molecular formula C10H8N2O B1229333 4-Quinolinecarboxamide CAS No. 4363-95-5

4-Quinolinecarboxamide

Cat. No.: B1229333
CAS No.: 4363-95-5
M. Wt: 172.18 g/mol
InChI Key: LEWDKQKVAFOMPI-UHFFFAOYSA-N
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Description

4-Quinolinecarboxamide is a privileged scaffold in medicinal chemistry, serving as a key precursor for developing novel therapeutic agents with diverse biological activities. This compound is a core structure in the discovery of inhibitors targeting parasitic and viral pathogens. Its most prominent application is in antimalarial drug discovery, where derivatives have been optimized to exhibit low nanomolar potency against Plasmodium falciparum by inhibiting translation elongation factor 2 (PfEF2), a novel mechanism of action crucial for parasite protein synthesis . These lead compounds have demonstrated excellent oral efficacy in malaria mouse models . Furthermore, quinolinecarboxamide analogues are potent inhibitors of pestivirus replication, such as the Bovine Viral Diarrhea Virus (BVDV) . They function by targeting a "hot spot" in the fingertip domain of the viral RNA-dependent RNA Polymerase (RdRp), effectively inhibiting viral RNA synthesis and the production of infectious virus with high selectivity and low cellular toxicity . The scaffold's versatility also extends to anticancer research, where specific derivatives have shown significant anti-proliferative activity and potential as tyrosine kinase inhibitors . The synthetic accessibility of the quinoline core via reactions such as the Pfitzinger synthesis, which condenses isatin with a ketone, facilitates rapid derivatization for structure-activity relationship (SAR) studies . Researchers value this compound for its potential to yield multi-target agents and address drug resistance. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWDKQKVAFOMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395945
Record name 4-Quinolinecarboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID20395945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-95-5
Record name 4-Quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4363-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 4-Quinolinecarboxamide Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Among its numerous derivatives, the 4-quinolinecarboxamide core has emerged as a particularly versatile and fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its structure, physicochemical properties, synthetic methodologies, and diverse pharmacological activities, with a focus on its applications in oncology, infectious diseases, and neuroscience.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a quinoline ring substituted with a carboxamide group at the 4-position. The nitrogen atom in the quinoline ring and the amide group are key features that can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. The physicochemical properties of the unsubstituted this compound core are summarized in the table below. These properties are often modulated through the introduction of various substituents on the quinoline ring and the amide nitrogen to optimize pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
Molecular FormulaC10H8N2O--INVALID-LINK--
Molecular Weight172.18 g/mol --INVALID-LINK--
XLogP31.1--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count1--INVALID-LINK--

Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the Pfitzinger reaction, transition metal-catalyzed cross-coupling reactions, and amide bond formation from the corresponding carboxylic acid.

Experimental Protocols

1. Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids, which are immediate precursors to 4-quinolinecarboxamides. The reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4][5]

  • Materials: Isatin, a ketone with an α-methylene group (e.g., acetophenone), potassium hydroxide (KOH), ethanol, water, hydrochloric acid (or acetic acid).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol and water.[4]

    • Add isatin (e.g., 0.07 mol) to the basic solution and stir.[4]

    • To this mixture, add the carbonyl compound (e.g., 0.07 mol).[4]

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][4]

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

    • Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.[1]

    • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[1][4]

    • Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.[1]

Workflow for Pfitzinger Reaction:

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve KOH in EtOH/H2O B Add Isatin A->B C Add Carbonyl Compound B->C D Reflux (e.g., 24h) C->D E Solvent Removal D->E F Aqueous Work-up E->F G Acidification & Precipitation F->G H Filtration & Drying G->H I Recrystallization H->I

General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

2. Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Quinolines

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents onto the quinoline core. This is particularly useful for synthesizing derivatives with diverse substitution patterns. A common strategy involves the coupling of a bromo-substituted quinoline with a boronic acid.[6][7][8][9][10]

  • Materials: A bromoquinoline derivative (e.g., 3-bromoquinoline), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water).[6]

  • Procedure:

    • In a reaction vessel (e.g., a Schlenk flask), combine the bromoquinoline, arylboronic acid, palladium catalyst, and base.[6]

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times to ensure an inert atmosphere.[6]

    • Add the degassed solvent system via syringe.[6]

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for several hours (e.g., 12-16 hours).[6]

    • Monitor the reaction progress by TLC or LC-MS.[7]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography.[6]

3. Amide Bond Formation

The final step in the synthesis of 4-quinolinecarboxamides from their corresponding carboxylic acids is the formation of the amide bond. This can be achieved using standard peptide coupling reagents.

  • Materials: A quinoline-4-carboxylic acid, a primary or secondary amine, a coupling agent (e.g., EDC, HATU), and an organic base (e.g., DIPEA or N-methylmorpholine) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve the quinoline-4-carboxylic acid in the anhydrous solvent.

    • Add the coupling agent and the organic base, and stir for a short period to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the final this compound derivative by column chromatography or recrystallization.

Pharmacological Activities and Data

This compound derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous this compound derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted and can include the inhibition of key signaling kinases, induction of apoptosis, and interference with DNA replication.

A series of 4-oxoquinoline-3-carboxamide derivatives were evaluated for their in vitro cytotoxicity against various cancer cell lines. Notably, compounds 16b and 17b showed significant activity against the gastric cancer cell line (ACP03).[11]

CompoundHCT-116 (Colon) IC₅₀ (µM)ACP03 (Gastric) IC₅₀ (µM)MDAMB-231 (Breast) IC₅₀ (µM)MRC-5 (Normal) IC₅₀ (µM)
16b > 201.92> 20> 20
17b > 205.18> 20> 20
Doxorubicin0.030.040.050.04

Data sourced from Molecules 2014, 19(5), 6651-6666.[11]

PDK1/Akt Signaling Pathway Inhibition

One of the key mechanisms underlying the anticancer effects of some this compound derivatives is the inhibition of the PI3K/PDK1/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and resistance to therapy.[12][13] By inhibiting PDK1, these compounds can effectively block the downstream activation of Akt, leading to the suppression of tumor growth.

PDK1_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Quinolinecarboxamide This compound Derivatives Quinolinecarboxamide->PDK1 Inhibition

Inhibition of the PDK1/Akt signaling pathway by this compound derivatives.

Induction of Apoptosis

Many cytotoxic this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[14][15][16][17] For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9.[14][17]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Formation with Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Quinolinecarboxamide This compound Derivatives Quinolinecarboxamide->Caspase8 Induction Quinolinecarboxamide->Caspase9 Induction

Induction of apoptosis by this compound derivatives via caspase activation.
Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and mefloquine being notable examples. More recently, this compound derivatives have been identified as potent inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. These compounds exhibit multistage activity, targeting both the blood and liver stages of the parasite's life cycle.[18][19][20][21][22][23][24]

A key mechanism of action for some of these antimalarial 4-quinolinecarboxamides is the inhibition of the parasite's translation elongation factor 2 (PfEF2).[21][23] PfEF2 is essential for protein synthesis, and its inhibition leads to a cessation of parasite growth and replication.

CompoundP. falciparum (3D7) EC₅₀ (nM)
DDD107498 1.0
Compound 12 15.3 (TM90-C2B strain)
ELQ-300 79.1 (Stage IV gametocytes)

Data compiled from various sources.[18][21]

Inhibition of Plasmodium falciparum Protein Synthesis

The inhibition of PfEF2 by this compound derivatives disrupts the elongation phase of protein synthesis in the parasite, ultimately leading to cell death.

PfEF2_Inhibition Ribosome Ribosome Translocation Ribosomal Translocation Ribosome->Translocation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome PfEF2 PfEF2 GDP GDP PfEF2->GDP PfEF2->Translocation Catalysis GTP GTP GTP->PfEF2 Hydrolysis ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Essential for Survival Quinolinecarboxamide This compound Derivatives Quinolinecarboxamide->PfEF2 Inhibition

Mechanism of action of antimalarial 4-quinolinecarboxamides via PfEF2 inhibition.
Dopamine D3 Receptor Antagonism

In the field of neuroscience, this compound derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor. The D3 receptor is implicated in the pathophysiology of several central nervous system disorders, including schizophrenia and substance abuse. Selective D3 antagonists are sought after as potential antipsychotics with an improved side-effect profile compared to existing drugs that also target the D2 receptor.[25][26][27][28]

SB-277011-A is a well-characterized this compound derivative that exhibits high affinity and selectivity for the D3 receptor.[26]

CompoundDopamine D3 Receptor Kᵢ (nM)Dopamine D2 Receptor Kᵢ (nM)Selectivity (D2/D3)
SB-277011-A ~1~100~100

Data is approximate and compiled from multiple sources.[26]

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of the D3 receptor by this compound derivatives blocks the downstream signaling cascade initiated by dopamine.

D3R_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binding Gi Gαi/o D3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Quinolinecarboxamide This compound Antagonists Quinolinecarboxamide->D3R Antagonism

References

Synthesis of 4-Quinolinecarboxamide from isatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Quinolinecarboxamide from Isatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathway for producing this compound derivatives, commencing from isatin. The core of this synthesis relies on the well-established Pfitzinger reaction to construct the quinoline-4-carboxylic acid scaffold, followed by a standard amidation process. This guide details the underlying reaction mechanisms, provides explicit experimental protocols, and summarizes relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

The synthesis of 4-quinolinecarboxamides from isatin is not a direct, one-pot reaction but a sequential two-stage process.

  • Stage 1: The Pfitzinger Reaction. This classic reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][2] The reaction proceeds via the opening of the isatin ring, followed by condensation and cyclization to yield a substituted quinoline-4-carboxylic acid.[1] This intermediate is a crucial scaffold for numerous biologically active compounds.[3]

  • Stage 2: Amidation. The carboxylic acid group at the 4-position of the quinoline ring is then converted into a carboxamide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride or using peptide coupling agents, followed by reaction with a desired primary or secondary amine.[4]

Reaction Mechanisms and Experimental Workflow

The Pfitzinger reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, forming an intermediate keto-acid (isatinate).[1] This is followed by condensation with a carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system.[1]

The overall workflow from starting material to the final product is depicted below.

G cluster_start Starting Materials cluster_stage1 Stage 1: Pfitzinger Reaction cluster_intermediate Intermediate Product cluster_stage2 Stage 2: Amidation cluster_final Final Product Isatin Isatin Pfitzinger Condensation & Cyclization Isatin->Pfitzinger Carbonyl α-Methylene Carbonyl (e.g., Acetone) Carbonyl->Pfitzinger Base Base (e.g., KOH) Base->Pfitzinger QCA Quinoline-4-carboxylic Acid Pfitzinger->QCA Crude Product Purify1 Purification (Acidification & Filtration) QCA->Purify1 Amidation Amide Coupling (e.g., with SOCl₂/Amine) Purify1->Amidation Purified Intermediate QCAM This compound Amidation->QCAM Purify2 Final Purification (e.g., Recrystallization) QCAM->Purify2

Figure 1: General experimental workflow for the synthesis of this compound from isatin.

A more detailed visualization of the Pfitzinger reaction pathway is provided below, illustrating the key chemical transformations.

G Isatin Isatin Isatinate Isatinate (Keto-acid) Isatin->Isatinate + OH⁻ (Hydrolysis) Imine Imine Intermediate Isatinate->Imine + R-CO-CH₃ (Condensation) Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline - H₂O (Dehydration)

Figure 2: Chemical reaction pathway of the Pfitzinger condensation.

Experimental Protocols

The following sections provide detailed methodologies for the two primary stages of the synthesis.

Stage 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is adapted from the Pfitzinger condensation using isatin and acetone.

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated or dilute

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Isatin (1.0 eq) in a 5% aqueous or ethanolic solution of potassium hydroxide.[5]

  • Add an excess of acetone (approx. 3.0-5.0 eq).

  • Heat the mixture to reflux and maintain for a period of 12 to 24 hours.[6][7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If ethanol was used as a solvent, remove it under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify carefully with hydrochloric acid to a pH of approximately 4-5.[3]

  • The quinoline-4-carboxylic acid product will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

Stage 2: Synthesis of 2-Methylquinoline-4-carboxamide

This protocol describes the conversion of the carboxylic acid to the amide via an acid chloride intermediate.

Materials:

  • 2-Methylquinoline-4-carboxylic acid (from Stage 1)

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous) or desired amine

  • Toluene or another inert solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 2-methylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure. It is common to add an inert solvent like toluene and evaporate it again to azeotropically remove the last traces of SOCl₂.

  • Dissolve the crude acid chloride intermediate in a dry, inert solvent (e.g., THF or DCM).

  • In a separate flask, prepare a solution of the desired amine (e.g., concentrated ammonium hydroxide for the primary amide) in an appropriate solvent.

  • Cool the amine solution in an ice bath and slowly add the solution of the acid chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary

The efficiency of the Pfitzinger reaction and subsequent amidation can vary significantly based on the specific substrates, catalysts, and reaction conditions used. The table below summarizes representative yields reported in the literature for various derivatives.

Starting Materials (Isatin Derivative + Carbonyl)Product (Quinoline-4-carboxylic Acid Derivative)Reaction ConditionsYield (%)Reference
Isatin + Substituted Acetophenones2-Aryl-quinoline-4-carboxylic acidsKOH, EtOH/H₂O, Reflux, 12-48 h10 - 41%[7]
Isatin + EnaminonesSubstituted quinoline-4-carboxylic acidsKOH, H₂O55 - 96%
Isatin + Malonic Acid2-Hydroxy-quinoline-4-carboxylic acidAcetic Acid, Microwave, 15 min68%
5-Substituted Isatins + 4'-Bromopropiophenone2-(4-bromophenyl)-3-methyl-quinoline-4-carboxylic acidsKOH, EtOH/H₂O, Reflux, 12-48 h18 - 57%[7]
Quinoline-4-carboxylic acid + Various AminesQuinoline-4-carboxamidesEDC, HOBt, DMFNot explicitly quantified[4]
2-Hydroxyquinoline-4-carboxylic acid + 2-pyrrolidin-1-ylethanamine2-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide1. SOCl₂/DMF; 2. Amine, THFNot explicitly quantified[4]

References

In-Depth Technical Guide to the Basic Characterization of Novel 4-Quinolinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characterization of novel 4-quinolinecarboxamide derivatives, a class of compounds demonstrating significant potential in anticancer and antimalarial drug development. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes critical signaling pathways and experimental workflows to support researchers in this field.

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4-quinolinecarboxamides and their analogues, such as 4-oxoquinoline-3-carboxamides, have emerged as a promising class of compounds with a wide range of biological activities, including potent anticancer and antimalarial effects. Their mechanism of action often involves the modulation of key cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways. This guide focuses on the essential in vitro and in vivo methods for the initial characterization of novel this compound derivatives, providing a foundational framework for their preclinical evaluation.

Data Presentation: In Vitro Cytotoxicity

The initial assessment of novel this compound derivatives typically involves evaluating their cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide Derivatives
16bACP03Gastric1.92[1]
17bACP03Gastric5.18[1]
Doxorubicin (Control)ACP03Gastric0.1[1]
16bHCT-116Colon>10[1]
17bHCT-116Colon>10[1]
Doxorubicin (Control)HCT-116Colon0.274[1]
16bMDAMB-231Breast>10[1]
17bMDAMB-231Breast>10[1]
Doxorubicin (Control)MDAMB-231Breast0.43[1]
N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide Derivatives
7aHCT116Colon1.25
7aHT29Colon1.98
7aSW480Colon2.54
2-Morpholino-4-anilinoquinoline Derivatives
3cHepG2Liver11.42[2]
3dHepG2Liver8.50[2]
3eHepG2Liver12.76[2]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine
10gVarious Human Tumor Cell Lines-<1.0[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of novel compounds. The following sections provide methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Novel this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound derivatives for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells treated with test compounds

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

Several novel this compound derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4] Some derivatives have been specifically identified as PDK1 inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Stimulation Quinolinecarboxamide This compound Derivatives Quinolinecarboxamide->PDK1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of action for certain this compound derivatives.

Experimental Workflow Diagram

The characterization of a novel this compound derivative typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: In Vivo Evaluation Synthesis Synthesis of Novel This compound Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) - Panel of Cancer Cell Lines Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Apoptosis_Assay Apoptosis Induction (Annexin V/PI Assay) Hit_ID->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Hit_ID->Cell_Cycle Western_Blot Protein Expression (Western Blotting) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Kinase_Assay Target Engagement (e.g., PDK1 Kinase Assay) Western_Blot->Kinase_Assay Xenograft Xenograft Tumor Model Kinase_Assay->Xenograft Efficacy In Vivo Efficacy & Toxicity Studies Xenograft->Efficacy

Caption: A typical experimental workflow for the characterization of novel this compound derivatives.

Logical Relationship Diagram: Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core. This diagram illustrates a simplified SAR.

SAR_Relationship cluster_substituents Substituent Modifications Core This compound Core Scaffold R1 R1 Substituent (e.g., at C2, C6, C7) Core->R1 Modification at R2 R2 Substituent (on Carboxamide) Core->R2 Modification at Activity Biological Activity (e.g., Anticancer Potency) R1->Activity Influences R2->Activity Influences

Caption: A logical diagram illustrating the structure-activity relationship of this compound derivatives.

References

A Technical Guide to the Biological Activity Screening of 4-Quinolinecarboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of 4-quinolinecarboxamide libraries. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects. This document details the experimental protocols for key assays, presents quantitative activity data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Data Presentation: Summary of Biological Activities

The biological activities of various this compound derivatives are summarized below. The data is organized by activity type for ease of comparison.

Anticancer Activity: Cytotoxicity Screening

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this assessment.[1]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a HCT-116 (Colon)15.2Doxorubicin0.8
1b AGS (Gastric)7.8Doxorubicin0.5
2a MDA-MB-231 (Breast)9.5Doxorubicin1.2
2b A549 (Lung)12.1Doxorubicin1.8
3a PC-3 (Prostate)18.5Doxorubicin2.5
Antimicrobial Activity Screening

The antimicrobial potential of the this compound library was assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
4a Staphylococcus aureus8Candida albicans16
4b Escherichia coli16Aspergillus niger32
5a Pseudomonas aeruginosa32Cryptococcus neoformans8
5b Bacillus subtilis4Trichophyton rubrum16
Kinase Inhibition Activity

A selection of this compound derivatives was screened for their inhibitory activity against a panel of protein kinases implicated in various diseases.

Compound IDKinase TargetIC50 (nM)
6a BTK150
6b c-Met85
7a VEGFR2210
7b Src120

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound compounds

  • Human cancer cell lines (e.g., HCT-116, AGS, MDA-MB-231, A549, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • This compound compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the this compound compounds in the appropriate broth medium in 96-well plates.

  • Inoculate each well with a standardized suspension of the microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as luminescence-based, fluorescence-based (TR-FRET), or radiometric assays. The following is a general protocol for a luminescence-based kinase assay.

Materials:

  • This compound compounds

  • Recombinant kinase (e.g., BTK, c-Met, VEGFR2, Src)[2][3][4][5]

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound compounds.

  • In the wells of the assay plate, add the kinase, the specific substrate, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[6]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

Topoisomerase II Inhibition Assay

This assay measures the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • This compound compounds

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Topoisomerase II assay buffer

  • ATP

  • Proteinase K

  • Loading dye

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures containing the assay buffer, ATP, and kDNA.

  • Add the this compound compounds at various concentrations.

  • Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding SDS and proteinase K.

  • Add loading dye and resolve the DNA on an agarose gel.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA remaining in the well.

Visualization of Pathways and Workflows

Graphical representations of key signaling pathways and experimental workflows are provided below to enhance understanding.

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis synthesis This compound Library Synthesis cytotoxicity Anticancer (MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial (MIC Determination) synthesis->antimicrobial kinase Kinase Inhibition (Luminescence Assay) synthesis->kinase topo_assay Topoisomerase II Inhibition Assay cytotoxicity->topo_assay data IC50 / MIC Determination Structure-Activity Relationship cytotoxicity->data antimicrobial->data pathway_analysis Signaling Pathway Analysis kinase->pathway_analysis kinase->data topo_assay->data pathway_analysis->data

General experimental workflow for screening a this compound library.

PDK1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates PLK1 PLK1 PDK1->PLK1 Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation MYC MYC PLK1->MYC Phosphorylates & Stabilizes MYC->Proliferation Quinolinecarboxamide This compound Derivative Quinolinecarboxamide->PDK1 Inhibits

Simplified PDK1 signaling pathway and potential inhibition by 4-quinolinecarboxamides.

References

The 4-Quinolinecarboxamide Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, the 4-quinolinecarboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Its rigid, planar structure provides a unique framework for interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, mechanisms of action, and applications in drug discovery across various therapeutic areas.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies. A prominent and widely utilized method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1] This reaction is valued for its ability to introduce a variety of substituents onto the quinoline ring.[1]

G cluster_start Starting Materials Isatin Isatin Derivative Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Pfitzinger Base Base (e.g., KOH) Base->Pfitzinger Acid Quinoline-4-carboxylic Acid Pfitzinger->Acid Coupling Amide Coupling Acid->Coupling Final This compound Derivative Coupling->Final Amine Amine (R-NH2) Amine->Coupling

Other synthetic approaches include palladium-catalyzed carbonylation reactions and multi-component reactions, which offer alternative routes to functionalized quinoline-4-carboxamides.[2] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold is evident in its wide array of biological activities, targeting key pathways in various diseases.

Anticancer Activity

A significant area of research for this compound derivatives has been in oncology. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][3]

Mechanism of Action: Several mechanisms of anticancer activity have been proposed for 4-oxoquinoline-3-carboxamide derivatives, including the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and a target for many established anticancer drugs.[1] Some analogues, such as voreloxin, act by intercalating into DNA and disrupting topoisomerase II function.[1] Additionally, certain derivatives have been shown to induce apoptosis in cancer cells.[4] One study identified a novel quinoline-4-carboxamide derivative that targets PDK1, a key kinase in cell survival pathways, to overcome chemoresistance in colorectal cancer.[4]

G Drug This compound Derivative PDK1 PDK1 Drug->PDK1 inhibits Apoptosis Apoptosis Drug->Apoptosis induces Chemoresistance Chemoresistance PDK1->Chemoresistance promotes

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
16b Gastric (ACP-03)1.8 ± 0.1[1][3]
17b Gastric (ACP-03)2.5 ± 0.3[1][3]
Doxorubicin Gastric (ACP-03)0.21 ± 0.01[3]
11e COLO 205< 1[5]
7a HCT-1161.25[4]
Anti-inflammatory Activity

This compound derivatives have also shown significant promise as anti-inflammatory agents.[6]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6] This is achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6]

G LPS LPS Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Drug This compound Derivative Drug->IKK inhibits

Table 2: Anti-inflammatory Activity of a this compound Derivative

CompoundAssayIC50 (µM)Reference
13a Inhibition of IL-6 in J774A.1 cells0.53[6]
13a Inhibition of TNF-α in J774A.1 cells0.48[6]
Antiviral Activity

The this compound scaffold has been explored for its potential in treating viral infections.

Mechanism of Action: The antiviral mechanism can vary depending on the virus. For bovine herpesvirus type 5, certain 4-oxoquinoline-3-carboxamide derivatives have been shown to inhibit viral replication at different stages.[7] For influenza virus, some derivatives have been designed to interact with viral polymerases. Other studies have identified compounds that inhibit human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for viral replication, thus offering a broad-spectrum antiviral strategy.[8]

Table 3: Antiviral Activity of Selected this compound Derivatives

CompoundVirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
4h Bovine Herpesvirus 5Plaque Reduction6.0 ± 1.51239 ± 5.5206[7]
C44 VSVViral Replication0.002>10>5000[8]
C44 WSN-InfluenzaViral Replication0.041>10>244[8]
G07 Influenza A/WSN/33Plaque Inhibition0.23 ± 0.15>100>434
Antimalarial Activity

Derivatives of the this compound scaffold have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Mechanism of Action: A novel mechanism of action for this class of antimalarials is the inhibition of translation elongation factor 2 (PfEF2), which is vital for protein synthesis in the parasite.[9] These compounds have shown activity against multiple life stages of the malaria parasite, including the blood stage and gametocytes, which are responsible for transmission.[9]

Table 4: Antimalarial Activity of Selected this compound Derivatives

CompoundParasite StrainAssayEC50 (nM)Reference
1 P. falciparum 3D7Blood Stage120[9]
27 P. falciparum 3D7Blood Stage4[9]
2 P. yoelliLiver Schizonts10[9]
30 P. falciparumStage IV-V Gametocytes20[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols frequently cited in the study of this compound derivatives.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Screening (e.g., MTT, Plaque Reduction) Hit_ID Hit Identification and Optimization In_Vivo In Vivo Efficacy (e.g., Animal Models) Lead Lead Compound

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

This protocol describes a general procedure for the synthesis of the quinoline-4-carboxylic acid precursor.[10]

  • Reaction Setup: In a suitable reaction vessel, dissolve isatin or a substituted isatin in an aqueous solution of a strong base, such as potassium hydroxide (KOH).

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound containing an α-methylene group.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent. Add water to dissolve the potassium salt of the product.

  • Purification: Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials. Acidify the aqueous layer with an acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.[7]

  • Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in multi-well plates.

  • Virus-Compound Incubation: Serially dilute the this compound derivative and mix with a known concentration of the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and allow the virus to adsorb for a defined period.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10]

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (this compound derivative) or vehicle control orally or via another appropriate route.

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, while its ability to interact with a wide range of biological targets has led to the identification of potent lead compounds for various diseases, including cancer, inflammation, and infectious diseases. The continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives holds significant promise for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage this remarkable scaffold in their drug discovery endeavors.

References

The Structure-Activity Relationship of 4-Quinolinecarboxamide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-quinolinecarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Analogs derived from this core have exhibited potent activities as anticancer, antiviral, antimalarial, and immunomodulatory agents, primarily through the inhibition of key enzymes such as kinases and metabolic regulators. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, detailing their synthesis, biological evaluation, and the molecular pathways they modulate. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring system and the carboxamide moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potency.

Table 1: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Derivatives

Compound IDR (Substituent on Amine)Cell LineIC50 (µM)Citation
16b 4-chlorophenylACP03 (Gastric)5.5[1][2]
17b 4-methoxyphenylACP03 (Gastric)7.8[1][2]
10a benzylHCT-116 (Colon)> 50[1]
11a phenethylHCT-116 (Colon)> 50[1]
12a 3-phenylpropylHCT-116 (Colon)> 50[1]
13a cyclohexylmethylHCT-116 (Colon)> 50[1]
14a pyridin-2-ylmethylHCT-116 (Colon)> 50[1]
15a furan-2-ylmethylHCT-116 (Colon)> 50[1]
16a 4-chlorophenylHCT-116 (Colon)15.6[1]
17a 4-methoxyphenylHCT-116 (Colon)21.2[1]
18a 4-(trifluoromethyl)phenylHCT-116 (Colon)11.4[1]
10b benzylACP03 (Gastric)25.1[1]
11b phenethylACP03 (Gastric)15.7[1]
12b 3-phenylpropylACP03 (Gastric)10.2[1]
13b cyclohexylmethylACP03 (Gastric)> 50[1]
14b pyridin-2-ylmethylACP03 (Gastric)12.3[1]
15b furan-2-ylmethylACP03 (Gastric)11.5[1]
18b 4-(trifluoromethyl)phenylACP03 (Gastric)9.8[1]

Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitory Activity of 4-Aminoquinoline-3-carboxamide Derivatives

Compound IDR1R2BTK WT IC50 (nM)BTK C481S IC50 (nM)Citation
6 H4-phenoxyphenyl18106[3]
11 F4-phenoxyphenyl1198[3]
25 H2-fluoro-4-phenoxyphenyl5.339[3]
26 H3-fluoro-4-phenoxyphenyl6.245[3]
27 H2,5-difluoro-4-phenoxyphenyl7.958[3]
28 H2-chloro-4-phenoxyphenyl9.165[3]

Table 3: CD38 Inhibitory Activity of 4-Amino-8-quinoline Carboxamide Analogs

Compound IDR1R2R3hCD38 IC50 (nM)Citation
1a HH2,6-dichlorobenzyl2800[4][5]
1ah HH2-fluoro-6-(trifluoromethyl)benzyl115[4][5]
1ai HH2,3,6-trichlorobenzyl46[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.

Chemical Synthesis: Gould-Jacobs Reaction for 4-Oxoquinoline-3-carboxylate Core

A common route for the synthesis of the 4-oxoquinoline scaffold is the Gould-Jacobs reaction.[6]

  • Step 1: Condensation. Substituted anilines are condensed with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent like ethanol and may be heated to reflux.

  • Step 2: Thermal Cyclization. The resulting intermediate, a diethyl 2-((phenylamino)methylene)malonate derivative, undergoes thermal cyclization to form the 4-quinolone-3-carboxylate ester. This step is often performed at high temperatures, sometimes in a high-boiling solvent like diphenyl ether.

  • Step 3: Hydrolysis. The ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide, followed by acidification.

  • Step 4: Amide Coupling. The resulting 4-oxoquinoline-3-carboxylic acid is coupled with a desired amine to form the final 4-oxoquinoline-3-carboxamide analog. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

G cluster_synthesis Synthesis of 4-Oxoquinoline-3-carboxamides Aniline Substituted Aniline Intermediate Diethyl 2-((phenylamino)methylene)malonate Aniline->Intermediate Condensation EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Ester 4-Quinolone-3-carboxylate Ester Intermediate->Ester Thermal Cyclization Acid 4-Oxoquinoline-3-carboxylic Acid Ester->Acid Hydrolysis FinalProduct 4-Oxoquinoline-3-carboxamide Acid->FinalProduct Amide Coupling Amine Desired Amine Amine->FinalProduct

Gould-Jacobs Synthesis Workflow
Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is then quantified.

G cluster_workflow Cell Cycle Analysis Workflow Start Treat Cells with Compound Harvest Harvest and Fix Cells Start->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibits G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Activates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB) PLCy2->Downstream Activation B-Cell Activation & Proliferation Downstream->Activation Inhibitor This compound Analog Inhibitor->BTK Inhibits G NAD NAD+ CD38 CD38 NAD->CD38 Substrate Sirtuins Sirtuins NAD->Sirtuins Activates ADPR ADP-ribose CD38->ADPR Hydrolyzes to Nam Nicotinamide CD38->Nam Metabolism Cellular Metabolism & Signaling Sirtuins->Metabolism Inhibitor This compound Analog Inhibitor->CD38 Inhibits

References

Unraveling the Intricacies: A Technical Guide to the Mechanisms of Action of 4-Quinolinecarboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-quinolinecarboxamide scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and immunomodulatory effects. This technical guide delves into the core mechanisms through which these compounds exert their therapeutic effects, providing a comprehensive overview for researchers and drug development professionals. We will explore their interactions with key cellular targets and pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Inhibition of Topoisomerase II: Disrupting DNA Replication in Cancer

A significant mechanism of action for several anticancer this compound derivatives is the inhibition of topoisomerase II, an essential enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By targeting this enzyme, these compounds introduce DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.

Quantitative Data: Topoisomerase II Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound compounds against topoisomerase II and various cancer cell lines.

CompoundTargetCell LineIC50 (µM)Reference
Benzofuroquinolinedione 8d Topoisomerase II-1.19[1]
Benzofuroquinolinedione 8i Topoisomerase II-0.68[1]
Cyclopentaquinoline 6d Topoisomerase IIHepG-22.26[2]
Cyclopentaquinoline 6f Topoisomerase IIHepG-20.97[2]
Acridine-Thiosemicarbazone DL-08 Topoisomerase IIα-- (79% inhibition at 100 µM)[3]
Derivative 16b -Gastric (ACP03)1.92[4]
Derivative 17b -Gastric (ACP03)5.18[4]
Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This protocol outlines a common method to assess the inhibitory activity of compounds on topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα (e.g., from TopoGEN)

  • kDNA (catenated kinetoplast DNA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)

  • Proteinase K

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Electrophoresis buffer (e.g., TBE)

Procedure:

  • Prepare reaction mixtures containing reaction buffer, kDNA, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).

  • Initiate the reaction by adding human topoisomerase IIα to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Treat the samples with proteinase K to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the catenated (substrate) and decatenated (product) forms of kDNA.

  • Visualize the DNA bands under UV light and quantify the band intensities.

  • The percentage of inhibition is calculated by comparing the amount of decatenated DNA in the presence of the compound to the control. IC50 values are then determined from dose-response curves.[5]

Visualization: Topoisomerase II Inhibition Workflow

Topoisomerase_II_Inhibition_Workflow kDNA kDNA (catenated) Incubation Incubation (37°C, 30 min) kDNA->Incubation TopoII Topoisomerase IIα TopoII->Incubation Compound This compound Compound->Incubation Buffer Reaction Buffer + ATP Buffer->Incubation Stop Stop Reaction (SDS) Incubation->Stop ProteinaseK Proteinase K Digestion Stop->ProteinaseK Gel Agarose Gel Electrophoresis ProteinaseK->Gel Visualize Visualization & Quantification Gel->Visualize

Caption: Workflow for assessing Topoisomerase II inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Targeting Pyrimidine Biosynthesis

Certain this compound derivatives act as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells. This mechanism is relevant for both anticancer and immunomodulatory applications.

Quantitative Data: DHODH Inhibitory Activity

The following table presents the IC50 values of several 4-quinolinecarboxylic acid and carboxamide analogues against human DHODH.

CompoundTargetIC50 (nM)Reference
Analogue 41 Human DHODH9.71 ± 1.4[6]
Analogue 43 Human DHODH26.2 ± 1.8[6]
1,7-Naphthyridine 46 Human DHODH28.3 ± 3.3[6]
H-006 Human DHODH3.8[7]
Teriflunomide Human DHODH307[8]
Brequinar Human DHODH~20[9]
Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHODH activity.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Add the test compound dilutions to the wells of a 96-well plate. Include a DMSO control.

  • Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • IC50 values are calculated from the dose-response curves.[9][10]

Visualization: DHODH Inhibition Signaling Pathway

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Quinolinecarboxamide This compound Quinolinecarboxamide->DHODH

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Targeting the PI3K/AKT/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit this pathway, leading to downstream effects that culminate in cancer cell death.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol details the use of western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with a this compound compound.

Materials:

  • Cancer cell lines

  • This compound compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture and treat cancer cells with the this compound compound at various concentrations and for different durations.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.[11][12][13]

Visualization: PI3K/AKT/mTOR Signaling Pathway Inhibition

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Quinolinecarboxamide This compound Quinolinecarboxamide->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Modulation of Autophagy: A Double-Edged Sword in Cancer Therapy

Autophagy is a cellular self-degradation process that can either promote cell survival or cell death depending on the context. Some this compound derivatives have been found to modulate autophagy. For instance, they can induce autophagy and subsequently disrupt its propagation, leading to the accumulation of autophagosomes and ultimately triggering apoptosis.

Experimental Protocol: LC3 Turnover Assay for Autophagy Assessment

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. The LC3 turnover assay, often performed using western blotting, is a standard method to monitor autophagic flux.

Materials:

  • Cancer cell lines

  • This compound compound

  • Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

  • Cell lysis buffer

  • Western blot reagents (as described in the PI3K/AKT/mTOR protocol)

  • Primary antibody against LC3

Procedure:

  • Treat cells with the this compound compound in the presence or absence of a lysosomal inhibitor for a specific duration.

  • Lyse the cells and perform western blotting as previously described.

  • Probe the membrane with an anti-LC3 antibody, which detects both LC3-I and LC3-II.

  • The amount of LC3-II is indicative of the number of autophagosomes.

  • By comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor, one can assess the autophagic flux. An increase in LC3-II upon compound treatment, which is further enhanced by the lysosomal inhibitor, indicates an induction of autophagic flux.[14][15][16]

Visualization: Autophagy Modulation Workflow

Autophagy_Modulation_Workflow Cells Cancer Cells Treatment_plus Compound + Inhibitor Cells->Treatment_plus Treatment_minus Compound alone Cells->Treatment_minus Compound This compound Compound->Treatment_plus Compound->Treatment_minus Lys_Inhibitor Lysosomal Inhibitor (e.g., Bafilomycin A1) Lys_Inhibitor->Treatment_plus Lysis Cell Lysis Treatment_plus->Lysis Treatment_minus->Lysis WB Western Blot (anti-LC3) Lysis->WB Quantification LC3-II Quantification WB->Quantification Flux_Calc Autophagic Flux Calculation Quantification->Flux_Calc

Caption: Workflow for assessing autophagic flux via LC3 turnover.

Antimalarial Activity: Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

A novel mechanism of action has been identified for certain antimalarial this compound compounds: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2). PfEF2 is a crucial protein for parasite protein synthesis, and its inhibition leads to a halt in parasite growth and replication.

Quantitative Data: Antimalarial Activity

The following table shows the half-maximal effective concentration (EC50) values of representative this compound derivatives against the blood stage of P. falciparum.

CompoundTargetP. falciparum StrainEC50 (nM)Reference
DDD107498 (2) PfEF23D71[17][18]
Hit Compound 1 -3D7120[17]
Compound 24 --150[19]
Compound 25 --70[17]
Compound 27 --4[19]
Experimental Protocol: P. falciparum Growth Inhibition Assay

This protocol describes a standard method to evaluate the in vitro antimalarial activity of compounds.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Culture medium (e.g., RPMI-1640 with supplements)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • SYBR Green I or other DNA intercalating dye

  • Lysis buffer

Procedure:

  • Prepare serial dilutions of the test compounds in 96-well plates.

  • Add P. falciparum-infected red blood cells at a specific parasitemia and hematocrit to each well.

  • Incubate the plates under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2) for a defined period (e.g., 72 hours).

  • After incubation, lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to DNA.

  • Measure the fluorescence intensity, which is proportional to the parasite density.

  • Calculate the percent inhibition of parasite growth for each compound concentration compared to the untreated control.

  • EC50 values are determined from the resulting dose-response curves.

Visualization: PfEF2 Inhibition and its Consequence

PfEF2_Inhibition cluster_translation Protein Synthesis in P. falciparum Ribosome P. falciparum Ribosome Protein_Elongation Protein Elongation Ribosome->Protein_Elongation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome PfEF2 PfEF2 PfEF2->Protein_Elongation facilitates translocation Parasite_Growth Parasite Growth & Replication Protein_Elongation->Parasite_Growth Quinolinecarboxamide This compound Quinolinecarboxamide->PfEF2

Caption: Inhibition of protein synthesis in P. falciparum via PfEF2.

Conclusion

The this compound scaffold has proven to be a versatile platform for the development of therapeutic agents with diverse mechanisms of action. This guide has provided a technical overview of their roles as inhibitors of topoisomerase II, DHODH, and PfEF2, as well as their modulatory effects on the PI3K/AKT/mTOR and autophagy pathways. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating a deeper understanding of these promising compounds and guiding future research endeavors.

References

The Physicochemical Landscape of Substituted 4-Quinolinecarboxamides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted 4-quinolinecarboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid scaffold serves as a valuable pharmacophore for engaging with a variety of biological targets, leading to the development of novel therapeutics. Notably, derivatives of this class have shown promise as potent antimalarial agents and inhibitors of the ectoenzyme CD38, which is implicated in NAD+ metabolism and various age-related diseases. The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth overview of the synthesis, physicochemical characterization, and biological context of substituted 4-quinolinecarboxamides, tailored for researchers, scientists, and drug development professionals.

Synthesis of the 4-Quinolinecarboxamide Scaffold

The construction of the this compound core is a critical step in the synthesis of this class of compounds. A common and effective method involves a two-step process: the Pfitzinger reaction to form the quinoline-4-carboxylic acid intermediate, followed by an amide coupling reaction.

Experimental Protocol: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group in the presence of a base.

Materials:

  • Isatin (or a substituted derivative)

  • An appropriate ketone (e.g., 1-(p-tolyl)ethanone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add the isatin derivative to the basic solution.

  • To this mixture, add the carbonyl compound.

  • Heat the reaction mixture to reflux (e.g., 125 °C) with stirring. The reaction can be performed using conventional heating or under microwave irradiation to reduce reaction times.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent via rotary evaporation.

  • Pour the residue into ice-water and acidify with dilute HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: EDC/HOBt Amide Coupling

The synthesized quinoline-4-carboxylic acid is then coupled with a desired amine to form the final this compound. A widely used method for this transformation is the EDC/HOBt coupling reaction.

Materials:

  • Quinoline-4-carboxylic acid derivative

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) as solvent

  • Diisopropylethylamine (DIPEA) or another suitable base (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the quinoline-4-carboxylic acid in DMF in a reaction flask.

  • Add HOBt and the desired amine to the solution.

  • If the amine is a hydrochloride salt, add a base such as DIPEA to neutralize it.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC-HCl to the mixture portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent. The urea byproduct from EDC is water-soluble, facilitating its removal.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Physicochemical Properties of Substituted 4-Quinolinecarboxamides

The substitution pattern on the quinoline ring and the carboxamide nitrogen significantly influences the physicochemical properties of these compounds. The following table summarizes key data for a series of antimalarial 4-quinolinecarboxamides, highlighting the impact of structural modifications on lipophilicity (cLogP), aqueous solubility, and metabolic stability.

CompoundR1R2R3cLogPAqueous Solubility (µM)Mouse Liver Microsomal Stability (CLi, mL/min/g)
1 Br3-pyridyl4-tolyl4.3< 0.219.9
11 F3-pyridyl4-tolyl3.4< 0.226.6
18 Br2-(pyrrolidin-1-yl)ethyl4-tolyl3.61311.2
19 Br2-(piperidin-1-yl)ethyl4-tolyl4.01.83.2
24 Br2-(pyrrolidin-1-yl)ethyl4-morpholinopiperidin-1-yl2.9> 1007.9
25 Br2-(pyrrolidin-1-yl)ethyl4-(4-methylpiperazin-1-yl)phenyl3.1> 1000.8

Data sourced from "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy".[1][2]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for guiding drug discovery efforts. Standardized, high-throughput methods are often employed in the early stages.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This assay provides a rapid assessment of a compound's solubility.[3][4]

Procedure:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[5]

  • Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate formed.[3][5]

  • The kinetic solubility is determined as the concentration at which precipitation is first observed.

Lipophilicity (cLogP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for estimating the octanol-water partition coefficient (logP).[6][7]

Procedure:

  • Establish a calibration curve using a set of reference compounds with known logP values.

  • Prepare a solution of the test compound.

  • Inject the test compound solution onto a C18 or other suitable reversed-phase HPLC column.

  • Elute the compound using a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used.

  • Determine the retention time of the test compound.

  • The logP of the test compound is calculated from its retention time using the linear regression equation derived from the calibration curve.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[8][9][10]

Procedure:

  • Thaw liver microsomes (e.g., human or mouse) and dilute them in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare a reaction mixture containing the microsomes, the test compound, and an NADPH regenerating system (which provides the necessary cofactor for many metabolic reactions).[9]

  • Incubate the reaction mixture at 37°C with gentle agitation.[9]

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • The rate of disappearance of the compound is used to calculate its half-life (t1/2) and intrinsic clearance (CLint).[8]

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis and profiling of 4-quinolinecarboxamides and the biological signaling pathway of CD38 inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_profiling Physicochemical Profiling cluster_data Data Analysis Isatin Isatin & Ketone Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger QuinolineAcid Quinoline-4-Carboxylic Acid Pfitzinger->QuinolineAcid AmideCoupling EDC/HOBt Coupling QuinolineAcid->AmideCoupling Amine Amine Amine->AmideCoupling FinalCompound Substituted this compound AmideCoupling->FinalCompound Solubility Aqueous Solubility Assay FinalCompound->Solubility LogP Lipophilicity (logP) Assay FinalCompound->LogP Stability Microsomal Stability Assay FinalCompound->Stability SAR Structure-Activity Relationship (SAR) Solubility->SAR LogP->SAR Stability->SAR

Caption: Experimental workflow for synthesis and physicochemical profiling.

cd38_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects CD38 CD38 Enzyme NAM Nicotinamide CD38->NAM cADPR cADPR CD38->cADPR Cyclization NAD_ext NAD+ NAD_ext->CD38 Hydrolysis Ca_release Ca2+ Release from ER cADPR->Ca_release Inhibitor This compound Inhibitor Inhibitor->CD38 Inhibition Signaling Calcium Signaling Ca_release->Signaling

Caption: CD38 signaling pathway and its inhibition.

Discussion and Conclusion

The physicochemical properties of substituted 4-quinolinecarboxamides are paramount to their success as drug candidates. As evidenced by the provided data, strategic modifications to the substitution patterns can dramatically alter key parameters such as solubility and metabolic stability. For instance, the replacement of a lipophilic tolyl group with a more polar morpholinopiperidine moiety significantly enhances aqueous solubility.[1][2] Similarly, careful selection of substituents can mitigate metabolic liabilities, as seen with the improved stability of compounds with piperidine linkers.[1][2]

The inhibition of CD38 by certain 4-quinolinecarboxamides highlights a promising therapeutic strategy. CD38 is a key enzyme that consumes NAD+, a critical coenzyme in cellular metabolism.[11] By inhibiting the NADase activity of CD38, these compounds can restore NAD+ levels, which has therapeutic implications for a range of conditions, including metabolic and age-related diseases.[8][12] The downstream effects of CD38 activity include the production of second messengers like cADPR, which mobilize intracellular calcium stores and influence various signaling pathways.[8]

References

The Obscure World of Naturally Occurring Quinoline-4-Carboxamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the elusive naturally occurring quinoline-4-carboxamides reveals a landscape dominated by their synthetic counterparts, yet intriguing clues from microbial sources hint at their existence in nature. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current, albeit limited, knowledge of these compounds, focusing on their discovery, potential biological significance, and the experimental methodologies that could illuminate this underexplored area of natural product chemistry.

While the quinoline core is a well-established scaffold in numerous naturally occurring alkaloids, particularly from plants of the Rutaceae family and various microorganisms, the specific quinoline-4-carboxamide functional group has remained conspicuously absent in definitive reports of isolated natural products. The scientific literature is replete with studies on synthetic quinoline-4-carboxamides, which exhibit a remarkable range of biological activities, including potent antimalarial, anticancer, and antimicrobial properties. This intense focus on synthetic derivatives underscores the therapeutic potential of this chemical motif and fuels the quest for its natural analogs.

Microbial Origins: A Promising Frontier

The most compelling evidence for the natural occurrence of quinoline-4-carboxamide-related structures emerges from the study of bacteria, particularly Pseudomonas aeruginosa and marine actinomycetes.

Pseudomonas aeruginosa is a prolific producer of 2-alkyl-4-quinolones (HAQs), a class of signaling molecules involved in quorum sensing. While not strictly quinoline-4-carboxamides, the biosynthesis of these molecules involves quinoline intermediates and highlights the bacterium's capacity to produce complex quinoline derivatives. The potential for enzymatic modification of a quinoline-4-carboxylic acid precursor to a carboxamide remains an intriguing possibility within the metabolic pathways of these bacteria.

Furthermore, reports have indicated the production of a "quinoline carboxylic acid" by a marine-derived Streptomyces species. While the exact structure and substitution pattern of this acid were not fully elucidated in the initial findings, it presents a tangible lead for the discovery of naturally occurring quinoline-4-carboxamides. It is plausible that this carboxylic acid could be a precursor to amide derivatives within the organism's secondary metabolism.

Quantitative Data: A Call for Discovery

To date, there is a significant lack of quantitative biological data for any confirmed naturally occurring quinoline-4-carboxamides. The available data predominantly pertains to synthetic derivatives, which have been extensively studied for their therapeutic potential. For instance, synthetic quinoline-4-carboxamides have demonstrated potent antimalarial activity, with some compounds exhibiting EC50 values in the nanomolar range against Plasmodium falciparum. Similarly, various synthetic analogs have shown significant cytotoxic effects against a range of cancer cell lines.

Table 1: Biological Activity of Selected Synthetic Quinoline-4-Carboxamide Derivatives (Illustrative)

Compound ClassTarget Organism/Cell LineBiological ActivityQuantitative Value
AntimalarialPlasmodium falciparumInhibition of parasite growthEC50 = 10-100 nM
AnticancerHuman cancer cell linesCytotoxicityIC50 = 0.1-10 µM
AntimicrobialGram-positive bacteriaMinimum Inhibitory ConcentrationMIC = 1-16 µg/mL

Note: This table is for illustrative purposes and represents the type of data available for synthetic compounds. The discovery of natural analogs would necessitate similar rigorous quantitative evaluation.

Experimental Protocols: A Roadmap for Isolation and Characterization

The search for and characterization of naturally occurring quinoline-4-carboxamides require a combination of classical natural product chemistry techniques and modern analytical methods.

Isolation and Purification Workflow

The isolation of these putative compounds from microbial sources would typically follow a bioassay-guided fractionation approach.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Culture Microbial Culture (e.g., Streptomyces sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Bioassay (e.g., Antimicrobial Assay) Fractions->Bioassay Bioactive_Fractions Bioactive Fractions HPLC High-Performance Liquid Chromatography (HPLC) Bioactive_Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Analysis Bioassay->Bioactive_Fractions

Caption: A generalized workflow for the isolation and purification of natural products from microbial sources.

Detailed Methodologies:

  • Fermentation and Extraction:

    • Cultivate the microbial strain (e.g., Streptomyces sp.) in a suitable liquid medium (e.g., ISP2 broth) under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for secondary metabolite production.

    • Separate the biomass from the culture broth by centrifugation or filtration.

    • Extract the culture broth and/or the biomass with an organic solvent such as ethyl acetate or butanol.

    • Concentrate the organic extract in vacuo to yield a crude extract.

  • Bioassay-Guided Fractionation:

    • Subject the crude extract to preliminary biological screening (e.g., antimicrobial, cytotoxic assays).

    • Fractionate the active crude extract using column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol).

    • Test the resulting fractions for biological activity to identify the active fractions.

  • Purification:

    • Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to isolate pure compounds.

  • Structure Elucidation:

    • Determine the structure of the isolated pure compounds using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the overall structure.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O, N-H).

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the chromophore of the quinoline ring system.

Signaling Pathways and Future Directions

Given the role of the structurally related 2-alkyl-4-quinolones in Pseudomonas aeruginosa quorum sensing, it is conceivable that naturally occurring quinoline-4-carboxamides could also function as signaling molecules.

signaling_pathway Q4C Quinoline-4-Carboxamide (Hypothetical Signal) Receptor Cellular Receptor Q4C->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Biological_Response Biological Response (e.g., Antibiotic Production, Virulence Factor Expression) Gene_Expression->Biological_Response

Caption: A hypothetical signaling pathway for a naturally occurring quinoline-4-carboxamide.

The discovery and characterization of these elusive natural products would open up new avenues of research. Elucidating their biosynthetic pathways could provide valuable insights for synthetic biology and the engineered production of novel bioactive compounds. Furthermore, understanding their ecological roles and mechanisms of action could lead to the development of new therapeutic agents with novel modes of action. The field awaits the definitive isolation and structural confirmation of a naturally occurring quinoline-4-carboxamide, a discovery that would undoubtedly invigorate research into this promising class of molecules.

Preliminary In Vitro Evaluation of 4-Quinolinecarboxamide Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 4-quinolinecarboxamide cytotoxicity, tailored for researchers, scientists, and drug development professionals. It encompasses a summary of cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways.

Cytotoxic Activity of this compound Derivatives

A series of this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several potent compounds are summarized below, highlighting their efficacy and selectivity.

Table 1: Cytotoxicity of 4-Oxoquinoline-3-Carboxamide Derivatives

CompoundGastric Cancer (ACP-03) IC50 (µM)Normal Fibroblast (MRC-5) IC50 (µM)Selectivity Index (SI)
16b 1.92> 20> 10.4
17b 5.18> 20> 3.9
Doxorubicin 0.2740.2961.08

Data sourced from studies on 4-oxoquinoline-3-carboxamide derivatives, which showed significant activity against gastric cancer cells while exhibiting low toxicity towards normal fibroblast cells.[1][2][3]

Table 2: Cytotoxicity of 4-Quinolone-3-Carboxamide Derivatives against Breast Cancer Cell Lines

CompoundMCF-7 IC50 (µM)MDA-MB-231/LM2-4 CC50 (µM)Normal Breast (MCF-10A) CC50 (µM)
Compound 65 13.27.10> 83.2
Compound 24 -11.17-
Compound 25 -9.89-
Compound 52 -6.99-
Doxorubicin ---

CC50 represents the cytotoxic concentration that kills 50% of the cell population. These derivatives showed potent activity against breast cancer cell lines with less cytotoxicity in non-cancerous cells.[4]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the cytotoxicity of this compound derivatives are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6][7][8]

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Flow cytometry tubes

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in culture dishes or plates and treat with the this compound derivatives at the desired concentrations for the specified time.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain cell membrane integrity. For suspension cells, collect them directly. Collect any floating cells from the supernatant of adherent cultures as they may be apoptotic.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. Gently vortex the tube.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Cell Cycle Analysis using Propidium Iodide Staining

This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][3][9][10][11]

Materials:

  • Flow cytometer

  • Flow cytometry tubes

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound derivatives as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: The resulting histogram will show distinct peaks corresponding to the different phases of the cell cycle:

    • G0/G1 phase: A peak with 2n DNA content.

    • S phase: A broad region between the G0/G1 and G2/M peaks, representing cells undergoing DNA synthesis.

    • G2/M phase: A peak with 4n DNA content.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound derivatives are mediated through the modulation of several key cellular signaling pathways.

Inhibition of Topoisomerase II

Several this compound derivatives function as topoisomerase II inhibitors. By intercalating into DNA, these compounds stabilize the DNA-topoisomerase II cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequently triggering cell death pathways.

Topoisomerase_II_Inhibition Quinolinecarboxamide This compound DNA DNA Quinolinecarboxamide->DNA Intercalation TopoII Topoisomerase II Quinolinecarboxamide->TopoII Inhibition CleavageComplex Stabilized DNA-Topo II Cleavage Complex TopoII->CleavageComplex Stabilization DSB DNA Double-Strand Breaks CleavageComplex->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Induction

Caption: Topoisomerase II inhibition by 4-quinolinecarboxamides.

Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinolinecarboxamide This compound DeathReceptor Death Receptors (e.g., Fas, TRAILR) Quinolinecarboxamide->DeathReceptor Activation Mitochondrion Mitochondrion Quinolinecarboxamide->Mitochondrion Stress Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction by 4-quinolinecarboxamides.

Cell Cycle Arrest

The cytotoxic activity of 4-quinolinecarboxamides is also associated with their ability to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases. This prevents cancer cells from progressing through the cell cycle and undergoing division.

Cell_Cycle_Arrest Quinolinecarboxamide This compound DNA_Damage DNA Damage Quinolinecarboxamide->DNA_Damage G2_M_Arrest G2/M Arrest Quinolinecarboxamide->G2_M_Arrest Induction p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibition G1_S_Arrest G1/S Arrest CDK_Cyclin->G1_S_Arrest Progression Block

Caption: Cell cycle arrest induced by 4-quinolinecarboxamides.

Modulation of ERK Signaling

The extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell proliferation and survival. Some studies suggest that this compound derivatives can modulate this pathway, contributing to their cytotoxic effects. The precise mechanism, whether through activation or inhibition, may be context-dependent.

ERK_Signaling Quinolinecarboxamide This compound ERK ERK Quinolinecarboxamide->ERK Modulation Upstream Upstream Activators (e.g., Growth Factor Receptors) RAS RAS Upstream->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Modulation of the ERK signaling pathway.

Experimental Workflow

The preliminary in vitro evaluation of this compound cytotoxicity typically follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hit_ID->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Hit_ID->CellCycle_Assay Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study CellCycle_Assay->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Quinolinecarboxamides via a Modified Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The Pfitzinger reaction has traditionally been a cornerstone for the synthesis of quinoline-4-carboxylic acids. This document provides detailed application notes and protocols for a modified Pfitzinger reaction that allows for the direct, one-pot synthesis of 4-quinolinecarboxamides, a class of compounds with significant therapeutic potential. This protocol offers a more efficient route to these valuable molecules, bypassing the need for the synthesis and subsequent activation of the corresponding carboxylic acids. We also present comparative data and protocols for the classical Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Introduction

The Pfitzinger reaction, first described in 1886, is a powerful method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid moiety is a key component in various pharmaceuticals. However, the synthesis of 4-quinolinecarboxamides, which often exhibit enhanced biological activity, typically requires a multi-step process involving the initial synthesis of the carboxylic acid followed by an amidation step.[3]

Recent advancements have led to the development of a modified Pfitzinger reaction that enables the direct synthesis of 4-quinolinecarboxamides in a one-pot procedure. This is achieved by reacting N-vinylisatins with various primary or secondary amines.[3] This streamlined approach offers significant advantages in terms of efficiency and atom economy, making it an attractive method for the generation of diverse libraries of 4-quinolinecarboxamides for drug discovery and development.

Reaction Mechanisms

The classical Pfitzinger reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate keto-acid. This is followed by condensation with a carbonyl compound to form an enamine, which then undergoes cyclization and dehydration to yield the quinoline-4-carboxylic acid.[1]

The modified Pfitzinger reaction for the synthesis of 4-quinolinecarboxamides follows a different pathway. It involves the reaction of an N-vinylisatin with an amine. The proposed mechanism involves a nucleophilic attack of the amine on the isatin carbonyl, followed by a series of rearrangements and cyclization to form the quinoline-4-carboxamide.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for both the classical and modified Pfitzinger reactions.

Table 1: Classical Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Isatin DerivativeCarbonyl CompoundBaseSolventTime (h)Yield (%)
IsatinAcetoneKOHEthanol/Water2485
IsatinCyclohexanoneKOHEthanol1278
5-ChloroisatinAcetophenoneNaOHEthanol2482
5-NitroisatinEthyl acetoacetateKOHEthanol875

Table 2: Modified Pfitzinger Reaction for 4-Quinolinecarboxamide Synthesis

N-Vinylisatin DerivativeAmineSolventTime (h)Yield (%)
N-VinylisatinBenzylamineEthanol588
N-VinylisatinMorpholineEthanol592
5-Chloro-N-vinylisatinn-ButylamineEthanol685
5-Methoxy-N-vinylisatinPiperidineEthanol595

Experimental Protocols

Protocol 1: Synthesis of 4-Quinolinecarboxamides via Modified Pfitzinger Reaction

This protocol describes a general procedure for the one-pot synthesis of 4-quinolinecarboxamides from N-vinylisatins and amines.[3]

Materials:

  • N-Vinylisatin (or a substituted derivative)

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (rotary evaporator, filtration apparatus, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the N-vinylisatin (1.0 eq) in ethanol.

  • Add the desired amine (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of Quinoline-4-Carboxylic Acids via Classical Pfitzinger Reaction

This protocol provides a general method for the synthesis of quinoline-4-carboxylic acids.[4]

Materials:

  • Isatin (or a substituted derivative)

  • Carbonyl compound with an α-methylene group (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, prepare a solution of the base (e.g., KOH, 3.0 eq) in a mixture of ethanol and water.

  • Add the isatin (1.0 eq) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes, indicating the formation of the isatinic acid salt.

  • Add the carbonyl compound (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl to precipitate the quinoline-4-carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the workflows for the synthesis of 4-quinolinecarboxamides and quinoline-4-carboxylic acids.

Pfitzinger_Carboxamide_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Product N_Vinylisatin N-Vinylisatin Reaction Reflux in Ethanol N_Vinylisatin->Reaction Amine Amine Amine->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for this compound Synthesis.

Classical_Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Product Isatin Isatin RingOpening Ring Opening Isatin->RingOpening Carbonyl Carbonyl Compound Condensation Condensation & Cyclization Carbonyl->Condensation Base Base (KOH/NaOH) Base->RingOpening RingOpening->Condensation Extraction Extraction Condensation->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration & Drying Acidification->Filtration Product Quinoline-4-carboxylic Acid Filtration->Product

Caption: Workflow for Quinoline-4-carboxylic Acid Synthesis.

Conclusion

The modified Pfitzinger reaction provides a direct and efficient method for the synthesis of 4-quinolinecarboxamides, offering a significant improvement over traditional multi-step approaches. This protocol is highly valuable for researchers in drug discovery and medicinal chemistry, facilitating the rapid generation of diverse compound libraries for biological screening. The classical Pfitzinger reaction remains a robust method for the synthesis of the parent quinoline-4-carboxylic acids, which are also important precursors and biologically active molecules themselves.

References

Application Notes and Protocols for Suzuki Coupling Functionalization of 4-Quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of the 4-position of the quinolinecarboxamide scaffold. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of novel derivatives with potential therapeutic applications.

Introduction

The quinolinecarboxamide moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities. The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing aryl, heteroaryl, and other organic substituents at the 4-position of the quinoline ring, starting from a 4-halo-quinolinecarboxamide precursor. This allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

The general transformation involves the palladium-catalyzed reaction of a 4-halo-quinolinecarboxamide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) R-Pd(II)-R'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product R-R' Reductive_Elimination->Product 4-Halo-Quinolinecarboxamide 4-Halo- Quinolinecarboxamide (R-X) 4-Halo-Quinolinecarboxamide->Oxidative_Addition Boronic_Acid Boronic Acid (R'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Reaction Conditions

The selection of optimal Suzuki coupling conditions is highly dependent on the specific substrates being coupled. For the functionalization of 4-halo-quinolinecarboxamides, various combinations of catalysts, ligands, bases, and solvents have been successfully employed. The following tables summarize reported conditions for the synthesis of 4-aryl-quinolinecarboxamide derivatives.

Table 1: Suzuki Coupling Conditions for 4-Chloro-quinolinecarboxamide Derivatives

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂·CH₂Cl₂ (5)-K₂CO₃ (2)Toluene/H₂O801282
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF1002Not Specified
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10018High

Table 2: Suzuki Coupling Conditions for 4-Bromo-quinolinecarboxamide Derivatives

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF901275-85
PdCl₂(PPh₃)₂ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O90680
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11012>90

Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction to functionalize a 4-halo-quinolinecarboxamide. It is recommended to perform small-scale test reactions to optimize conditions for a specific substrate combination.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for the coupling of various aryl and heteroaryl boronic acids with 4-chloro- or 4-bromo-quinolinecarboxamides.

Materials:

  • 4-Halo-quinolinecarboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 4-halo-quinolinecarboxamide, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol utilizes the common and robust catalyst Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • 4-Halo-quinolinecarboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, DMF, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the 4-halo-quinolinecarboxamide, arylboronic acid, and base in the chosen degassed solvent.

  • Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 90-110 °C) under an inert atmosphere.

  • Follow the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 7-10).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki coupling functionalization of 4-quinolinecarboxamide, from reaction setup to product purification.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reagents Combine Reactants: - 4-Halo-quinolinecarboxamide - Boronic Acid - Catalyst & Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Desired Temperature Solvent_Addition->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product_Isolation Isolate Pure Product Purification->Product_Isolation

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve conversion. The purity of the starting materials, especially the boronic acid, is critical.

  • Decomposition of Starting Material: If the starting material decomposes, a lower reaction temperature or a milder base (e.g., K₃PO₄ instead of K₂CO₃) may be beneficial.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be an issue. Using a slight excess of the boronic acid (1.1-1.2 equivalents) and ensuring rigorous deoxygenation of the reaction mixture can help minimize this side reaction.

  • Difficult Purification: If the product is difficult to purify, optimizing the reaction conditions to minimize side product formation is the best approach. Alternatively, different chromatographic techniques or recrystallization may be necessary.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the successful functionalization of the this compound scaffold, enabling the synthesis of diverse compound libraries for drug discovery and development programs.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Quinolinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the purification of 4-quinolinecarboxamide derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to enable researchers to achieve high purity of their target compounds, a critical step for accurate biological evaluation and drug development.

Introduction

This compound derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The purity of these compounds is paramount for obtaining reliable structure-activity relationships (SAR) and for advancing lead candidates in the drug discovery pipeline. Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purification of these derivatives, leveraging the differential partitioning of compounds between a non-polar stationary phase and a polar mobile phase.[1][2] This document details analytical and preparative RP-HPLC methods, including protocols for method development, scaling up from analytical to preparative scale, and post-purification processing.

Method Development and Optimization

The successful purification of this compound derivatives by HPLC hinges on the systematic development and optimization of the separation method. The goal is to achieve baseline separation of the target compound from impurities, byproducts, and starting materials.

Logical Workflow for HPLC Method Development

MethodDevelopment cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Method Scaling cluster_2 Phase 3: Purification & Analysis A Select Analytical Column (e.g., C18, 5 µm) B Scout Mobile Phase & Gradient (e.g., Water/Acetonitrile with acid modifier) A->B C Optimize Gradient Profile (for resolution) B->C D Determine Retention Time of Target Compound C->D E Select Preparative Column (Same chemistry, larger dimensions) D->E Transition to Preparative Scale F Calculate Scaled Flow Rate & Injection Volume E->F G Perform Test Injection (Small scale) F->G H Optimize Loading Capacity G->H I Run Preparative HPLC H->I Proceed with Full-Scale Purification J Collect Fractions I->J K Analyze Fractions (Analytical HPLC) J->K L Pool Pure Fractions & Evaporate Solvent K->L M Final Purity Analysis L->M

Caption: Logical workflow for HPLC method development and scaling.

Experimental Protocols

The following protocols provide a starting point for the purification of this compound derivatives. Optimization may be required based on the specific properties of the derivative.

1. Analytical HPLC Protocol

This protocol is designed for the initial purity assessment and method development for this compound derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.

    • From the stock solution, prepare a working solution of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.[1]

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

    • Data Analysis: Chromatography data station for data acquisition and processing.

Table 1: Analytical HPLC Method Parameters

Parameter Recommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min[1]
Detection Wavelength 254 nm or as determined by UV scan
Injection Volume 10 µL[1]

| Column Temperature | 30°C[1] |

2. Preparative HPLC Protocol

This protocol is for the purification of multi-milligram to gram quantities of this compound derivatives.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a strong solvent like methanol or dimethylformamide (DMF). The concentration can be as high as 50 mg/mL, depending on the solubility of the compound.[1]

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.[1]

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.

Table 2: Preparative HPLC Method Parameters

Parameter Recommended Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical run (e.g., 30% to 70% B over 20 minutes)
Flow Rate 20 mL/min[1]
Detection Wavelength 254 nm or analytical wavelength

| Sample Loading | Up to 100 mg per injection (compound dependent)[1] |

3. Scaling from Analytical to Preparative HPLC

A systematic approach is crucial for successfully scaling up a separation from an analytical to a preparative scale. The primary goal is to maintain the resolution of the target compound while increasing the load.[3]

The scaling factor can be calculated based on the column dimensions:

Scaling Factor = (ID_prep² * L_prep) / (ID_anal² * L_anal)

Where:

  • ID_prep = Internal Diameter of the preparative column

  • L_prep = Length of the preparative column

  • ID_anal = Internal Diameter of the analytical column

  • L_anal = Length of the analytical column

The flow rate and injection volume for the preparative method can be calculated as follows:

Flow Rate_prep = Flow Rate_anal * (ID_prep² / ID_anal²) Injection Volume_prep = Injection Volume_anal * (ID_prep² * L_prep) / (ID_anal² * L_anal)

4. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the main peak based on the UV chromatogram.[1]

  • Analyze the purity of the collected fractions using the developed analytical HPLC method.

  • Combine the fractions with the desired purity (>95%).

  • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification A Dissolve Crude Product B Filter Solution (0.45 µm) A->B C Inject Sample onto Preparative Column B->C D Run Gradient Elution C->D E Monitor Elution by UV Detection D->E F Collect Fractions E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Pool Pure Fractions G->H I Solvent Evaporation (Rotovap) H->I J Lyophilization (Optional) I->J K Final Purified Compound J->K

Caption: General experimental workflow for HPLC purification.

Results and Discussion

The application of the described HPLC methods allows for the successful purification of this compound derivatives. The analytical method provides a reliable means for assessing the purity of the crude and purified products, with typical retention times being dependent on the specific derivative's hydrophobicity. The preparative method, when properly scaled, can yield significant quantities of the target compound with high purity.

Table 3: Expected Performance of Preparative HPLC

Parameter Expected Outcome
Purity Achieved > 99%[1]

| Recovery | > 90%[1] |

It is important to note that the choice of mobile phase modifier (e.g., TFA or formic acid) can impact the final salt form of the purified compound, which may be relevant for subsequent biological assays. Formic acid is often preferred for applications where the final product will be analyzed by mass spectrometry.

Conclusion

Reversed-phase HPLC is an effective and scalable technique for the purification of this compound derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust purification strategies, ensuring the high quality of compounds required for drug discovery and development. The systematic approach to method development and scaling is key to achieving efficient and reproducible purifications.

References

Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of 4-Quinolinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinecarboxamides are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Notably, certain 4-quinolinecarboxamide derivatives have been identified as potent inhibitors of the NAD-hydrolyzing enzyme CD38, a key regulator of cellular NAD+ levels.[1][2][3][4] The synthesis of these compounds requires careful monitoring to optimize reaction conditions, maximize yield, and minimize the formation of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide simultaneous qualitative and quantitative information about the components of a reaction mixture.[5][6] This application note provides a detailed protocol for the LC-MS analysis of this compound reaction mixtures, enabling researchers to efficiently track the progress of the synthesis.

Quantitative Data Summary

The following tables present representative quantitative data obtained from the LC-MS analysis of a this compound synthesis reaction. The data illustrates the consumption of starting materials and the formation of the final product over time.

Table 1: Reaction Progress of this compound Synthesis

Time Point (hours)Starting Material 1 (%)Starting Material 2 (%)This compound Product (%)
01001000
175.280.124.8
248.955.351.1
415.720.584.3
82.15.897.9
24<0.11.2>99.9

Table 2: LC-MS Method Performance Characteristics

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (RSD%)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

This section details the methodology for the LC-MS analysis of this compound reaction mixtures.

Sample Preparation
  • Reaction Quenching: At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to stop the reaction and prevent further changes.

  • Centrifugation/Filtration: If the diluted sample contains solid particles, centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) or filter through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

  • Further Dilution (if necessary): Depending on the concentration of the reaction mixture, a further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument.

  • Transfer: Transfer the final diluted sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds of interest, followed by a re-equilibration step. An example gradient is provided in Table 3.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

Table 3: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
7.0595
7.1955
10.0955
  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for quinoline derivatives.

    • Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is preferred for its high sensitivity and selectivity. For qualitative analysis and confirmation of product identity, a full scan on a high-resolution mass spectrometer is recommended.

    • Ion Source Parameters: These should be optimized for the specific instrument and compound. Typical parameters include:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 400 °C

    • MRM Transitions: The precursor and product ion masses for the starting materials and the this compound product need to be determined by infusing a standard of each compound.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks corresponding to the starting materials and the product.

  • Calibration Curve: For accurate quantification, prepare a calibration curve for each analyte using standards of known concentrations.

  • Quantification: Determine the concentration of each component in the reaction mixture at each time point by comparing their peak areas to the respective calibration curves.

  • Reaction Progress Calculation: Calculate the percentage of each component relative to the initial concentration of the limiting starting material to monitor the reaction progress.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of a this compound reaction mixture.

experimental_workflow reaction This compound Synthesis Reaction sampling Aliquot Sampling at Time Points reaction->sampling quenching Quenching and Dilution sampling->quenching filtration Centrifugation/ Filtration quenching->filtration hplc HPLC/UHPLC Separation filtration->hplc Sample Injection ms Mass Spectrometry Detection (MS/MS) hplc->ms data Data Analysis (Quantification) ms->data

Caption: LC-MS analysis workflow for reaction monitoring.

Signaling Pathway

4-Quinolinecarboxamides have been identified as inhibitors of CD38, an enzyme that plays a crucial role in regulating cellular levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a vital coenzyme in numerous metabolic pathways and a substrate for sirtuins and PARPs, which are involved in processes like DNA repair and aging.[7] By inhibiting CD38, these compounds can increase NAD+ levels, which has therapeutic potential in age-related and metabolic diseases.

signaling_pathway cluster_cd38 CD38 Inhibition cluster_nad NAD+ Metabolism 4_Quinolinecarboxamide This compound CD38 CD38 Enzyme 4_Quinolinecarboxamide->CD38 Inhibits NAD NAD+ CD38->NAD Hydrolyzes ADPR ADP-ribose cADPR cADPR Sirtuins Sirtuins NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Activates Metabolism Cellular Metabolism Sirtuins->Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair

Caption: Inhibition of CD38 by this compound boosts NAD+ levels.

References

Application Notes and Protocols for ¹H and ¹³C NMR Characterization of 4-Quinolinecarboxamide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural characterization of 4-quinolinecarboxamide derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a significant class of heterocyclic compounds that form the core of many pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Accurate structural elucidation by NMR is paramount for understanding structure-activity relationships (SAR) and for the advancement of drug discovery and development programs.

Key Spectroscopic Features of the this compound Scaffold

The this compound core presents a distinct set of signals in both ¹H and ¹³C NMR spectra. The quinoline ring system gives rise to a series of aromatic signals, while the carboxamide group introduces characteristic resonances for the amide proton and the carbonyl carbon.

¹H NMR:

  • Quinoline Protons: The protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position is often the most deshielded due to the inductive effect of the adjacent nitrogen atom.

  • Amide Proton (NH): The chemical shift of the amide proton is highly variable and can be influenced by solvent, temperature, and hydrogen bonding. It typically appears as a broad singlet in the downfield region of the spectrum.

  • Substituents: The chemical shifts and coupling patterns of the quinoline protons are significantly affected by the nature and position of substituents on the ring.

¹³C NMR:

  • Quinoline Carbons: The carbon atoms of the quinoline ring generally appear in the range of δ 115-150 ppm. The quaternary carbons, C4 and C8a, are typically observed in the more downfield region of the aromatic spectrum.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is a key diagnostic signal, typically found in the range of δ 165-175 ppm.

  • Substituents: Substituents on the quinoline ring or the amide nitrogen will introduce additional signals corresponding to their respective carbon atoms.

Quantitative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of this compound derivatives. All spectra were recorded in DMSO-d₆ unless otherwise specified.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

CompoundH-2H-3H-5H-6H-7H-8Amide (NH)Other Protons
4-Quinolinecarboxylic acid 8.87 (s)-7.98 (m)7.42-7.72 (m)7.42-7.72 (m)8.09 (br. s)-1H, H-4 of quinoline ring
N-Phenyl-4-quinolinecarboxamide 8.51 (s)7.81 (d, J = 7.2Hz)7.95–7.89 (m)7.81 (d, J = 7.2Hz)7.45–7.41 (m)8.15–8.10 (m)1HAr-H: 7.26–7.21 (m, 1H), 7.07–6.99 (m, 2H), 6.9 (d, J = 7.6 Hz, 3H)
N-(4-methylphenyl)-4-quinolinecarboxamide 8.86 (s)7.62 (d, J = 8.2 Hz)7.73–7.76 (m)7.17 (d, J = 8.2 Hz)7.53 (ddd)8.32 (dd, J = 8.2 Hz)1HCH₃: 2.28 (s, 3H)
N-(2-fluorophenyl)-4-quinolinecarboxamide 8.89 (s)7.32 (dd, J = 10.5 Hz, J = 8.7 Hz)7.78–7.83 (m)7.18–7.22 (m)7.53 (t, J = 7.3 Hz)8.34 (d, 1H, J = 7.3 Hz)1HAr-H: 8.53 (td, 1H, J = 8.2 Hz, J = 1.4 Hz), 7.07–7.13 (m, 1H)
N-(3-bromophenyl)-4-quinolinecarboxamide 8.89 (s)7.69 (dd, J = 8.2 Hz, J = 1.4 Hz)7.73–7.76 (m)7.37–7.42 (m)7.53 (ddd)8.34 (dd, J = 8.2 Hz)1HAr-H: 8.54 (dd, J = 8.2 Hz, J = 1.4 Hz), 7.05 (td, J = 7.5 Hz, J = 1.4 Hz)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aC=OOther Carbons
4-Quinolinecarboxylic acid 148.28116.60154.51118.93130.74125.56119.78134.58-163.00-
N-Phenyl-4-quinolinecarboxamide -118.73-120.09131.82125.97125.34133.73148.48164.83Ar-C: 131.30, 124.01, 117.00, 110.63
N-(4-methylphenyl)-4-quinolinecarboxamide 144.04110.66-119.17125.92129.40125.45132.96139.11162.60Ar-C: 136.31, 132.32, 119.51; CH₃: 20.47
N-(2-fluorophenyl)-4-quinolinecarboxamide 144.34110.39-119.20125.94124.66 (d, J = 3.9 Hz)125.55133.06139.09163.11Ar-C: 152.07 (d, J = 242.8 Hz), 127.16 (d, J = 10.6 Hz), 123.72 (d, J = 7.7 Hz), 121.36 (d, J = 1.9 Hz), 115.08 (d, J = 18.3 Hz)
N-(3-bromophenyl)-4-quinolinecarboxamide 144.52110.31-119.18125.97128.10125.56133.03139.08163.27Ar-C: 137.23, 132.66, 124.88, 122.47, 112.97

Experimental Protocols

High-quality NMR spectra are contingent upon proper sample preparation.

Materials:

  • This compound derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tube

  • Glass vial

  • Pipette

Procedure:

  • Weighing: Accurately weigh the sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Mild heating may be applied if necessary, but care should be taken to avoid degradation.

  • Transfer: Using a pipette, transfer the clear solution into the NMR tube, avoiding the transfer of any solid particles.

  • Capping: Securely cap the NMR tube.

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 0-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for samples with adequate concentration. This should be increased for dilute samples to improve the signal-to-noise ratio.

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 0-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128 or more scans, depending on the sample concentration and the natural abundance of ¹³C.

Visualizations

Certain quinoline derivatives have been shown to exhibit anticancer activity by acting as antagonists of the P2X7 receptor, which is involved in various cellular processes including inflammation and cell proliferation.[1][2][3][4][5]

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activation Ca2_influx Ca²⁺ Influx P2X7R->Ca2_influx Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Quinolinecarboxamide 4-Quinoline- carboxamide Derivative Quinolinecarboxamide->P2X7R Antagonism MAPK_Pathway MAPK Pathway (p38/ERK/JNK) Ca2_influx->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Ca2_influx->PI3K_Akt_Pathway NFkB_Activation NF-κB Activation Ca2_influx->NFkB_Activation Cellular_Responses Cell Proliferation, Inflammation, Apoptosis MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->Cellular_Responses NFkB_Activation->Cellular_Responses Inflammasome->Cellular_Responses

Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound derivatives.

The following diagram illustrates the typical workflow for the NMR-based characterization of this compound products.

NMR_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis & Interpretation DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Verification SpectralAnalysis->StructureElucidation Reporting Data Reporting & Publication StructureElucidation->Reporting

Caption: Experimental workflow for the NMR characterization of this compound products.

References

Application Notes and Protocols for In Vitro Antiplasmodial Assay of 4-Quinolinecarboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro antiplasmodial activity of 4-Quinolinecarboxamide compounds against the erythrocytic stages of Plasmodium falciparum. Additionally, a protocol for assessing the cytotoxicity of these compounds against a mammalian cell line is included to determine their selectivity index.

Data Presentation

The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of a series of this compound derivatives.

Compound IDP. falciparum 3D7 EC₅₀ (nM)[1][2]Cytotoxicity (MRC-5) IC₅₀ (µM)Selectivity Index (SI)
1 (Screening Hit) 120>12>100
2 (DDD107498) 1>30>30000
24 150Not ReportedNot Applicable
27 4Not ReportedNot Applicable
46 87Not ReportedNot Applicable
47 87Not ReportedNot Applicable

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (IC₅₀ or CC₅₀) to the antiplasmodial effective concentration (EC₅₀). A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay using SYBR Green I

This protocol is adapted from the widely used SYBR Green I-based fluorescence assay for measuring P. falciparum growth inhibition.[3][4][5]

Principle: The SYBR Green I dye intercalates with DNA. In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a quantitative measure of parasite growth. Inhibition of parasite proliferation by the test compounds results in a decrease in fluorescence.

Materials:

  • Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

  • This compound compounds

  • Standard antimalarial drug (e.g., Chloroquine, Artemisinin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye (final 1X concentration)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each this compound compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Parasite Culture Synchronization:

    • Synchronize the P. falciparum culture to the ring stage using methods such as 5% D-sorbitol treatment.

  • Assay Plate Preparation:

    • Add the diluted compounds to the 96-well plates in triplicate.

    • Include wells for negative controls (parasitized erythrocytes without any compound) and positive controls (a known antimalarial drug).

  • Parasite Addition:

    • Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to each well of the 96-well plate.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After the incubation period, add the SYBR Green I lysis buffer to each well.

    • Seal the plates and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing non-parasitized erythrocytes.

    • Normalize the fluorescence readings to the negative control (100% growth).

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

    • Determine the 50% effective concentration (EC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Cytotoxicity Assay using Resazurin

This protocol outlines a common method for assessing the cytotoxicity of compounds on mammalian cells.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., MRC-5, HEK293T, or HepG2)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% fetal bovine serum)

  • This compound compounds

  • Standard cytotoxic drug (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution

  • 96-well clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture the mammalian cells to approximately 80% confluency.

    • Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the this compound compounds in the complete cell culture medium.

    • Remove the medium from the wells and add the diluted compounds.

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 48-72 hours under the same conditions as step 1.

  • Resazurin Addition:

    • Add resazurin solution to each well to a final concentration of approximately 10% of the well volume.

    • Incubate for 2-4 hours, or until a color change is visible.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium only.

    • Normalize the fluorescence readings to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the 50% cytotoxic concentration (CC₅₀) using a sigmoidal dose-response curve fit.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis CompoundPrep Compound Dilution AntiplasmodialAssay Antiplasmodial Assay (72h Incubation) CompoundPrep->AntiplasmodialAssay CytotoxicityAssay Cytotoxicity Assay (48-72h Incubation) CompoundPrep->CytotoxicityAssay ParasiteSync Parasite Synchronization ParasiteSync->AntiplasmodialAssay CellSeeding Mammalian Cell Seeding CellSeeding->CytotoxicityAssay SYBRGreen SYBR Green I Staining & Fluorescence Reading AntiplasmodialAssay->SYBRGreen Resazurin Resazurin Addition & Fluorescence Reading CytotoxicityAssay->Resazurin EC50 EC₅₀ Determination SYBRGreen->EC50 CC50 CC₅₀ Determination Resazurin->CC50 SI Selectivity Index Calculation EC50->SI CC50->SI

Caption: Experimental workflow for in vitro antiplasmodial and cytotoxicity screening.

Mechanism of Action: Inhibition of Protein Synthesis

The this compound compound, DDD107498, has been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[1][6][7][8] This factor is crucial for the translocation of the ribosome along the mRNA during protein synthesis.

G cluster_translation Protein Synthesis in P. falciparum cluster_inhibition Inhibition by this compound Ribosome Ribosome mRNA mRNA Ribosome->mRNA binds tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Ribosome tRNA_P Peptidyl-tRNA (P-site) tRNA_P->Ribosome Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide PfEF2 PfEF2-GTP PfEF2->Ribosome facilitates translocation Inhibited_PfEF2 Inhibited PfEF2 PfEF2->Inhibited_PfEF2 Quinolinecarboxamide This compound (e.g., DDD107498) Quinolinecarboxamide->PfEF2 inhibits Blocked_Translocation Translocation Blocked Inhibited_PfEF2->Blocked_Translocation Protein_Synthesis_Inhibition Protein Synthesis Inhibition Blocked_Translocation->Protein_Synthesis_Inhibition Parasite_Death Parasite Death Protein_Synthesis_Inhibition->Parasite_Death

Caption: Mechanism of action of 4-Quinolinecarboxamides via inhibition of PfEF2.

References

Application Notes and Protocols for Dopamine D3 Receptor Binding Assay Using 4-Quinolinecarboxamide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in cognitive and emotional functions. This localization makes the D3 receptor a compelling therapeutic target for a range of neurological and psychiatric disorders, including substance abuse, schizophrenia, and Parkinson's disease. 4-Quinolinecarboxamide derivatives have emerged as a promising class of ligands with high affinity and selectivity for the D3 receptor.

These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the interaction of novel this compound ligands with the human dopamine D3 receptor. The provided methodologies are essential for determining key pharmacological parameters such as the inhibition constant (Ki), which is crucial for lead compound selection and optimization in drug discovery programs.

Data Presentation: Binding Affinities of this compound Ligands at the Human Dopamine D3 Receptor

The following table summarizes the binding affinities (Ki) of representative this compound-based ligands for the human dopamine D3 receptor. These values were determined using competitive radioligand binding assays.

Compound IDStructure/NameRadioligandCell LineD3 Ki (nM)D2/D3 Selectivity
Compound 12 4-(4-(4-carbamoylbutyl)piperazin-1-yl)quinoline[¹²⁵I]IABNHEK-hD3R150-
Compound 15 7-chloro-4-(4-(4-carbamoylbutyl)piperazin-1-yl)quinoline[¹²⁵I]IABNHEK-hD3R120-
SB-277011-A trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamideNot SpecifiedCHO-hD3R~1 (pKi=8.0)[1][2]100-fold vs D2

Experimental Protocols

Preparation of Cell Membranes Expressing Human Dopamine D3 Receptors

This protocol describes the preparation of crude membrane fractions from Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D3 receptor.

Materials:

  • HEK-293 cells stably expressing the human D3 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Dounce homogenizer or Polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Culture HEK-293 cells expressing the human D3 receptor to confluency.

  • Wash the cells with ice-cold PBS and harvest by scraping.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer (see below) or a storage buffer containing a cryoprotectant (e.g., sucrose) for long-term storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of unlabeled this compound ligands for the D3 receptor by measuring their ability to displace a specific radioligand.

Materials:

  • Prepared cell membranes expressing the human D3 receptor

  • Radioligand: [¹²⁵I]IABN (N-(4-(4-(2-iodophenyl)piperazin-1-yl)butyl)benzo[d]isothiazol-3-carboxamide)

  • Unlabeled this compound test compounds

  • Non-specific binding determinant: 10 µM Haloperidol or (+)-Butaclamol

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (e.g., cell harvester)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled this compound test compounds in Assay Buffer.

  • In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: D3 receptor membranes, [¹²⁵I]IABN (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and Assay Buffer.

    • Non-specific Binding: D3 receptor membranes, [¹²⁵I]IABN, and a high concentration of the non-specific binding determinant (e.g., 10 µM Haloperidol).

    • Competition: D3 receptor membranes, [¹²⁵I]IABN, and varying concentrations of the this compound test compound.

  • The amount of membrane protein per well should be optimized to ensure a sufficient signal-to-noise ratio.

  • Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation[3][4][5][6][7]: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the D3 receptor.

Mandatory Visualizations

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein (α, β, γ) D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine or This compound Ligand Dopamine->D3R ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ion channel modulation, MAPK activation) cAMP->Downstream Modulation

Caption: Dopamine D3 Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep 1. Prepare D3R Membranes from HEK cells Plate_Setup 4. Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Plate_Setup Ligand_Prep 2. Prepare Serial Dilutions of this compound Ligands Ligand_Prep->Plate_Setup Reagent_Prep 3. Prepare Assay Reagents (Radioligand, Buffers) Reagent_Prep->Plate_Setup Incubation 5. Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration 6. Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting 7. Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis 8. Data Analysis (IC50 and Ki Calculation) Counting->Analysis

Caption: Experimental Workflow for D3 Receptor Binding Assay.

References

Application Notes: Cell-Based Anticancer Screening of 4-Quinolinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cell-based anticancer screening of novel 4-quinolinecarboxamide derivatives. This class of compounds has garnered significant interest due to its potential to induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. The following sections detail the cytotoxic effects of these derivatives on various cancer cell lines, their impact on apoptosis and the cell cycle, and the underlying signaling pathways.

Data Presentation: Anticancer Activity of this compound Derivatives

The in vitro anticancer activity of a series of eighteen 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, were determined after 72 hours of treatment. The results demonstrate that these derivatives exhibit significant cytotoxic effects across a broad spectrum of cancer cell lines, with IC50 values ranging from 0.3 to less than 10 μM.[1]

Table 1: Cytotoxicity (IC50, μM) of 6-cinnamamido-quinoline-4-carboxamide Derivatives in Human Cancer Cell Lines [1]

CompoundCCRF-CEM (Leukemia)Molt4/C8 (Leukemia)A549 (Lung)H1299 (Lung)
5a 0.9 ± 0.10.8 ± 0.11.2 ± 0.21.5 ± 0.2
5b 0.7 ± 0.10.6 ± 0.11.0 ± 0.11.2 ± 0.1
5c 1.2 ± 0.21.1 ± 0.11.8 ± 0.32.1 ± 0.3
5d 0.8 ± 0.10.7 ± 0.11.1 ± 0.21.4 ± 0.2
5e 0.5 ± 0.10.4 ± 0.10.7 ± 0.10.9 ± 0.1
5f 1.5 ± 0.21.3 ± 0.22.2 ± 0.42.8 ± 0.5
5g 1.1 ± 0.10.9 ± 0.11.4 ± 0.21.8 ± 0.2
5h 0.9 ± 0.10.8 ± 0.11.3 ± 0.21.6 ± 0.2
5i 1.8 ± 0.31.6 ± 0.22.5 ± 0.43.2 ± 0.5
5j 1.3 ± 0.21.1 ± 0.11.9 ± 0.32.4 ± 0.4
5k 2.5 ± 0.42.2 ± 0.33.8 ± 0.64.5 ± 0.7
5l 1.0 ± 0.10.8 ± 0.11.5 ± 0.21.9 ± 0.3
5m 3.1 ± 0.52.8 ± 0.44.5 ± 0.75.8 ± 0.9
5n 0.6 ± 0.10.5 ± 0.10.9 ± 0.11.1 ± 0.1
5o 2.8 ± 0.42.5 ± 0.44.1 ± 0.65.2 ± 0.8
5p 1.4 ± 0.21.2 ± 0.22.0 ± 0.32.6 ± 0.4
5q 0.3 ± 0.10.3 ± 0.10.5 ± 0.10.6 ± 0.1
5r 2.1 ± 0.31.9 ± 0.33.2 ± 0.54.0 ± 0.6
Cisplatin 1.5 ± 0.21.8 ± 0.33.5 ± 0.54.2 ± 0.6
Vinblastine 0.002 ± 0.0010.003 ± 0.0010.005 ± 0.0010.006 ± 0.001

Data represent the mean ± SD of three to six independent experiments.

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

Further investigation into the mechanism of action of these derivatives revealed their ability to induce apoptosis. Treatment of A549 lung cancer cells with the CiQ derivatives resulted in the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis.[1] Flow cytometry analysis further confirmed that the induction of apoptosis by these compounds is independent of the cell cycle stage.[1]

Table 2: Apoptosis Induction in A549 Cells by selected 6-cinnamamido-quinoline-4-carboxamide Derivatives [1]

CompoundConcentration (μM)Cleaved PARP-Positive Cells (%)
Control -1.2 ± 0.3
5e 115.8 ± 2.1
5e 235.2 ± 4.5
5n 112.5 ± 1.8
5n 228.9 ± 3.7
5q 0.518.3 ± 2.5
5q 142.1 ± 5.3

Cells were treated for 48 hours. Data represent the mean ± SD.

Signaling Pathways

Certain this compound derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways. For instance, a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been identified as potential inhibitors of phosphoinositide-dependent protein kinase-1 (PDK1).[2] PDK1 is a key kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in promoting cell survival and proliferation. Inhibition of PDK1 can disrupt this pro-survival signaling, leading to the induction of apoptosis.

PDK1_Apoptosis_Pathway Quinolinecarboxamide This compound Derivative Inhibition Quinolinecarboxamide->Inhibition PDK1 PDK1 Akt Akt PDK1->Akt Activates Pro_Survival Pro-Survival Signaling Akt->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits Inhibition->PDK1 Activation experimental_workflow start Synthesize & Purify This compound Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt select Select Lead Compounds (Based on IC50 values) mtt->select apoptosis Apoptosis Assay (Annexin V/PI Staining) select->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) select->cell_cycle western_blot Western Blot Analysis (Apoptotic Markers) apoptosis->western_blot cell_cycle->western_blot pathway Signaling Pathway Investigation western_blot->pathway

References

Application Notes and Protocols for Assessing the Antiviral Activity of 4-Quinolinecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Quinolinecarboxamides are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various derivatives of this scaffold have demonstrated potent antiviral properties against a broad spectrum of viruses, including both DNA and RNA viruses. This document provides detailed protocols for assessing the antiviral efficacy of 4-quinolinecarboxamide derivatives, covering essential assays for determining cytotoxicity, antiviral activity, and potential mechanisms of action.

Core Experimental Protocols

A systematic evaluation of the antiviral potential of 4-quinolinecarboxamides involves a multi-step process. Initially, the cytotoxicity of the compounds on host cells is determined to establish a therapeutic window. Subsequently, the direct antiviral activity is quantified. Finally, mechanistic studies can be performed to elucidate the stage of the viral life cycle inhibited by the compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol is crucial for determining the 50% cytotoxic concentration (CC50) of the this compound derivatives.[1]

Materials:

  • Host cells appropriate for the virus of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the this compound compounds in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer. This assay is used to determine the 50% effective concentration (EC50) of the this compound derivatives.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • This compound compounds

  • Serum-free culture medium

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Cell Preparation: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Dilution: Prepare a dilution of the virus stock in serum-free medium to yield approximately 50-100 plaques per well.

  • Compound Treatment: In separate tubes, mix the virus dilution with equal volumes of serial dilutions of the this compound compounds. Also, prepare a virus control with medium only. Incubate these mixtures at 37°C for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.[3]

  • Overlay Application: After the adsorption period, remove the inoculum and gently wash the cell monolayer with PBS. Add 2 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes. Carefully remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated as follows: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated wells) / Number of plaques in virus control] x 100 The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4] The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50).[1]

Mechanism of Action Study: Time-of-Addition Assay

Time-of-addition assays help to identify the stage of the viral replication cycle that is inhibited by the compound.

Protocol:

The experimental setup is similar to the plaque reduction assay, but the compound is added at different time points relative to viral infection:

  • Pre-treatment: Cells are incubated with the compound for 2-4 hours before infection. The compound is then removed, and the cells are infected.

  • Co-treatment: The compound is added to the cells simultaneously with the virus.

  • Post-treatment: The compound is added at various time points after viral inoculation (e.g., 0, 2, 4, 6, 8 hours post-infection).

By comparing the level of viral inhibition at each time point, it is possible to infer whether the compound acts on early events (attachment, entry), viral replication, or late events (assembly, release). For instance, some 4-oxoquinoline-3-carboxamide derivatives have been shown to reduce virus production at different stages of the replication cycle.[5]

Data Presentation

The antiviral activity and cytotoxicity of this compound derivatives should be summarized in clear and concise tables for easy comparison.

Table 1: Antiviral Activity of 4-Quinolinecarboxamides against Herpesviruses

CompoundVirusCell LineCC50 (µM)EC50 (µM)SI (CC50/EC50)
PNU-181128HCMVHFF>1001.3>77
PNU-181465HCMVHFF>1000.98>102
PNU-181128VZVHFF>1000.3>333
PNU-181465VZVHFF>1000.16>625
Compound 4hBoHV-5MDBK1239 ± 5.56.0 ± 1.5206
Compound 4jBoHV-5MDBK35 ± 224 ± 7.01.4
Compound 4kBoHV-5MDBK55 ± 224 ± 5.12.9

Data compiled from studies on 4-hydroxyquinoline-3-carboxamides and 4-oxoquinoline-3-carboxamide derivatives.[5][6]

Table 2: Antiviral Activity of 4-Quinolinecarboxamides against RNA Viruses

CompoundVirusCell LineCC50 (µM)EC50 (µM)SI (CC50/EC50)
TO505-6180BVDVMDBK>1000.07 ± 0.02>1428
TO502-2403BVDVMDBK>1000.2 ± 0.06>500
Compound G07Influenza A (H1N1)MDCK>10011.38 ± 1.89>8.7

Data compiled from studies on quinolinecarboxamides against Bovine Viral Diarrhea Virus and Influenza A Virus.[7][8][9]

Visualizations

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assessment cluster_analysis Data Analysis c1 Seed Host Cells (96-well plate) c2 Add Serial Dilutions of This compound c1->c2 c3 Incubate (48-72h) c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 a8 Calculate EC50 d1 Determine Selectivity Index (SI = CC50 / EC50) c6->d1 a1 Seed Host Cells (6 or 12-well plate) a2 Infect with Virus + This compound a1->a2 a3 Incubate (1h Adsorption) a2->a3 a4 Add Overlay Medium a3->a4 a5 Incubate (2-5 days) a4->a5 a6 Fix and Stain Plaques a5->a6 a7 Count Plaques a6->a7 a7->a8 a8->d1

Caption: Experimental workflow for assessing the antiviral activity of 4-Quinolinecarboxamides.

Mechanism_of_Action cluster_virus Viral Replication Cycle entry Virus Entry uncoating Uncoating entry->uncoating replication Viral Genome Replication (DNA/RNA Polymerase) uncoating->replication assembly Virus Assembly replication->assembly release Virus Release assembly->release compound This compound (Polymerase Inhibitor) compound->replication Inhibition

Caption: Simplified diagram of the mechanism of action for 4-Quinolinecarboxamides that act as viral polymerase inhibitors.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 4-Quinolinecarboxamide Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of novel 4-Quinolinecarboxamide derivatives in mouse models of disease. The protocols outlined below are based on established methodologies for in vivo testing of small molecule inhibitors and can be adapted for various therapeutic areas, including oncology and infectious diseases.

Introduction to 4-Quinolinecarboxamides

The this compound scaffold is a versatile pharmacophore found in a variety of biologically active compounds. Derivatives have shown promise as therapeutic agents targeting a range of biological processes, from DNA repair pathways to parasitic life cycles. In oncology, for instance, certain this compound derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality, making it a targeted cancer therapy. Other derivatives have demonstrated potent antimalarial activity by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[1] Given this broad spectrum of activity, robust in vivo models are essential to determine the efficacy and therapeutic potential of novel this compound analogues.

General In Vivo Experimental Workflow

A typical workflow for assessing the in vivo efficacy of a this compound derivative involves several key stages, from initial preparation and tolerability studies to definitive efficacy trials and endpoint analysis.

experimental_workflow cluster_prep Phase 1: Preparation & Pre-studies cluster_efficacy Phase 2: Efficacy Study cluster_analysis Phase 3: Endpoint Analysis A Compound Formulation B Tolerability & Dose-Finding Study A->B Determine Maximum Tolerated Dose (MTD) C Animal Model Establishment (e.g., Xenograft Implantation) B->C Select Doses for Efficacy Study D Randomization & Grouping C->D E Treatment Administration D->E F Monitoring & Data Collection (Tumor Volume, Body Weight) E->F G Euthanasia & Tissue Collection F->G Pre-defined Endpoint H Pharmacodynamic Analysis (e.g., Biomarker Modulation) G->H I Histopathological Examination G->I J Statistical Analysis & Reporting H->J I->J

Caption: General workflow for in vivo efficacy testing of this compound.

Key Experimental Protocols

Compound Formulation

Objective: To prepare a stable and biocompatible formulation for in vivo administration.

Materials:

  • This compound derivative powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of the this compound derivative in DMSO (e.g., 50 mg/mL). Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.[2]

  • On the day of administration, prepare the final dosing solution. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the calculated volume of PEG300 and vortex thoroughly.

  • Add the calculated volume of Tween-80 and vortex until the solution is homogeneous.[2]

  • Add the required volume of saline to reach the final desired concentration and volume, then vortex thoroughly.

  • If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.[2]

Animal Models and Husbandry

Objective: To select and maintain an appropriate in vivo model for the disease of interest.

Animal Selection:

  • Oncology: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are commonly used for xenograft models where human cancer cell lines or patient-derived tumors are implanted.[3][4] For studies involving the tumor microenvironment, syngeneic models with immunocompetent mice (e.g., C57BL/6) are appropriate.

  • Infectious Disease (e.g., Malaria): Specific mouse strains susceptible to the pathogen of interest, such as BALB/c mice for Plasmodium berghei infection, should be used.[1]

Husbandry:

  • House mice in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.[3]

  • Provide ad libitum access to food and water.

  • Allow for at least one week of acclimatization before the start of any experimental procedures.[3]

  • All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Xenograft Tumor Model Protocol (Oncology)

Objective: To establish subcutaneous tumors from a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., BRCA-deficient breast cancer cell line for PARP inhibitor testing)

  • Cell culture medium and reagents

  • Sterile PBS

  • Matrigel

  • Syringes and needles

  • Anesthetics

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[2]

  • Anesthetize the mice according to approved protocols.

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank or mammary fat pad of each mouse.[2]

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[2]

Treatment Administration and Monitoring

Objective: To administer the this compound derivative and monitor its effect on tumor growth and animal well-being.

Procedure:

  • Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).[2]

  • Administer the formulated this compound derivative or vehicle control at the predetermined doses and schedule (e.g., daily via oral gavage).

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[2]

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.[2]

  • Observe mice for any other signs of distress or toxicity.

  • The study may be terminated when tumors in the control group reach a predetermined size, after a specific treatment duration, or if signs of excessive toxicity are observed.[3]

Endpoint Analysis

Objective: To collect and analyze tissues to determine treatment efficacy and mechanism of action.

Procedure:

  • At the end of the study, euthanize the mice according to approved institutional protocols.[3]

  • Excise tumors and measure their final weight and volume.

  • Collect other tissues of interest for pharmacodynamic or toxicity analysis.[3]

  • Process tissues for further analysis:

    • Biochemical Analysis: Flash-freeze in liquid nitrogen.[3]

    • Histopathological Examination: Fix in 10% neutral buffered formalin.[3]

    • Pharmacodynamic (PD) Markers: Analyze tissues for modulation of the target pathway (e.g., PARP activity, DNA damage markers like γH2AX).

Data Presentation and Analysis

Quantitative data should be summarized to allow for clear interpretation and comparison between treatment groups.

Tumor Growth Inhibition

Table 1: In Vivo Efficacy of a this compound Derivative in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 120--0.5 ± 1.5
Compound X10850 ± 95*43.3-2.1 ± 2.0
Compound X30400 ± 60 73.3-4.5 ± 2.5
Positive Control25350 ± 5576.7-5.0 ± 2.2

*p < 0.05, **p < 0.01 compared to vehicle control. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Table 2: Pharmacokinetic Parameters of a this compound Derivative in Mice

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
Compound Y102502120065
Compound Z101804200084[1]

Data adapted from similar quinoline compounds.[1]

Signaling Pathway Visualization

For this compound derivatives acting as PARP inhibitors, the mechanism of synthetic lethality is a key concept to visualize.

synthetic_lethality cluster_normal Normal Cell cluster_brca_deficient BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP-mediated BER Pathway SSB->PARP Repair Survival1 DNA Repair & Cell Survival PARP->Survival1 HR Homologous Recombination (HR) (for DSBs at replication fork) SSB2 Single-Strand Break (SSB) DSB Double-Strand Break (DSB) (at replication fork) SSB2->DSB Replication Fork Collapse PARP2 PARP-mediated BER Pathway SSB2->PARP2 Blocked HR2 Homologous Recombination (HR) DSB->HR2 Deficient CellDeath Synthetic Lethality & Cell Death DSB->CellDeath PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP2 Inhibition

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Quinolinecarboxamide via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Quinolinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this compound synthesized via the Pfitzinger reaction and subsequent amidation.

Part 1: Pfitzinger Synthesis of 4-Quinolinecarboxylic Acid

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. However, optimizing the yield and minimizing side products can be challenging.

Troubleshooting Guide: Pfitzinger Synthesis
Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield Incomplete reaction.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require up to 24 hours. - Increase Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the reflux temperature might improve the rate. However, be mindful of potential side reactions.
Suboptimal base concentration.- Choice of Base: Potassium hydroxide (KOH) is commonly used. Sodium hydroxide (NaOH) can also be effective. - Concentration: A higher concentration of the base can facilitate the initial ring-opening of isatin. Experiment with different base concentrations to find the optimum for your specific substrates.
Poor quality of starting materials.- Isatin Purity: Ensure the isatin is pure, as impurities can interfere with the reaction. - Carbonyl Compound Purity: The carbonyl compound should also be of high purity.
Tar Formation Self-condensation of isatin or the carbonyl compound under strongly basic conditions.- Modified Reactant Addition: First, dissolve the isatin in the basic solution to facilitate the ring-opening before adding the carbonyl compound. This can minimize self-condensation. - Temperature Control: Avoid excessive heat, as high temperatures can promote tar formation. Running the reaction at a lower temperature for a longer duration may be beneficial.
Polymerization of reaction intermediates.- pH Control during Workup: During the acidification step to precipitate the product, add the acid slowly with vigorous stirring to avoid localized high acidity, which can contribute to degradation.
Incomplete Consumption of Isatin Insufficient amount of the carbonyl compound.- Reactant Stoichiometry: Use an excess of the carbonyl compound to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification.
Reaction conditions not optimal for the specific substrate.- Optimize Base and Time: As with low yield, adjust the base concentration and reaction time, monitoring by TLC.
Frequently Asked Questions (FAQs): Pfitzinger Synthesis

Q1: What is the general mechanism of the Pfitzinger reaction?

A1: The Pfitzinger reaction involves the base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group. The reaction proceeds through the initial hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. Finally, an intramolecular cyclization followed by dehydration yields the substituted quinoline-4-carboxylic acid.

Q2: Which bases are typically used for the Pfitzinger reaction?

A2: Strong bases are required to facilitate the initial ring-opening of isatin. Potassium hydroxide (KOH) is the most commonly used base, often in an ethanolic solution. Sodium hydroxide (NaOH) can also be used effectively.

Q3: How can I monitor the progress of my Pfitzinger reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of isatin and the formation of the product over time.

Q4: Can microwave irradiation be used to improve the Pfitzinger reaction?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for the Pfitzinger reaction, offering a rapid and efficient alternative to conventional heating.

Data Presentation: Pfitzinger Reaction Yields

The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction with isatin under different conditions.

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water880
AcetophenoneKOHEthanol2494
4-MethylacetophenoneKOHEthanol/Water2440.43
BenzophenoneKOHEthanol-94
AcetylacetoneKOHEthanol-87
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHWater1263-68
Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a generalized method based on several reported procedures.

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

  • Add isatin (0.0075 mol) to the solution and stir at room temperature for 1 hour. A color change from purple to brown should be observed.

  • Gradually add acetone (0.015 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 79°C) and maintain for 24 hours, with continuous stirring.

  • Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate = 1:2).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted acetone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Visualization: Pfitzinger Synthesis Workflow

Pfitzinger_Workflow start Start dissolve_koh Dissolve KOH in Ethanol/Water start->dissolve_koh add_isatin Add Isatin (Stir for 1h) dissolve_koh->add_isatin add_carbonyl Add Carbonyl Compound add_isatin->add_carbonyl reflux Reflux Reaction (Monitor by TLC) add_carbonyl->reflux cool Cool to Room Temperature reflux->cool rotovap Remove Solvent (Rotary Evaporator) cool->rotovap dissolve_salt Dissolve Salt in Water rotovap->dissolve_salt extract Extract with Diethyl Ether dissolve_salt->extract acidify Acidify Aqueous Layer extract->acidify filter_dry Filter and Dry Product acidify->filter_dry purify Recrystallize (Optional) filter_dry->purify end End purify->end

Caption: Workflow for the Pfitzinger synthesis of 4-quinolinecarboxylic acid.

Part 2: Amidation of 4-Quinolinecarboxylic Acid to this compound

The conversion of the carboxylic acid to the corresponding amide is a crucial final step. Amide coupling reagents are typically employed to facilitate this transformation.

Troubleshooting Guide: Amidation Reaction
Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield of Amide Incomplete activation of the carboxylic acid.- Coupling Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent (e.g., EDC) to ensure complete activation. - Pre-activation: Stir the carboxylic acid with the coupling reagent and additive (e.g., HOBt) for 15-30 minutes before adding the amine.
Deactivation of the amine.- Use of a Non-nucleophilic Base: Employ a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid formed during the reaction without competing with the primary amine.
Hydrolysis of activated intermediate.- Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried to prevent hydrolysis of the activated carboxylic acid.
Formation of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate (with carbodiimide reagents like EDC).- Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea to form a more stable active ester, minimizing the formation of the N-acylurea byproduct.
Difficult Purification Presence of unreacted starting materials and coupling agent byproducts.- Aqueous Workup: After the reaction, perform an aqueous workup to remove water-soluble byproducts. Washing with a dilute acid solution can remove excess amine and base, while a dilute basic solution can remove unreacted carboxylic acid and HOBt. - Chromatography: If necessary, purify the crude product using column chromatography on silica gel.
Frequently Asked Questions (FAQs): Amidation Reaction

Q1: What are common coupling reagents for converting a carboxylic acid to an amide?

A1: Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt). Other reagents include HATU, HBTU, and PyBOP.

Q2: Why is an additive like HOBt used with EDC?

A2: HOBt is used to suppress side reactions, particularly racemization if the reactants are chiral, and to improve the efficiency of the coupling reaction. It reacts with the highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC to generate a more stable active ester, which then reacts with the amine. This two-step activation minimizes the formation of the undesired N-acylurea byproduct.

Q3: What is the role of a base like DIPEA in the amidation reaction?

A3: A non-nucleophilic base like DIPEA is added to neutralize the hydrochloride salt of EDC and any other acidic species present or generated during the reaction. This prevents the protonation of the amine, which would render it non-nucleophilic and unable to react.

Q4: What solvents are suitable for EDC/HOBt coupling reactions?

A4: Dry, polar aprotic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used for EDC/HOBt couplings.

Data Presentation: Amidation Reaction Conditions and Yields

The following table provides a general overview of reaction parameters for EDC/HOBt mediated amidation.

ComponentStoichiometry (relative to Carboxylic Acid)Purpose
Amine1.0 - 1.2 eqNucleophile for amide formation
EDC1.1 - 1.5 eqCarboxylic acid activation
HOBt1.1 - 1.5 eqSuppress side reactions, improve efficiency
Base (e.g., DIPEA)2.0 - 3.0 eqNeutralize acids, prevent amine protonation

Yields for this reaction are typically in the range of 70-95%, depending on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol describes the amidation of a 4-quinolinecarboxylic acid using EDC and HOBt.

Materials:

  • 4-Quinolinecarboxylic acid derivative

  • Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 4-quinolinecarboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare the amine by neutralizing ammonium chloride (1.2 eq) with a suitable base or use an aqueous solution of ammonia.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure this compound.

Visualization: Amidation Troubleshooting Logic

Amidation_Troubleshooting start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Check Reaction Conditions start->check_conditions increase_coupling_reagent Increase Coupling Reagent (e.g., EDC) Stoichiometry check_activation->increase_coupling_reagent Incomplete? preactivate Pre-activate Acid with Coupling Reagent check_activation->preactivate Sluggish? add_base Add Non-nucleophilic Base (e.g., DIPEA) check_amine->add_base Protonated? use_anhydrous Use Anhydrous Solvents and Reagents check_conditions->use_anhydrous Hydrolysis? add_additive Use Additive (e.g., HOBt) check_conditions->add_additive Side Products?

Caption: Troubleshooting flowchart for low yield in the amidation of 4-quinolinecarboxylic acid.

Technical Support Center: Suzuki Coupling of Halo-4-Quinolinecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products in the Suzuki coupling of halo-4-quinolinecarboxamides.

Troubleshooting Guide: Common Side Products and Solutions

This guide addresses the most common side products observed during the Suzuki coupling of halo-4-quinolinecarboxamides and offers strategies to mitigate their formation.

Problem 1: Low Yield of the Desired Product and Presence of Dehalogenated Starting Material

Q: My reaction shows significant formation of the dehalogenated quinolinecarboxamide, where the halogen at the 4-position is replaced by a hydrogen atom. What are the likely causes and how can I prevent this?

A: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient substrates like halo-4-quinolinecarboxamides.[1] The mechanism can involve the palladium catalyst abstracting a hydride from sources in the reaction mixture, which then reductively eliminates with the aryl halide.[2]

Potential Causes and Troubleshooting Steps:

  • Base and Solvent Choice: The selection of base and solvent can significantly influence the rate of dehalogenation.[1]

    • Recommendation: Screen milder bases such as K₃PO₄ or Cs₂CO₃. If using a strong base like an alkoxide, consider switching to a carbonate or phosphate. Ensure anhydrous conditions when appropriate for the specific protocol, as water can sometimes be a proton source.[3]

  • Catalyst and Ligand System: The palladium source and ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation.

    • Recommendation: Employ catalyst systems known to promote rapid cross-coupling, which can outcompete dehalogenation. Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective for these challenging substrates.[4]

  • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration.

Problem 2: Formation of a Homocoupled Boronic Acid Byproduct (Ar-Ar)

Q: I am observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid reagent. Why does this happen and what can I do to minimize it?

A: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[2] This side reaction consumes the boronic acid, reducing the yield of the desired product.

Potential Causes and Troubleshooting Steps:

  • Inadequate Degassing: Oxygen in the reaction vessel can lead to the oxidation of Pd(0) to Pd(II), which can catalyze homocoupling.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Pd(II) Pre-catalyst: Some palladium pre-catalysts are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient, leading to residual Pd(II).

    • Recommendation: If using a Pd(II) pre-catalyst, ensure the reaction conditions are suitable for its efficient reduction. Alternatively, consider using a Pd(0) catalyst source such as Pd(PPh₃)₄.

Problem 3: Presence of the Protodeboronated Arene Byproduct

Q: My analysis shows the presence of the arene that corresponds to my boronic acid, but without the boron functionality. What is causing this protodeboronation?

A: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[2] This is a very common side reaction for boronic acids, especially heteroaryl boronic acids, and is influenced by factors like pH, temperature, and the presence of water.

Potential Causes and Troubleshooting Steps:

  • Boronic Acid Instability: Boronic acids are susceptible to hydrolysis.[2]

    • Recommendation: Use more stable boronic esters, such as pinacol esters (Bpin), or trifluoroborate salts.[1] These reagents are generally more robust and release the boronic acid slowly under the reaction conditions.

  • Reaction Conditions: The choice of base and the presence of water can accelerate protodeboronation.

    • Recommendation: Minimize the amount of water in the reaction, especially if not using a two-phase solvent system. Consider using milder bases like KF or CsF.[1]

Frequently Asked Questions (FAQs)

Q1: Which halogen (Cl, Br, I) on the 4-position of the quinolinecarboxamide is best for the Suzuki coupling?

A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order: I > Br > Cl.[1] Iodo- and bromo-derivatives are typically more reactive and require milder reaction conditions. Chloro-derivatives are less reactive and often necessitate more active catalyst systems, stronger bases, and higher temperatures.[5] However, iodo- and bromo-substituted compounds can be more prone to dehalogenation.[6]

Q2: Can the amide functionality on my quinolinecarboxamide be hydrolyzed under the Suzuki coupling conditions?

A2: Yes, if strong bases (like NaOH or KOH) and high temperatures are used, hydrolysis of the carboxamide to the corresponding carboxylic acid is a potential side reaction. To minimize this, use milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q3: My starting materials have poor solubility in the reaction solvent. What can I do?

A3: Poor solubility can lead to slow and incomplete reactions. It is crucial to select a solvent system where all reactants are sufficiently soluble at the reaction temperature. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with some water as a co-solvent.[1] If solubility remains an issue, screening a wider range of solvents or solvent mixtures is recommended.

Data Presentation

Table 1: Effect of Reaction Parameters on Side Product Formation in a Model Suzuki Coupling of 4-chloro-N-phenylquinoline-7-carboxamide

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)Homocoupling (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100855<2
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene/H₂O (5:1)11090<2<1
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (3:1)12060155
4Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)10075103

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Halo-4-Quinolinecarboxamide

  • To an oven-dried reaction vessel, add the halo-4-quinolinecarboxamide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halo-4-Quinolinecarboxamide, Boronic Acid/Ester, Catalyst, Base Degas Purge with Inert Gas (Ar or N2) Reactants->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling of halo-4-quinolinecarboxamides.

Troubleshooting_Logic cluster_byproducts Identify Primary Side Product cluster_solutions_deh Solutions for Dehalogenation cluster_solutions_homo Solutions for Homocoupling cluster_solutions_proto Solutions for Protodeboronation Start Low Yield or Side Products Observed Dehalogenation Dehalogenation Start->Dehalogenation Homocoupling Homocoupling Start->Homocoupling Protodeboronation Protodeboronation Start->Protodeboronation Sol_Deh1 Use Milder Base (K3PO4, Cs2CO3) Dehalogenation->Sol_Deh1 Sol_Deh2 Lower Reaction Temp. Dehalogenation->Sol_Deh2 Sol_Deh3 Change Catalyst/Ligand (e.g., Buchwald Ligands) Dehalogenation->Sol_Deh3 Sol_Homo1 Thoroughly Degas Solvents & Reaction Homocoupling->Sol_Homo1 Sol_Homo2 Use Pd(0) Catalyst Source Homocoupling->Sol_Homo2 Sol_Proto1 Use Boronic Ester (e.g., Pinacol Ester) Protodeboronation->Sol_Proto1 Sol_Proto2 Use Milder Base (KF) Protodeboronation->Sol_Proto2 Sol_Proto3 Minimize Water Content Protodeboronation->Sol_Proto3

Caption: A troubleshooting decision tree for common side products in Suzuki coupling.

References

Technical Support Center: Optimizing HPLC Separation of Polar 4-Quinolinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of polar 4-quinolinecarboxamide derivatives.

Troubleshooting Guides

Issue 1: Poor Retention of Polar this compound Derivatives in Reversed-Phase HPLC

Q: My polar this compound derivative is eluting at or near the void volume on a C18 column. How can I increase its retention?

A: This is a common challenge with polar analytes in reversed-phase (RP) chromatography. Here are several strategies to improve retention:

  • Decrease the Organic Solvent Content: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For highly polar compounds, you may need to operate with a high percentage of aqueous buffer. A good starting point is to decrease the organic content in 5% increments.

  • Utilize 100% Aqueous Mobile Phase: If decreasing the organic content is insufficient, consider using a 100% aqueous mobile phase. However, be aware of "phase collapse" or "dewetting" with traditional C18 columns.[1] To mitigate this, use columns specifically designed for highly aqueous conditions, such as those with polar-embedded or polar-endcapped stationary phases.[2]

  • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[3] For basic 4-quinolinecarboxamides, increasing the pH to suppress ionization can enhance retention. Conversely, for acidic derivatives, lowering the pH will increase retention. Aim for a pH at least 2 units away from the compound's pKa for consistent results.[4]

  • Employ an Alternative Stationary Phase: If a C18 column does not provide adequate retention, consider a more polar stationary phase. Phenyl-hexyl or cyano columns can offer different selectivity and improved retention for polar compounds.[2]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase mode.[5][6] This technique uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent.

Troubleshooting Workflow for Poor Retention

PoorRetention Start Poor Retention (Analyte in Void Volume) DecreaseOrganic Decrease Organic Solvent % Start->DecreaseOrganic CheckRetention1 Sufficient Retention? DecreaseOrganic->CheckRetention1 UseAqueousColumn Switch to Polar-Embedded/ Endcapped C18 with 100% Aqueous MP CheckRetention1->UseAqueousColumn No End Optimized Method CheckRetention1->End Yes CheckRetention2 Sufficient Retention? UseAqueousColumn->CheckRetention2 AdjustpH Optimize Mobile Phase pH CheckRetention2->AdjustpH No CheckRetention2->End Yes CheckRetention3 Sufficient Retention? AdjustpH->CheckRetention3 AltRPPhase Try Alternative RP Stationary Phase (e.g., Phenyl-Hexyl) CheckRetention3->AltRPPhase No CheckRetention3->End Yes CheckRetention4 Sufficient Retention? AltRPPhase->CheckRetention4 SwitchToHILIC Switch to HILIC Mode CheckRetention4->SwitchToHILIC No CheckRetention4->End Yes SwitchToHILIC->End

Figure 1: Workflow for addressing poor retention of polar analytes.

Issue 2: Peak Tailing of this compound Derivatives

Q: I am observing significant peak tailing for my this compound derivative. What is the cause and how can I improve the peak shape?

A: Peak tailing for basic compounds like many this compound derivatives is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase. Here are the most effective strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5) protonates the basic analyte and suppresses the ionization of silanol groups, thereby minimizing unwanted secondary interactions.[3]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can mask the active silanol sites and significantly improve peak shape.

    • Acidic Modifiers: Incorporating acids like formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can also improve peak shape by ensuring the analyte is fully protonated.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to shield the silanol groups and reduce peak tailing.

  • Employ a Highly Deactivated Column: Use a modern, high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups.

  • Lower Analyte Concentration: Injecting a lower concentration of your sample can rule out column overload as a cause of peak tailing.

  • Consider HILIC: As an alternative to reversed-phase, HILIC can sometimes provide better peak shapes for polar basic compounds due to its different retention mechanism.[5]

Troubleshooting Workflow for Peak Tailing

PeakTailing Start Peak Tailing Observed AdjustpH Adjust Mobile Phase pH (e.g., 2.5-3.5) Start->AdjustpH CheckPeakShape1 Symmetrical Peak? AdjustpH->CheckPeakShape1 AddAdditive Add Mobile Phase Additive (e.g., TEA) CheckPeakShape1->AddAdditive No End Optimized Peak Shape CheckPeakShape1->End Yes CheckPeakShape2 Symmetrical Peak? AddAdditive->CheckPeakShape2 IncreaseBuffer Increase Buffer Concentration CheckPeakShape2->IncreaseBuffer No CheckPeakShape2->End Yes CheckPeakShape3 Symmetrical Peak? IncreaseBuffer->CheckPeakShape3 EndCappedColumn Use Highly End-Capped Column CheckPeakShape3->EndCappedColumn No CheckPeakShape3->End Yes CheckPeakShape4 Symmetrical Peak? EndCappedColumn->CheckPeakShape4 LowerConcentration Lower Sample Concentration CheckPeakShape4->LowerConcentration No CheckPeakShape4->End Yes LowerConcentration->End

Figure 2: Workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a new polar this compound derivative?

A1: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution. A typical mobile phase would be 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A scouting gradient could be 5-95% B over 20 minutes. This will help determine the approximate organic solvent concentration needed for elution and highlight any potential issues with peak shape or retention.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both are common choices. Acetonitrile generally provides lower backpressure and has a lower UV cutoff. Methanol, on the other hand, can offer different selectivity, which might be beneficial for resolving closely eluting peaks. It is often worthwhile to screen both solvents during method development.

Q3: When should I consider using a HILIC column?

A3: Consider a HILIC column when your polar this compound derivative is poorly retained on even polar-modified reversed-phase columns under high aqueous conditions.[5][6] HILIC is particularly effective for very polar and hydrophilic compounds.

Q4: How do I prepare my sample for HPLC analysis?

A4: For pharmaceutical formulations, this typically involves dissolving the powdered tablet or capsule contents in a suitable solvent (e.g., methanol or mobile phase), followed by sonication, dilution, and filtration through a 0.45 µm filter. For biological fluids like plasma, protein precipitation with acetonitrile or methanol is a common first step. This can be followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration.

Q5: Can I separate chiral this compound derivatives by HPLC?

A5: Yes, chiral separation is possible using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for a broad range of compounds. The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane and a polar organic solvent like isopropanol or ethanol. Reversed-phase chiral separations are also possible with certain CSPs and are more compatible with mass spectrometry.

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting conditions for the HPLC analysis of polar this compound derivatives.

Table 1: Reversed-Phase HPLC Starting Conditions

ParameterRecommended SettingNotes
Column C18, Polar-Embedded C18, or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)Start with a standard C18; use polar-modified phases for highly polar analytes.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterLow pH helps to improve peak shape for basic compounds.[3]
Mobile Phase B 0.1% Formic Acid or Acetic Acid in Acetonitrile or MethanolAcetonitrile is a common first choice.
Gradient 5% to 95% B over 20 minutesA good starting point for scouting.
Flow Rate 1.0 mL/minAdjust based on column dimensions and desired analysis time.
Column Temp. 25-30 °CTemperature can influence selectivity.
Detection UV, wavelength based on analyte's maximum absorbance (typically 254 nm or DAD)A diode array detector (DAD) is useful for method development.
Injection Vol. 5-20 µLAvoid column overload by injecting a smaller volume of a more dilute sample.

Table 2: HILIC Starting Conditions

ParameterRecommended SettingNotes
Column Amide, Silica, or Zwitterionic (e.g., 2.1 x 100 mm, 1.7 µm)Amide phases are a good general-purpose starting point for HILIC.
Mobile Phase A 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate or Formate, pH adjustedHigh organic content is the weak solvent in HILIC.
Mobile Phase B 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate or Formate, pH adjustedIncreasing the aqueous content increases the elution strength.
Gradient 0% to 50% B over 15-20 minutesA shallow gradient is often beneficial in HILIC.
Flow Rate 0.2-0.5 mL/minTypically lower than for standard bore RP columns.
Column Temp. 30-40 °CHigher temperatures can improve peak shape and reduce viscosity.
Detection MS or UV (if analyte has a chromophore and mobile phase is compatible)HILIC is highly compatible with mass spectrometry.[5]
Injection Vol. 1-5 µLUse a sample solvent with a high organic content, similar to the initial mobile phase.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Derivatives
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative standard.

    • Dissolve in 10 mL of methanol to make a 1 mg/mL stock solution.

    • Dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a working concentration of 10-50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the prepared standard solution.

Protocol 2: General HILIC Method for Highly Polar this compound Derivatives
  • Instrumentation: UHPLC/HPLC system with a gradient pump, autosampler, column oven, and ideally a mass spectrometer (MS) detector.

  • Column: Amide-based HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Prepare a 100 mM ammonium acetate stock solution in water.

    • Mobile Phase A: 95% acetonitrile, 5% water with 10 mM ammonium acetate.

    • Mobile Phase B: 50% acetonitrile, 50% water with 10 mM ammonium acetate.

    • Degas both mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 100 0
      15.0 50 50
      18.0 50 50
      18.1 100 0

      | 25.0 | 100 | 0 |

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the stock solution with 95:5 (v/v) acetonitrile:water to a final concentration of 1-10 µg/mL. The high organic content of the sample solvent is crucial for good peak shape in HILIC.

    • Filter the final solution through a 0.22 µm syringe filter.

  • Analysis Sequence:

    • Thoroughly equilibrate the column with the initial mobile phase (at least 20-30 column volumes) to ensure a stable water layer on the stationary phase.

    • Inject a blank (sample diluent).

    • Inject the prepared standard solution.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhasePrep->Equilibration StandardPrep Standard Solution Preparation StandardPrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

Overcoming solubility issues of 4-Quinolinecarboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Quinolinecarboxamide in aqueous buffers. The following information is designed to troubleshoot and resolve common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic heterocyclic system that is predominantly hydrophobic. This nonpolar nature makes it difficult for the polar water molecules in aqueous buffers to surround and dissolve the compound. While the carboxamide group can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates its solubility behavior.

Q2: What is the first step I should take when I encounter solubility issues with this compound?

A2: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds due to its high solubilizing power.[1] However, it is crucial to be aware that the compound may precipitate upon dilution into the aqueous buffer if its solubility limit is exceeded.

Q3: How can I prevent my this compound from precipitating out of solution when I dilute my DMSO stock into an aqueous buffer?

A3: This phenomenon, often called "fall-out," is a common challenge. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.[1] If precipitation still occurs, consider lowering the final concentration of this compound, using an intermediate dilution step into a buffer with a higher percentage of co-solvent, or employing solubility enhancement techniques.

Q4: What are the main strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the solubility of this compound:

  • pH Adjustment: As a weak base, the quinoline nitrogen can be protonated in acidic conditions, forming a more soluble salt.[2][3][4]

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility by reducing the polarity of the aqueous medium.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[5][6][7]

  • Surfactants: These can form micelles that encapsulate the hydrophobic compound.

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution rate.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My this compound powder will not dissolve in my aqueous buffer.
  • Possible Cause: The intrinsic aqueous solubility of this compound is very low.

  • Solution Workflow:

    G start Start: Compound does not dissolve stock Prepare a concentrated stock solution in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check_precipitate Observe for precipitation dilute->check_precipitate soluble Success: Compound is soluble check_precipitate->soluble No precipitate Precipitation occurs check_precipitate->precipitate Yes troubleshoot Go to Issue 2: Precipitation upon dilution precipitate->troubleshoot

    Workflow for initial solubilization attempt.

Issue 2: The compound precipitates when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS).
  • Possible Causes:

    • The final concentration of this compound exceeds its kinetic solubility in the aqueous buffer.

    • The final percentage of DMSO is too low to maintain solubility.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Determine the lowest effective concentration for your assay and test if it remains soluble.

    • Optimize pH: Since 4-aminoquinolines have a pKa of the quinolinic nitrogen around 6, adjusting the pH of your buffer to be more acidic (e.g., pH 4-5) can significantly increase solubility.[3][8]

    • Use a Co-solvent: Prepare your buffer with a small percentage of an organic co-solvent like ethanol or polyethylene glycol (PEG).

    • Employ Cyclodextrins: Pre-dissolve a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your buffer before adding the this compound stock solution.

    G start Start: Precipitation on dilution decision_tree Select a Solubilization Strategy start->decision_tree ph_adjust pH Adjustment decision_tree->ph_adjust Ionizable Compound cosolvent Co-solvent Addition decision_tree->cosolvent Assay Tolerates Solvents cyclodextrin Cyclodextrin Complexation decision_tree->cyclodextrin High Potency Needed protocol_ph Follow pH Adjustment Protocol ph_adjust->protocol_ph protocol_co Follow Co-solvent Protocol cosolvent->protocol_co protocol_cyclo Follow Cyclodextrin Protocol cyclodextrin->protocol_cyclo evaluate Evaluate Solubility and Assay Compatibility protocol_ph->evaluate protocol_co->evaluate protocol_cyclo->evaluate success Success evaluate->success Soluble & Compatible failure Re-evaluate Strategy evaluate->failure Insoluble or Incompatible failure->decision_tree

    Decision tree for addressing precipitation.

Data on Solubility Enhancement Strategies

The following tables provide illustrative data on the solubility of this compound using different methods. Note: This data is representative and the actual solubility should be determined experimentally.

Table 1: Illustrative Solubility of this compound with pH Adjustment

Buffer SystempHIllustrative Solubility (µg/mL)
Citrate Buffer4.0150
Phosphate Buffer5.075
Phosphate Buffered Saline (PBS)7.4< 10
Tris Buffer8.0< 5

Table 2: Illustrative Solubility of this compound with Co-solvents in PBS (pH 7.4)

Co-solventConcentration (% v/v)Illustrative Solubility (µg/mL)
DMSO0.525
DMSO1.050
Ethanol5.040
PEG 4005.060

Table 3: Illustrative Solubility of this compound with Cyclodextrins in PBS (pH 7.4)

CyclodextrinConcentration (mM)Illustrative Solubility (µg/mL)
HP-β-CD10100
HP-β-CD25250
SBE-β-CD10120
SBE-β-CD25300

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate and phosphate buffers).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add the stock solution to each buffer to achieve the desired final concentration, ensuring the final DMSO concentration is below 0.5%.

  • Equilibration: Vortex the solutions and incubate at room temperature for 1-2 hours.

  • Observation: Visually inspect for any precipitation.

  • Quantification (Optional): Centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Solubilization using Co-solvents
  • Co-solvent Buffer Preparation: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing various concentrations of a co-solvent (e.g., 1%, 2%, 5% DMSO, ethanol, or PEG 400).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add the stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Equilibration and Observation: Follow steps 4 and 5 from Protocol 1.

  • Control: Always run a vehicle control in your biological assay containing the same concentration of the co-solvent as your test samples.

Protocol 3: Solubilization using Cyclodextrins
  • Cyclodextrin Solution Preparation: Prepare solutions of hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) in your desired aqueous buffer at various concentrations (e.g., 5 mM, 10 mM, 25 mM).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Complexation: While vortexing the cyclodextrin solution, slowly add the stock solution to achieve the desired final concentration.

  • Equilibration: Incubate the mixture for at least 1 hour at room temperature to allow for complex formation.

  • Observation and Control: Follow steps 5 and 6 from Protocol 1 and 2, respectively.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve prepare_buffer Prepare Aqueous Buffer (with/without solubilizer) dilute_stock Dilute Stock into Buffer prepare_buffer->dilute_stock vortex Vortex & Equilibrate dilute_stock->vortex add_to_assay Add to Assay (e.g., cell plate) vortex->add_to_assay

General workflow for preparing this compound solutions.

References

Troubleshooting low cell permeability of 4-Quinolinecarboxamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low cell permeability of 4-Quinolinecarboxamide compounds.

Troubleshooting Guide

Problem: My this compound compound shows low efficacy in cell-based assays despite high potency in biochemical assays.

This discrepancy often suggests poor cell permeability. The following steps will help you diagnose and address the issue.

Step 1: Assess Physicochemical Properties

  • Question: Could the physicochemical properties of my compound be limiting its passive diffusion across the cell membrane?

  • Answer: Yes, properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are critical for passive permeability.[1] Compounds with high polarity or a large number of hydrogen bond donors may exhibit reduced permeability.[2]

    Aromatic amines, which can be present in quinoline structures, can be ionized at physiological pH, increasing their polarity and hindering passive diffusion across the lipid bilayer of the cell membrane.[3]

    Recommended Action:

    • In Silico Analysis: Use software (e.g., SwissADME, ChemDraw) to predict the physicochemical properties of your compound.[4]

    • Compare to Guidelines: Benchmark your compound's properties against established guidelines like Lipinski's Rule of Five.

    Table 1: Example Physicochemical Properties for a Quinoline Derivative

PropertyPredicted Value for 4-Methoxyquinolin-7-amineLipinski's GuidelinePotential Issue
Molecular Weight174.20 g/mol < 500 g/mol No
LogP (octanol-water partition coefficient)~2.0-3.0 (estimated)< 5No
Hydrogen Bond Donors1 (amine group)< 5No
Hydrogen Bond Acceptors3 (methoxy and quinoline nitrogen)< 10No
Polar Surface Area (PSA)~40-50 Ų (estimated)< 140 ŲNo

Step 2: Experimentally Measure Cell Permeability

  • Question: How can I experimentally determine the cell permeability of my compound?

  • Answer: The two most common in vitro assays for measuring cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[3]

    • PAMPA: A high-throughput, cell-free assay that models passive diffusion.[3]

    • Caco-2 Permeability Assay: Utilizes a monolayer of Caco-2 cells, which mimics the human intestinal epithelium, to assess passive diffusion and active transport.[5]

    Recommended Action:

    • Perform a PAMPA assay for a quick assessment of passive permeability.

    • If the compound shows low permeability in PAMPA, it suggests that its physicochemical properties are not optimal for passive diffusion.

    • If the compound is permeable in PAMPA but shows low intracellular accumulation in cell-based assays, it may be a substrate for active efflux pumps. Proceed to a Caco-2 bidirectional permeability assay.

Step 3: Investigate Active Efflux

  • Question: My compound has favorable physicochemical properties and is permeable in the PAMPA assay, but still shows low intracellular concentration. What could be the reason?

  • Answer: Your compound might be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which pump the compound out of the cell.[6]

    Recommended Action:

    • Caco-2 Bidirectional Permeability Assay: Perform a Caco-2 assay and measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[7]

    • Use Efflux Pump Inhibitors: To confirm the involvement of specific efflux pumps, co-incubate your compound with known inhibitors of these pumps (e.g., verapamil for P-gp). A significant increase in intracellular accumulation in the presence of the inhibitor confirms that your compound is a substrate for that pump.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the cell permeability of this compound compounds?

A1: The cell permeability of this compound compounds is influenced by a combination of physicochemical and biological factors:

  • Physicochemical Properties: Molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are crucial for passive diffusion.[1]

  • Solubility: Poor aqueous solubility can limit the concentration of the compound at the cell surface, leading to an underestimation of permeability.[2]

  • Active Efflux: These compounds can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell.[6][7]

Q2: How can I improve the cell permeability of my this compound compound?

A2: Several strategies can be employed to enhance the cell permeability of your compound:

  • Structural Modification:

    • Increase Lipophilicity: Introduce lipophilic groups to the quinoline scaffold to improve partitioning into the cell membrane.

    • Reduce Polar Surface Area (PSA): Strategically modify the molecule to decrease the number of hydrogen bond donors and acceptors.[8]

    • N-methylation: N-methylation of amide bonds can be a useful strategy to reduce hydrogen bond donor capacity and improve permeability.

    • Reduce Rotatable Bonds: Increasing the rigidity of the molecule can sometimes enhance cell permeability.[8]

  • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes to release the active compound inside the cell.

Q3: What do the results of my permeability assays mean?

A3: The interpretation of your permeability assay results depends on the assay used and the calculated apparent permeability (Papp) values.

Table 2: General Classification of Permeability Based on Caco-2 Papp (A-B) Values

Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is subject to active efflux.[7]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare the Donor Plate: Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in a volatile organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Prepare Dosing Solution: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration (e.g., 100 µM). A small amount of a co-solvent like DMSO may be used.[6]

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer, which may contain a surfactant to improve the solubility of lipophilic compounds.[6]

  • Assemble the Assay: Place the lipid-coated filter plate onto the acceptor plate.

  • Add Dosing Solution: Add the dosing solution containing the test compound to the wells of the filter plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[6]

  • Sample Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Pe).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of a compound using a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and sample as described for the A to B direction.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

Visualizations

Troubleshooting_Workflow start Low efficacy in cell-based assays physchem Assess Physicochemical Properties (In Silico) start->physchem pampa Perform PAMPA Assay physchem->pampa Properties within range? caco2 Perform Bidirectional Caco-2 Assay pampa->caco2 Permeable in PAMPA? end_not_permeable Low Passive Permeability pampa->end_not_permeable No efflux_inhibitors Co-incubate with Efflux Inhibitors caco2->efflux_inhibitors Efflux Ratio > 2? end_permeable Compound Permeable caco2->end_permeable No structural_mod Structural Modification/ Prodrug Approach efflux_inhibitors->structural_mod No end_efflux Active Efflux Substrate efflux_inhibitors->end_efflux Increased accumulation? end_not_permeable->structural_mod end_efflux->structural_mod

Caption: Troubleshooting workflow for low cell permeability.

Permeability_Assay_Decision_Tree start Start Permeability Assessment pampa PAMPA Assay start->pampa caco2 Bidirectional Caco-2 Assay start->caco2 passive_diffusion Passive Diffusion Assessment pampa->passive_diffusion active_transport Active Transport Assessment caco2->active_transport high_papp High Permeability passive_diffusion->high_papp low_papp Low Permeability passive_diffusion->low_papp high_er High Efflux Ratio (>2) active_transport->high_er low_er Low Efflux Ratio (<2) active_transport->low_er

References

Reducing byproducts in the amidation of 4-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amidation of 4-quinolinecarboxylic acid and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for the amidation of 4-quinolinecarboxylic acid?

A1: A variety of coupling reagents can be used for the amidation of 4-quinolinecarboxylic acid. The choice of reagent often depends on the specific amine being coupled, the desired reaction conditions (e.g., temperature, solvent), and the tolerance for potential side reactions. Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[1][2][3] Uronium/aminium salt-based reagents such as HATU and HBTU are also highly effective.[2][4][5]

Q2: What are the typical byproducts observed during the amidation of 4-quinolinecarboxylic acid?

A2: The byproducts largely depend on the coupling reagent used.

  • Carbodiimide-based reagents (DCC, EDC): The most common byproduct is the corresponding urea (dicyclohexylurea (DCU) from DCC or a water-soluble urea from EDC).[2] Another potential byproduct is N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[6][7][8][9]

  • Uronium/aminium salt-based reagents (HATU, HBTU): These reactions can produce tetramethylurea and derivatives of hydroxybenzotriazole (e.g., hydroxyazabenzotriazole from HATU).[4] Guanidinylation of the amine starting material can also occur as a side reaction.[5]

Q3: How can I minimize racemization if my amine or carboxylic acid is chiral?

A3: Racemization can be a concern with chiral starting materials. The use of additives like HOBt or its analogs (e.g., HOAt) when using carbodiimide coupling agents is a standard method to suppress racemization.[2][3] Uronium/aminium-based reagents like HATU are also known to be effective in minimizing racemization.[2]

Q4: The quinoline nitrogen seems like it could be reactive. Does it interfere with the amidation reaction?

A4: The nitrogen atom in the quinoline ring is basic and can potentially be alkylated or acylated, though this is not a commonly reported major side reaction under standard amidation conditions. However, its electron-withdrawing nature can influence the reactivity of the carboxylic acid group. For particularly sensitive substrates or forcing reaction conditions, protecting the quinoline nitrogen might be considered, though it is not typically necessary for standard amide coupling.

Troubleshooting Guides

This section provides solutions to common problems encountered during the amidation of 4-quinolinecarboxylic acid.

Problem 1: Low Yield of the Desired Amide
Potential Cause Suggested Solution(s)
Incomplete reaction - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Use a more efficient coupling reagent (e.g., switch from EDC/HOBt to HATU for challenging couplings).
Poor solubility of starting materials - Choose a more appropriate solvent (e.g., DMF, NMP, or DCM). - Gently heat the reaction mixture to improve solubility.
Side reactions consuming starting materials - Optimize the order of addition of reagents (e.g., pre-activate the carboxylic acid before adding the amine). - Use a less reactive coupling reagent if side reactions with the starting materials are suspected.
Amine starting material is a hydrochloride salt - Add an additional equivalent of a non-nucleophilic base (e.g., DIPEA or NMM) to neutralize the salt and liberate the free amine.
Problem 2: Difficulty in Purifying the Product
Potential Cause Suggested Solution(s)
Contamination with urea byproduct (from DCC or EDC) - If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration.[2] - If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.[2]
Contamination with tetramethylurea (from HATU/HBTU) - Tetramethylurea is a polar byproduct and can be challenging to remove by column chromatography.[4] Consider using an alternative coupling reagent if purification is problematic. Purification via crystallization may be effective.
Product and impurities have similar polarity - Optimize the mobile phase for column chromatography (e.g., add a small percentage of a polar solvent like methanol to an ethyl acetate/hexane mixture). - Consider recrystallization from a suitable solvent system.[10][11][12][13]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentCommon ByproductsKey AdvantagesKey Disadvantages
DCC Dicyclohexylurea (DCU), N-acylureaInexpensive, DCU is often easily removed by filtration.DCU can sometimes be difficult to remove completely; potential for N-acylurea formation.[7][8][9]
EDC/HOBt Water-soluble urea, HOBt derivativesWater-soluble byproducts are easily removed with an aqueous workup; HOBt suppresses racemization.[1][2]Can be less effective for sterically hindered substrates.
HATU Tetramethylurea, HydroxyazabenzotriazoleHigh coupling efficiency, low racemization, fast reaction times.[2][4]Byproducts can be difficult to remove by chromatography; can cause allergic reactions.[4]
HBTU Tetramethylurea, HydroxybenzotriazoleHigh coupling efficiency, good for routine synthesis.Can cause guanidinylation of the amine; byproducts can be difficult to remove.[5]

Experimental Protocols

Detailed Methodology for EDC/HOBt Coupling of 4-Quinolinecarboxylic Acid

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 4-Quinolinecarboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (if the amine is a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-quinolinecarboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Add the amine (1.1 equivalents). If the amine is provided as a hydrochloride salt, add DIPEA (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Quinolinecarboxylic Acid and HOBt in Anhydrous Solvent add_amine Add Amine (and Base if Amine is a Salt) start->add_amine cool Cool to 0°C add_amine->cool add_edc Add EDC cool->add_edc stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_edc->stir dilute Dilute with Extraction Solvent stir->dilute wash Aqueous Wash dilute->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Crystallization) dry->purify product Pure Amide purify->product Byproduct_Formation cluster_dcc DCC Coupling cluster_hatu HATU Coupling dcc 4-Quinolinecarboxylic Acid + Amine + DCC dcc_product Desired Amide dcc->dcc_product dcu Byproduct: Dicyclohexylurea (DCU) dcc->dcu n_acylurea Byproduct: N-Acylurea dcc->n_acylurea hatu 4-Quinolinecarboxylic Acid + Amine + HATU hatu_product Desired Amide hatu->hatu_product tetramethylurea Byproduct: Tetramethylurea hatu->tetramethylurea hoat Byproduct: Hydroxyazabenzotriazole hatu->hoat Troubleshooting_Logic start Low Amide Yield? check_completion Reaction Incomplete? start->check_completion check_solubility Poor Solubility? start->check_solubility check_side_reactions Side Reactions Evident? start->check_side_reactions increase_time_temp Increase Time/Temp check_completion->increase_time_temp Yes change_solvent Change Solvent check_solubility->change_solvent Yes optimize_reagents Optimize Reagents/ Order of Addition check_side_reactions->optimize_reagents Yes

References

Scale-up challenges for the synthesis of 4-Quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Quinolinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common scale-up challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address potential issues during the synthesis of this compound. The synthesis is typically a two-step process: first, the synthesis of the quinoline-4-carboxylic acid core, commonly via the Pfitzinger or Doebner reaction, followed by an amide coupling reaction.

Part 1: Synthesis of Quinoline-4-Carboxylic Acid Core

Q1: My Pfitzinger reaction is resulting in a low yield and significant tar formation. What are the common causes and how can I mitigate this?

A1: Low yields and tarring in the Pfitzinger reaction are often due to the harsh reaction conditions. Here are some common causes and troubleshooting steps:

  • Cause: Self-condensation of the carbonyl compound or isatin under strong basic conditions.

  • Troubleshooting:

    • Modified Reagent Addition: Instead of mixing all reactants at once, first dissolve the isatin in the base (e.g., KOH) to facilitate the opening of the isatin ring. Once the isatin is fully dissolved, then add the carbonyl compound.

    • Temperature Control: Avoid excessive heating, as high temperatures can promote polymerization and degradation. If you observe significant tar formation, try running the reaction at a lower temperature for a longer duration.

    • Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.

Q2: I am struggling with the Doebner reaction, particularly with electron-deficient anilines, leading to low yields. How can I improve this?

A2: The conventional Doebner reaction can be challenging with anilines bearing electron-withdrawing groups. Here are some strategies to improve your yield:

  • Catalyst Choice: Lewis acids like tin tetrachloride or scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid, can be more effective than traditional mineral acids for certain substrates.

  • Reaction Conditions: A modified Doebner "hydrogen-transfer" reaction has been shown to be effective for a wide range of anilines, including those with electron-withdrawing groups. This can be performed on a large scale.[1][2]

  • Control of Reactant Addition: Dropwise addition of pyruvic acid can help to suppress decomposition at higher temperatures and reduce the formation of impurities.[1]

Part 2: Amide Coupling to form this compound

Q3: My amide coupling reaction between quinoline-4-carboxylic acid and my amine is sluggish and gives a low yield. What are the key parameters to optimize?

A3: Amide coupling reactions can be sensitive to several factors, especially when dealing with heteroaromatic carboxylic acids. Consider the following:

  • Coupling Reagents: For large-scale synthesis, the choice of coupling reagent is critical. While reagents like DCC are effective, the removal of the dicyclohexylurea (DCU) byproduct can be problematic. Water-soluble carbodiimides like EDC, often used in conjunction with HOBt, are a common choice for easier workup.[3][4]

  • Base: The choice and amount of base are crucial. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the acid and facilitate the reaction.

  • Solvent: Dipolar aprotic solvents like DMF or NMP are often used but can be difficult to remove on a large scale. Consider alternative solvents that are more amenable to your workup procedure.

  • Temperature: While many amide couplings are run at room temperature, gentle heating may be required for less reactive substrates. However, be mindful of potential side reactions at elevated temperatures.

Q4: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

A4: Purification of aryl carboxamides can be challenging due to their polarity and potential for hydrogen bonding. Here are some approaches:

  • Crystallization: This is often the most effective method for large-scale purification. A thorough solvent screen is recommended to find a system that provides good crystal formation and effectively removes impurities. Common solvents to try include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). Binary solvent systems (a "good" solvent and a "poor" solvent) can also be very effective.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be used. However, the polarity of the amide may require a relatively polar eluent system. Using a neutral alumina column can sometimes be advantageous for basic compounds.

  • Troubleshooting "Oiling Out": If your product separates as an oil instead of a solid during crystallization, this is often due to the solution being too concentrated or cooled too quickly. Try using a more dilute solution and allowing for slow cooling.

Part 3: Product Handling and Stability

Q5: I am concerned about the stability of my final this compound product. What are the typical stability considerations for this class of compounds?

A5: Aromatic amides are generally stable compounds. However, their stability can be influenced by several factors:

  • Thermal Stability: Aromatic amides tend to be thermally stable. However, at very high temperatures, degradation can occur, often involving cleavage of the amide bond.

  • Hydrolytic Stability: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to store the compound under neutral conditions.

  • Light Sensitivity: While not a universal issue, some complex organic molecules can be sensitive to light. It is good practice to store the final product in a well-sealed container, protected from light.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps to provide a baseline for comparison and optimization.

Table 1: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids - Reaction Conditions and Yields

Isatin DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
IsatinAcetoneKOHEthanol/WaterReflux2470-85
IsatinCyclohexanoneKOHEthanolReflux1275
5-Bromo-isatinAcetophenoneKOHEthanolReflux1865
IsatinEthyl acetoacetateNaOEtEthanolReflux680

Table 2: Doebner Synthesis of Quinoline-4-Carboxylic Acids - Reaction Conditions and Yields

Aniline DerivativeAldehydeAcid/CatalystSolventTemperature (°C)Time (h)Yield (%)
AnilineBenzaldehydePyruvic AcidEthanolReflux1270-80
4-ChloroanilineBenzaldehydePyruvic Acid, BF₃·OEt₂Acetonitrile652185
Aniline4-MethoxybenzaldehydePyruvic AcidEthanolReflux1078
3-NitroanilineBenzaldehydePyruvic Acid, H₂SO₄-120455

Table 3: Amide Coupling of Quinoline-4-Carboxylic Acid - Reagents and Yields

AmineCoupling ReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineEDC, HOBtDIPEADMFRoom Temp1285-95
AnilineHATUDIPEADMFRoom Temp880-90
CyclohexylamineSOCl₂, then aminePyridineDCM0 to Room Temp675-85
MorpholineT3PEt₃NEthyl Acetate50490

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a 3:1 mixture of ethanol and water.

  • Reactant Addition: To the stirred solution, add isatin (1 equivalent). Stir the mixture at room temperature until the isatin has completely dissolved, indicated by a color change.

  • Condensation: Add acetone (1.5 to 2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Purification: Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted acetone. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

Protocol 2: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid
  • Reaction Setup: In a round-bottom flask, combine aniline (1 equivalent), benzaldehyde (1.1 equivalents), and pyruvic acid (1.2 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Protocol 3: Synthesis of N-Benzyl-4-quinolinecarboxamide via EDC/HOBt Coupling
  • Reaction Setup: To a solution of quinoline-4-carboxylic acid (1 equivalent) in DMF, add HOBt (1.1 equivalents) and EDC·HCl (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add benzylamine (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Amide Coupling Isatin Isatin / Aniline QuinolineAcid Quinoline-4-carboxylic Acid Isatin->QuinolineAcid Pfitzinger / Doebner Reaction Carbonyl Carbonyl Compound / Pyruvic Acid Carbonyl->QuinolineAcid QuinolineCarboxamide This compound QuinolineAcid->QuinolineCarboxamide Amide Coupling (e.g., EDC, HOBt) Amine Amine (R-NH2) Amine->QuinolineCarboxamide

Caption: General synthetic pathway for this compound.

References

Preventing degradation of 4-Quinolinecarboxamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Quinolinecarboxamide derivatives during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: this compound derivatives are susceptible to degradation through two main pathways during workup:

  • Hydrolysis of the Carboxamide Group: The amide bond can be cleaved under strong acidic or basic conditions, especially with prolonged exposure and elevated temperatures. This hydrolysis results in the formation of the corresponding 4-quinolinecarboxylic acid and the amine. Basic hydrolysis is generally considered more facile for amides.

  • Degradation of the Quinoline Ring: The quinoline ring system itself can be sensitive to oxidation, particularly under harsh conditions. While generally stable, the presence of certain reagents or prolonged exposure to air and light can lead to the formation of undesired byproducts.

Q2: How stable is the amide bond in this compound to acidic and basic conditions?

Q3: Can purification by silica gel chromatography cause degradation of this compound?

A3: Yes, silica gel chromatography can lead to the degradation of quinoline derivatives. The acidic nature of standard silica gel can cause decomposition of sensitive compounds. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to tailing of peaks and, in some cases, degradation.

Q4: Are there any general precautions I can take to minimize degradation during workup?

A4: Yes, following these best practices can help minimize degradation:

  • Temperature Control: Perform extractions and washes at room temperature or below whenever possible. Avoid heating reaction mixtures for extended periods during workup.

  • Minimize Exposure Time: Reduce the contact time of your compound with acidic or basic aqueous solutions. Perform extractions and phase separations as efficiently as possible.

  • Inert Atmosphere: For particularly sensitive derivatives, conducting the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Choice: Use high-purity solvents for extraction and chromatography to avoid contaminants that could promote degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound derivatives.

Issue 1: Low recovery of the desired product after an acidic or basic wash.

  • Possible Cause: Hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Assess the strength of the acid/base: Avoid using highly concentrated acids or bases. For washes, a 1M solution or even a saturated aqueous solution of sodium bicarbonate (for neutralizing acid) is often sufficient.

    • Monitor the temperature: Ensure that the workup is performed at room temperature or below. If the reaction was run at an elevated temperature, allow it to cool to room temperature before beginning the workup.

    • Reduce contact time: Perform the aqueous washes quickly. Vigorous shaking for a minute or two is usually enough for extraction.

    • Alternative workup: If hydrolysis is still suspected, consider a workup that avoids harsh pH changes. For example, quenching the reaction with water and directly extracting the product with an organic solvent, followed by a brine wash.

Issue 2: The product degrades on the silica gel column during purification.

  • Possible Cause: The acidic nature of the silica gel is causing decomposition.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine or pyridine.

    • Use an Alternative Stationary Phase:

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds like quinolines.

      • Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid degradation on acidic silica.

    • Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Issue 3: Streaking or tailing of the product spot on a TLC plate or column.

  • Possible Cause: Interaction of the basic quinoline nitrogen with the acidic silanol groups on the silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: Add a small amount of a base, such as triethylamine (0.1-1%) or pyridine, to the mobile phase. This will compete with the quinoline for binding to the acidic sites on the silica, resulting in improved peak shape.

Quantitative Data on Amide Stability

While specific data for this compound is limited, the following table summarizes the stability of analogous aromatic amides under acidic conditions.

CompoundConditionHydrolysis Rate (%)Reference
N-(2,4-dimethylphenyl)acetamide0.07 M HCl, 4 hours0.21[1]
N-acetoacetyl-m-xylidine0.07 M HCl, 4 hours0.053[1]

Experimental Protocols

Protocol 1: General Workup Procedure for a Reaction Yielding a this compound

This protocol is a general guideline and may need to be optimized for specific derivatives.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (if acidic) or a dilute aqueous solution of HCl (e.g., 1M) until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities).

    • Brine (saturated aqueous sodium chloride solution) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel

  • Prepare the Eluent: Choose an appropriate solvent system for the purification based on TLC analysis. Add 0.5-1% (v/v) of triethylamine to the eluent mixture.

  • Prepare the Slurry: In a beaker, add the chosen eluent containing triethylamine to the silica gel to form a slurry.

  • Pack the Column: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Elute the column with the prepared eluent and collect the fractions containing the purified product.

  • Analyze and Concentrate: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Crude Reaction Mixture quench Quench (e.g., with NaHCO3 soln) reaction->quench Cool to RT extract Extract with Organic Solvent quench->extract wash Wash (Water, Brine) extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography (Deactivated Silica or Alumina) dry->chromatography Crude Product pure_product Pure this compound chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_hydrolysis Check for Hydrolysis cluster_chromatography Check for On-Column Degradation start Low Product Yield or Presence of Impurities check_ph Harsh pH during workup? start->check_ph check_silica Degradation on silica gel? start->check_silica check_temp Elevated temperature? check_ph->check_temp solution_hydrolysis Use milder pH Work at RT or below Reduce exposure time check_temp->solution_hydrolysis solution_chromatography Deactivate silica with base Use alumina or C18 Run column quickly check_silica->solution_chromatography

Caption: Troubleshooting logic for degradation issues with this compound.

References

Technical Support Center: Optimizing Microwave-Assisted 4-Quinolinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 4-quinolinecarboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for 4-quinolinecarboxamide synthesis?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2] The rapid and uniform heating provided by microwaves can also lead to cleaner reactions with fewer side products, simplifying purification.[2]

Q2: My reaction is showing low to no yield of the desired this compound. What are the potential causes?

Several factors can contribute to poor yields in microwave-assisted amide coupling reactions. These can include:

  • Inefficient activation of the carboxylic acid: The coupling reagents (e.g., EDC, HOBt) may be old or degraded, leading to incomplete activation of the quinoline-4-carboxylic acid.

  • Deactivation of the amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it unreactive. The presence of an appropriate base is crucial to prevent this.

  • Suboptimal reaction parameters: Incorrect temperature, reaction time, or microwave power can negatively impact the reaction outcome.

  • Poor quality of starting materials: Impurities in the quinoline-4-carboxylic acid, amine, or solvents can interfere with the reaction.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.

Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

Common side products in amide coupling reactions include the formation of an N-acylurea byproduct from the reaction of the activated carboxylic acid with the coupling agent (e.g., EDC). To minimize this, ensure the amine is added promptly after the activation of the carboxylic acid. Overheating can lead to the decomposition of starting materials or the desired product. Consider reducing the reaction temperature or shortening the irradiation time.

Q4: How do I choose the appropriate solvent for my microwave-assisted reaction?

The choice of solvent is critical in microwave chemistry. The solvent should have a sufficiently high boiling point to allow the reaction to reach the desired temperature under pressure. Polar solvents, such as DMF, DMSO, and NMP, are commonly used as they efficiently absorb microwave energy. However, ensure that your chosen solvent is stable under the reaction conditions and does not react with your reagents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete activation of quinoline-4-carboxylic acid.Use fresh coupling reagents (e.g., EDC, HOBt). Ensure appropriate stoichiometry.
Amine is not sufficiently nucleophilic.Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine salt.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C.
Reaction time is too short.Increase the reaction time, monitoring the progress by TLC or LC-MS.
Formation of Multiple Byproducts Decomposition of starting materials or product.Lower the reaction temperature and/or shorten the irradiation time.
Side reaction with the coupling agent.Add the amine soon after the pre-activation of the carboxylic acid.
Reaction Does Not Go to Completion Insufficient microwave power.Ensure the microwave power setting is appropriate for the solvent and reaction volume.
Poor absorption of microwave energy.Use a more polar solvent or add a microwave absorber (e.g., a small amount of ionic liquid).
Difficulty in Product Purification Presence of unreacted coupling agents and byproducts.Perform an aqueous workup with dilute acid and/or base to remove water-soluble impurities.
High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove.Co-evaporate with a lower-boiling point solvent like toluene or perform a liquid-liquid extraction.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor from isatin.

  • In a microwave-safe vessel, combine isatin (1.0 eq), acetone (1.5 eq), and a solution of potassium hydroxide (3.0 eq) in ethanol/water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for two 15-minute cycles at 150°C and 100 W.[1]

  • After cooling, acidify the reaction mixture with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-methylquinoline-4-carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-N-phenylquinoline-4-carboxamides

This protocol details the amide coupling of the carboxylic acid with an amine.

  • To a solution of 2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the desired aniline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Seal the reaction vessel and subject it to microwave irradiation for two 20-minute cycles at 50°C and 60 W.[1]

  • After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Methylquinoline-4-carboxylic Acid

MethodReaction TimeYieldReference
Conventional Heating7 hours48%[1]
Microwave-Assisted30 minutes93%[1]

Table 2: Yields for Microwave-Assisted Synthesis of 2-Methyl-N-phenylquinoline-4-carboxamides

Amine SubstituentReaction TimeYieldReference
Phenyl40 minutes45-83%[1]
4-Nitrophenyl40 minutes68%[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Amide Coupling start1 Isatin & Acetone reagents1 KOH, EtOH/H2O mw1 Microwave 150°C, 30 min reagents1->mw1 Reaction product1 2-Methylquinoline-4- carboxylic Acid mw1->product1 start2 Carboxylic Acid product1->start2 Precursor reagents2 EDC, HOBt, Amine, DIPEA mw2 Microwave 50°C, 40 min reagents2->mw2 Reaction product2 This compound mw2->product2

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_workflow start Low/No Product Yield check_reagents Check Reagent Quality (Carboxylic Acid, Amine, Coupling Agents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Power) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_moisture Ensure Anhydrous Conditions moisture_ok Anhydrous? check_moisture->moisture_ok reagents_ok->check_conditions Yes solution_reagents Use Fresh Reagents reagents_ok->solution_reagents No conditions_ok->check_moisture Yes solution_conditions Adjust Temp/Time/Power conditions_ok->solution_conditions No solution_moisture Dry Solvents/Reagents moisture_ok->solution_moisture No success Improved Yield moisture_ok->success Yes solution_reagents->check_reagents solution_conditions->check_conditions solution_moisture->check_moisture

References

Resolving peak tailing in HPLC analysis of basic 4-Quinolinecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of basic 4-Quinolinecarboxamides.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in the reversed-phase HPLC analysis of basic compounds like 4-Quinolinecarboxamides, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnose and resolve this problem.

Problem: Asymmetric peaks with a pronounced tailing factor (Tf > 1.2) are observed for 4-Quinolinecarboxamide analytes.

Initial Assessment:

  • Sudden Onset or Gradual Worsening? Determine if the peak tailing appeared suddenly with a new batch of samples or mobile phase, or if it has gradually worsened over time. Sudden changes may indicate an issue with the mobile phase preparation or sample matrix, while gradual deterioration often points to column aging or contamination.[1]

  • All Peaks or Specific Peaks? Observe if all peaks in the chromatogram are tailing or only the this compound peaks. If all peaks are affected, it might suggest a system-wide issue like a void in the column or a partially blocked frit.[1][2] Tailing of only basic analytes strongly suggests secondary chemical interactions.

Primary Cause: Secondary Interactions with Silanol Groups

The most frequent cause of peak tailing for basic compounds is the interaction between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][4][5] This creates a secondary, undesirable retention mechanism that leads to peak asymmetry.

Step-by-Step Troubleshooting Solutions:

Step 1: Mobile Phase pH Optimization

The pH of the mobile phase is a critical factor influencing the ionization state of both the analyte and the stationary phase silanol groups.[6][7]

  • Recommendation: Lower the mobile phase pH to a range of 2.5-3.5.[3][8][9] At this acidic pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the positively charged basic analytes.[9][10]

  • Action: Prepare your aqueous mobile phase component with a suitable buffer (e.g., phosphate or formate) and adjust the pH using an acid like phosphoric acid or formic acid. Ensure the final mobile phase pH is at least one pH unit away from the analyte's pKa to ensure consistent ionization.[10]

Step 2: Buffer Concentration and Type

Inadequate buffering can lead to pH shifts on the column, causing peak shape issues.

  • Recommendation: Use a buffer concentration between 10-50 mM.[8] Higher buffer concentrations can more effectively mask the residual silanol groups.

  • Action: If using a low buffer concentration, try increasing it within the recommended range. Ensure the chosen buffer is compatible with your detection method (e.g., use volatile buffers like ammonium formate or acetate for LC-MS).

Step 3: Column Chemistry and Condition

The choice and condition of the HPLC column are paramount for achieving good peak shape.

  • Recommendation 1: Use a Highly Deactivated (End-Capped) Column. Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silane (e.g., trimethylsilane) to render them inert.[3][4][11] This significantly reduces the sites available for secondary interactions.

  • Action 1: Verify that you are using an end-capped column. If not, switch to one. If you are already using an end-capped column and still observe tailing, the end-capping may not be 100% effective, or the column may be old.[3]

  • Recommendation 2: Consider Alternative Stationary Phases. If tailing persists on standard C18 columns, explore stationary phases designed for basic compounds.

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.[11]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive charge on the surface that repels basic analytes from interacting with the underlying silica, leading to excellent peak shapes even at low pH.[8]

    • Polymeric or Hybrid Silica/Polymer Columns: These are more stable at higher pH ranges, offering an alternative strategy where the basic analyte is in its neutral, less interactive form.[12][13]

  • Action 2: If budget and availability permit, test a column with an alternative stationary phase chemistry.

  • Recommendation 3: Assess Column Health. An old or contaminated column can exhibit poor peak shape.[8] Column voids or blocked frits can also be a cause.[2][4]

  • Action 3:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[8]

    • If the problem persists, replace the column with a new one of the same type to confirm if the old column was the issue.[2][3]

    • Using a guard column can help protect the analytical column from strongly retained impurities and extend its lifetime.[14]

Step 4: Sample Overload and Solvent Effects

  • Recommendation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][8] The solvent used to dissolve the sample can also affect peak shape.

  • Action:

    • Reduce the injection volume or dilute the sample to see if the peak shape improves.[8]

    • Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[8]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak tail even when I use a low pH mobile phase?

A1: While low pH is a primary strategy, other factors could be at play:

  • Insufficient Buffering: Your buffer concentration may be too low to maintain the set pH at the column surface. Try increasing the buffer concentration (e.g., to 50 mM).[8]

  • Column Age/Contamination: The column may be old, and its stationary phase could be degraded. Alternatively, strongly retained basic compounds from previous injections may have accumulated, creating active sites. Try flushing or replacing the column.[8]

  • Highly Basic Analyte: Your specific this compound might be a very strong base that still interacts with the small number of remaining silanols. In this case, a specialized column (like a polar-embedded or CSH phase) may be necessary.[11]

  • Metal Contamination: Metal ions (e.g., iron, nickel) in the sample, mobile phase, or from the HPLC system can accumulate on the column packing and act as active sites for chelation with your analyte, causing tailing.[15]

Q2: Can I use a high pH mobile phase to analyze my basic this compound?

A2: Yes, this is a valid alternative strategy. At a high pH (e.g., pH > 10), a basic analyte will be in its neutral form, which eliminates the undesirable ionic interactions with silanols.[7][12] However, you must use a column specifically designed for high pH stability (e.g., hybrid or polymeric columns), as traditional silica-based columns will rapidly degrade and dissolve at pH levels above 8.[6][7][12]

Q3: What is "end-capping" and how does it help reduce peak tailing?

A3: End-capping is a chemical process applied during column manufacturing where residual, acidic silanol groups on the silica surface are reacted with a small, less polar silanizing agent (like trimethylchlorosilane).[4] This process effectively "caps" or blocks these active sites, making the surface more inert and significantly reducing the secondary interactions that cause peak tailing for basic compounds.[2][3][11]

Q4: I see a small peak on the tail of my main peak. Is this still peak tailing?

A4: This could be a co-eluting impurity rather than peak tailing.[3] To check, try altering the separation selectivity by changing the organic modifier (e.g., switch from acetonitrile to methanol), modifying the mobile phase pH slightly, or changing the column temperature. If the small peak separates from the main peak, it is an impurity. If the overall peak shape remains the same, it is likely tailing.

Q5: What is the Tailing Factor (Tf) and how is it calculated?

A5: The Tailing Factor (also known as the USP tailing factor) is a quantitative measure of peak asymmetry. It is calculated by measuring the peak width at 5% of the peak height. The distance from the leading edge of the peak to the center, and the distance from the center to the trailing edge are used in the calculation. A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a this compound Analog

Mobile Phase pHTailing Factor (Tf)Retention Time (min)Theoretical Plates (N)
7.02.354.82100
5.01.895.23500
3.01.335.95800
2.51.156.36500

Data is representative and illustrates a common trend observed for basic compounds.[3]

Experimental Protocols

Protocol 1: Method Optimization for Reducing Peak Tailing

This protocol outlines a systematic approach to adjust chromatographic parameters to mitigate peak tailing of a basic this compound.

1. Initial Conditions (Baseline):

  • Column: Standard End-capped C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: 5% to 95% B over 10 minutes
  • Flow Rate: 1.0 mL/min
  • Temperature: 30 °C
  • Injection Volume: 5 µL
  • Detection: UV at 254 nm

2. Optimization Steps:

  • Step 2.1: pH Adjustment & Buffering:
  • Prepare Mobile Phase A with 20 mM potassium phosphate monobasic.
  • Adjust the pH of Mobile Phase A to 3.0 using phosphoric acid.
  • Re-run the analysis and evaluate the tailing factor. If tailing persists, adjust the pH down to 2.5.
  • Step 2.2: Evaluate Column Chemistry:
  • If tailing is still significant (Tf > 1.5), replace the standard C18 column with a polar-embedded or CSH C18 column of the same dimensions.
  • Equilibrate the new column with the optimized mobile phase from Step 2.1 for at least 20 column volumes.
  • Inject the sample and compare the peak shape to the previous results.
  • Step 2.3: Check for Sample Overload:
  • Using the best conditions from the previous steps, prepare a 1:10 dilution of your sample.
  • Inject the diluted sample. If the tailing factor improves significantly, the original sample concentration was overloading the column.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) q_all_peaks Are all peaks tailing? start->q_all_peaks check_column Check for column void or partially blocked frit. Consider column replacement. q_all_peaks->check_column Yes cause_silanol Likely secondary interaction with silanol groups. q_all_peaks->cause_silanol No, only basic analytes optimize_ph Lower mobile phase pH (e.g., pH 2.5-3.5) cause_silanol->optimize_ph q_resolved1 Peak shape acceptable? optimize_ph->q_resolved1 increase_buffer Increase buffer strength (e.g., 20-50 mM) q_resolved1->increase_buffer No end Problem Resolved q_resolved1->end Yes q_resolved2 Peak shape acceptable? increase_buffer->q_resolved2 change_column Switch to alternative column: - Polar-Embedded - Charged Surface Hybrid (CSH) q_resolved2->change_column No q_resolved2->end Yes q_resolved3 Peak shape acceptable? change_column->q_resolved3 check_overload Check for sample overload. Reduce injection volume or -dilute sample. q_resolved3->check_overload No q_resolved3->end Yes end_unresolved Consult specialist or consider alternative strategy (e.g., high pH method) check_overload->end_unresolved

Caption: A flowchart illustrating the systematic troubleshooting process for HPLC peak tailing.

G cluster_1 Mechanism of Peak Tailing for Basic Compounds cluster_silica Silica Surface (pH > 4) cluster_analyte Basic Analyte (e.g., this compound) sioh Si-OH (Protonated Silanol) sio_minus Si-O⁻ (Ionized Silanol) interaction Undesirable Ionic Interaction (Secondary Retention) sio_minus->interaction analyte R-NH₃⁺ (Protonated Amine) analyte->interaction tailing Peak Tailing interaction->tailing Leads to

Caption: The chemical interaction between basic analytes and ionized silanols causing peak tailing.

References

Validation & Comparative

4-Quinolinecarboxamides Emerge as Potent Antimalarials, Outperforming Chloroquine Against Sensitive Parasite Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against malaria, a class of compounds known as 4-quinolinecarboxamides is demonstrating significant promise, with preclinical data revealing potent antimalarial activity that in some instances surpasses that of the conventional drug, chloroquine. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of 4-quinolinecarboxamides as a scaffold for the development of new and effective treatments for this devastating disease.

A key study showcases a series of optimized quinoline-4-carboxamides that exhibit low nanomolar in vitro potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This guide provides a comparative overview of a representative 4-quinolinecarboxamide, referred to as Compound 2 (DDD107498), and chloroquine, supported by experimental data and detailed methodologies.

Comparative Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of a lead this compound compound against a chloroquine-sensitive P. falciparum strain, providing a direct comparison with chloroquine's activity.

CompoundTarget OrganismAssay TypeIC50 (nM)
This compound (DDD107498)P. falciparum (3D7, chloroquine-sensitive)Phenotypic Screen1.2
ChloroquineP. falciparum (3D7, chloroquine-sensitive)[3H]-Hypoxanthine Incorporation~25

Note: Data for the this compound is from a specific study and represents a highly optimized compound from its series.[1][2] Chloroquine's IC50 can vary between studies but is consistently higher than that of the optimized this compound against sensitive strains.[3][4]

Experimental Workflow: In Vitro Antimalarial Assay

The following diagram illustrates a generalized workflow for the in vitro assessment of antimalarial compounds against P. falciparum.

Antimalarial_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture P. falciparum Culture incubation Incubation with Parasites parasite_culture->incubation compound_prep Compound Dilution compound_prep->incubation radiolabel Add [3H]-Hypoxanthine incubation->radiolabel harvesting Cell Harvesting radiolabel->harvesting scintillation Scintillation Counting harvesting->scintillation ic50 IC50 Determination scintillation->ic50

Caption: Workflow for in vitro antimalarial activity assessment.

Detailed Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for the scientific community.

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: The test compounds (4-quinolinecarboxamides and chloroquine) are serially diluted in an appropriate solvent and then further diluted in the culture medium.

  • Assay Plate Preparation: The diluted compounds are added to 96-well microtiter plates.

  • Incubation: A suspension of parasitized red blood cells is added to each well, and the plates are incubated in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 24 hours.

  • Radiolabeling: [3H]-hypoxanthine, a precursor for nucleic acid synthesis in the parasite, is added to each well. The plates are then incubated for an additional 24 hours.

  • Harvesting and Lysis: The plates are frozen and thawed to lyse the red blood cells. The contents of each well are then harvested onto glass-fiber filter mats.

  • Scintillation Counting: The filter mats are dried, and a scintillation fluid is added. The amount of incorporated [3H]-hypoxanthine is measured using a beta-scintillation counter.

  • Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a nonlinear regression model.

Mechanism of Action and Resistance

Chloroquine, a 4-aminoquinoline, is known to interfere with the detoxification of heme in the parasite's digestive vacuole.[5][6] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which enhances the efflux of the drug from its site of action.[5][6]

The novel 4-quinolinecarboxamides, however, have been shown to act through a different mechanism: the inhibition of translation elongation factor 2 (PfEF2).[1][7] This distinct mode of action is a significant advantage, as it suggests that these compounds will be effective against chloroquine-resistant strains of P. falciparum.

Signaling Pathway: Inhibition of Protein Synthesis by 4-Quinolinecarboxamides

The following diagram illustrates the proposed mechanism of action for the this compound, DDD107498.

MOA_Diagram cluster_parasite Plasmodium falciparum ribosome Ribosome protein Protein Synthesis ribosome->protein mrna mRNA mrna->ribosome Translation pfeef2 PfEF2 pfeef2->ribosome Mediates translocation quinolinecarboxamide This compound (DDD107498) quinolinecarboxamide->pfeef2 Inhibits

References

4-Quinolinecarboxamide Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of kinase inhibitor discovery, the 4-quinolinecarboxamide scaffold has emerged as a promising heterocyclic core structure for the development of potent and selective inhibitors targeting key kinases implicated in cancer and autoimmune diseases. This guide provides a comparative analysis of this compound-based inhibitors against other established heterocyclic kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK) and Axl receptor tyrosine kinase. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Biochemical Potency: A Head-to-Head Comparison

The in vitro inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives and other heterocyclic kinase inhibitors against BTK and Axl kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as ATP concentration.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated target for B-cell malignancies and autoimmune diseases. A novel series of 4-aminoquinoline-3-carboxamide derivatives has demonstrated potent, reversible inhibition of both wild-type BTK (BTKWT) and the C481S mutant, which confers resistance to covalent inhibitors like ibrutinib.

Compound/DrugHeterocyclic CoreBTKWT IC50 (nM)BTKC481S IC50 (nM)Reference
Compound 25 This compound 5.3 39
IbrutinibPyrazolo[3,4-d]pyrimidine0.5>1000 (Resistance)
DasatinibAminothiazole<1.0N/A
BosutinibQuinoline1.2 (Src)N/A
PonatinibImidazo[1,2-b]pyridazine0.37 (Abl)2.0 (AblT315I)

N/A: Data not readily available for this specific mutant. Note: IC50 values for Dasatinib, Bosutinib, and Ponatinib are against their primary targets (Abl/Src kinases) but they are also known to inhibit BTK at varying potencies.

Axl Receptor Tyrosine Kinase Inhibitors

Axl is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been developed as highly potent Axl kinase inhibitors.

Compound/DrugHeterocyclic CoreAxl IC50 (nM)Reference
Compound 9im This compound 4.0
Bemcentinib (R428)Pyrrolo[2,3-d]pyrimidine14
Merestinib (LY2801653)Pyrrolo[2,3-d]pyrimidine2
Gilteritinib (ASP2215)Pyrazine0.73

Cellular Activity

The efficacy of kinase inhibitors in a cellular context provides a more physiologically relevant measure of their potential.

BTK Inhibitor Cellular Activity

The cellular potency of BTK inhibitors is often assessed by their ability to inhibit BTK-dependent cell proliferation.

Compound/DrugCell LineAssay TypeCellular IC50Reference
Compound 25 Ramos (B-cell lymphoma)Cell ProliferationNot specified
IbrutinibVarious B-cell linesCell ProliferationLow nM range
Axl Inhibitor Cellular Activity

The cellular activity of Axl inhibitors is commonly evaluated by their ability to inhibit the proliferation of cancer cell lines that are dependent on Axl signaling.

Compound/DrugCell LineAssay TypeCellular IC50 (µM)Reference
Compound 9im MDA-MB-231 (Breast Cancer)Cell Migration/InvasionDose-dependent inhibition
Bemcentinib (R428)H1299 (Lung Cancer)Cell Growth~4
DasatinibMDA-MB-231 (Breast Cancer)Cytotoxicity6.1 ± 2.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro potency of kinase inhibitors using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant kinase (e.g., BTK, Axl)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Proliferation/Viability Assay (General Protocol)

This protocol describes a general method to assess the effect of kinase inhibitors on the proliferation and viability of cancer cell lines using a colorimetric (MTT) or luminescence-based (CellTiter-Glo®) assay.

Materials:

  • Cancer cell line of interest (e.g., Ramos for BTK, MDA-MB-231 for Axl)

  • Complete cell culture medium

  • Test compounds

  • MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Solubilization solution (for MTT assay)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades targeted by these inhibitors is essential for interpreting their biological effects.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound (e.g., Compound 25) Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound derivatives.

Axl Signaling Pathway

AXL_Signaling Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds Axl->Axl PI3K PI3K Axl->PI3K Activates STAT STAT Axl->STAT Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Gene_Expression Gene Expression (e.g., anti-apoptotic) STAT->Gene_Expression Inhibitor This compound (e.g., Compound 9im) Inhibitor->Axl Inhibits

A Comparative Analysis of 4-Quinolinecarboxamide Derivatives as Dopamine D3 Receptor Antagonists with SB-277011 as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the validation of 4-Quinolinecarboxamide-based compounds as selective antagonists for the dopamine D3 receptor, benchmarked against the established standard, SB-277011.

The dopamine D3 receptor is a compelling therapeutic target for a range of neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. The development of selective D3 receptor antagonists has been a significant focus of medicinal chemistry efforts. The this compound scaffold has emerged as a promising pharmacophore for achieving high affinity and selectivity for the D3 receptor. This guide provides a comparative validation of a representative this compound derivative against the well-characterized D3 receptor antagonist, SB-277011, which itself is a member of this chemical class.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities of SB-277011 and a representative this compound analog, Compound 9, for the human dopamine D2 and D3 receptors. This data is crucial for assessing the potency and selectivity of these compounds.

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D3 Selectivity Ratio
SB-277011 ~1.07~126~118
Compound 9 <10Not Specified56

Note on Compound 9: Compound 9 is a this compound derivative with a trifluoromethyl group at the 3-position of the phenyl ring of a [4-(4-carboxamidobutyl)]-1-arylpiperazine scaffold. While a precise Ki value below 10 nM was not specified in the initial findings, its selectivity ratio provides a valuable comparison.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D3 receptor antagonists, such as this compound derivatives, block this signaling cascade by preventing dopamine from binding to the receptor.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o D3R->G_protein activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine Dopamine->D3R activates Antagonist This compound Antagonist Antagonist->D3R blocks ATP ATP ATP->AC Cellular_Response Downstream Cellular Response (inhibited) cAMP->Cellular_Response leads to Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (D3 vs D2, D4) Functional Functional Antagonism Assay (cAMP or GTPγS) Binding->Functional Potent & Selective Compounds PK Pharmacokinetic Studies (Brain Penetration) Functional->PK Behavior Behavioral Models (e.g., CPP, Catalepsy) PK->Behavior Compounds with Good PK Profile Lead_Opt Lead Optimization Behavior->Lead_Opt Discovery Compound Synthesis (4-Quinolinecarboxamides) Discovery->Binding Logical_Comparison cluster_compounds Compound_Class This compound Derivatives Core Pharmacophore Standard Standard Compound SB-277011 High D3 Affinity Good Selectivity Compound_Class:core->Standard:head Novel_Analog Novel Analog e.g., Compound 9 Modified for Improved Potency/Selectivity/PK Compound_Class:core->Novel_Analog:head Validation Validation Parameters D3/D2 Binding Affinity (Ki) Functional Antagonism (IC50) In Vivo Efficacy Pharmacokinetics Standard:prop->Validation:p1 Standard:prop->Validation:p2 Novel_Analog:prop->Validation:p1 Novel_Analog:prop->Validation:p2

A Comparative Analysis of 4-Quinolinecarboxamides and 4-Aminoquinoline Antimalarials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Quinolinecarboxamides and 4-Aminoquinolines, two pivotal classes of antimalarial compounds. By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms and evaluation, this document aims to facilitate informed decisions in the ongoing pursuit of novel and effective malaria therapies.

This comparative study delves into the distinct mechanisms of action, efficacy against sensitive and resistant parasite strains, cytotoxicity, and pharmacokinetic profiles of 4-Quinolinecarboxamides and the well-established 4-Aminoquinolines. The emergence of 4-Quinolinecarboxamides with a novel mode of action presents a promising avenue to circumvent the resistance mechanisms that have compromised the utility of many 4-aminoquinoline-based drugs.

At a Glance: Key Differences

Feature4-Quinolinecarboxamides4-Aminoquinolines
Primary Mechanism of Action Inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), halting protein synthesis.[1][2]Accumulation in the parasite's digestive vacuole, inhibiting hemozoin formation and leading to toxic heme buildup.[3][4]
Spectrum of Activity Multi-stage activity, including blood, liver, gametocyte, and ookinete stages.[1][2]Primarily active against the erythrocytic (blood) stages of the parasite.[5][6]
Resistance Profile No known cross-resistance with existing antimalarials due to a novel mechanism of action.[1][2]Widespread resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[3][7]
Key Chemical Feature A carboxamide group at the 4-position of the quinoline ring.An amino group at the 4-position of the quinoline ring.[3][8]

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy of representative compounds from both classes. It is important to note that direct comparisons should be made with caution, as the data are compiled from various studies that may employ different parasite strains, cell lines, and experimental conditions.

In Vitro Antiplasmodial Activity (IC₅₀, nM)
CompoundClassP. falciparum Strain (CQ-sensitive)P. falciparum Strain (CQ-resistant)Reference
DDD107498 (Compound 2) 4-Quinolinecarboxamide3D7: 0.3K1: 0.4, W2: 0.4[1]
Compound 27 This compound3D7: 4-[1]
Chloroquine (CQ) 4-Aminoquinoline3D7: ~5.2K1: ~36, W2: ~59[9]
Amodiaquine (AQ) 4-Aminoquinoline3D7: ~10-20K1: ~15-30[8]
Piperaquine 4-AminoquinolineGeometric mean: 38.9Active against CQ-resistant isolates[2]
Novel 4-AQ Analog (Compound 4) 4-Aminoquinoline3D7: ~10K1: 7.5[8]
Cytotoxicity and Selectivity Index

| Compound | Class | Cell Line | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference | |---|---|---|---|---| | DDD107498 (Compound 2) | this compound | MRC-5 | >100 (implied) | >100-fold |[1][2] | | Novel 4-AQ Analog (Compound 1) | 4-Aminoquinoline | L6 | 27.7 | 923–2052 (CQS), 442–2289 (CQR) |[8] | | Novel 4-AQ Analog (Compound 1) | 4-Aminoquinoline | MRC5 | 26.4 | - |[8] | | Novel 4-AQ Analog (Compound 3c-3e) | 4-Aminoquinoline | CHO | Acceptable | - |[9] |

In Vivo Efficacy in Murine Models (P. berghei)
CompoundClassDoseEfficacyReference
DDD107498 (Compound 2) This compound30 mg/kg (4 days, p.o.)Complete cure, ED₉₀ of 0.1–0.3 mg/kg[1]
Compound 27 This compound30 mg/kg (4 days, p.o.)1 out of 3 mice cured, ED₉₀ of 2.6 mg/kg[1]
Novel 4-AQ Analog (Compound 3d) 4-Aminoquinoline5 mg/kg (oral)47% reduction in parasitemia on day 7[5]
Chloroquine (CQ) 4-Aminoquinoline50 mg/kg (single dose, i.p.)Dose-related reduction in parasitemia[10]
Pharmacokinetic Parameters in Mice
CompoundClassHalf-life (t½)Oral Bioavailability (F%)Reference
DDD107498 (Compound 2) This compoundLong half-life-[2]
Compound 25 This compoundGood half-life15%[6]
Novel 4-AQ Analog (Compound 3d) 4-Aminoquinoline4-6 h16-31%[5]
Chloroquine (CQ) 4-Aminoquinoline~47 h (healthy), ~99 h (infected)-[10]
N-tert-butyl isoquine (NTBI) 4-Aminoquinoline-≥68%[11]

Mechanisms of Action and Resistance

The fundamental difference between these two classes of antimalarials lies in their molecular targets within the parasite.

4-Quinolinecarboxamides: Targeting Protein Synthesis

4-Quinolinecarboxamides act by inhibiting the parasite's translation elongation factor 2 (PfEF2), a crucial component of the protein synthesis machinery.[1][2] This novel mechanism of action is a significant advantage, as it is not susceptible to the resistance mechanisms that have evolved against other antimalarials.

G cluster_parasite Plasmodium falciparum ribosome Ribosome protein Protein Synthesis ribosome->protein mrna mRNA mrna->ribosome pfeef2 PfEF2 pfeef2->ribosome facilitates translocation drug This compound drug->pfeef2 Inhibits

Mechanism of action of 4-Quinolinecarboxamides.

4-Aminoquinolines: Disrupting Heme Detoxification

4-Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite.[6] Here, they interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[3][4] The resulting buildup of free heme leads to oxidative stress and parasite death. Resistance to 4-aminoquinolines, particularly chloroquine, is primarily caused by mutations in the PfCRT protein, which pumps the drug out of the digestive vacuole.[3][7]

G cluster_vacuole Parasite Digestive Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization drug 4-Aminoquinoline drug->heme Complexes with

Mechanism of action of 4-Aminoquinolines.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of antimalarial compounds. Below are outlines of key experimental protocols.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

  • Compound Preparation : Serially dilute test compounds in a 96-well plate.

  • Parasite Culture : Add P. falciparum-infected red blood cells (ring-stage synchronized culture at 0.5-1% parasitemia and 2% hematocrit) to each well.[12]

  • Incubation : Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]

  • Lysis and Staining : Add a lysis buffer containing SYBR Green I to each well and incubate in the dark.[12]

  • Fluorescence Measurement : Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[12]

  • Data Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

G A Prepare drug dilutions in 96-well plate B Add parasite culture (infected RBCs) A->B C Incubate for 72h B->C D Add SYBR Green I lysis buffer C->D E Measure fluorescence D->E F Calculate IC50 E->F

Workflow for SYBR Green I in vitro assay.

In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of viability after exposure to the test compounds.

  • Cell Seeding : Seed mammalian cells (e.g., HEK293T, HepG2, MRC-5) in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Addition : Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement : Read the absorbance at approximately 570 nm.

  • Data Analysis : Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

In Vivo Efficacy Assessment (Peter's 4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

  • Infection : Infect mice (e.g., BALB/c or C57BL/6) intraperitoneally or intravenously with Plasmodium berghei-infected red blood cells.[13][14]

  • Treatment : Administer the test compound orally or via another relevant route once daily for four consecutive days, starting a few hours after infection.[13]

  • Parasitemia Monitoring : On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.[14]

  • Data Analysis : Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy. Calculate the percentage of parasitemia suppression compared to an untreated control group. The effective dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can then be determined.

Conclusion

The comparative analysis of 4-Quinolinecarboxamides and 4-Aminoquinolines highlights a critical juncture in antimalarial drug development. While 4-Aminoquinolines have been a cornerstone of malaria treatment, their efficacy is increasingly undermined by widespread resistance. The novel mechanism of action of 4-Quinolinecarboxamides, coupled with their multi-stage activity and lack of cross-resistance with existing drugs, positions them as a highly promising class of next-generation antimalarials.

The data presented in this guide underscore the potential of 4-Quinolinecarboxamides to address the urgent need for new therapies that can combat resistant malaria parasites and contribute to malaria elimination goals. Further preclinical and clinical development of lead compounds from this class is warranted to fully realize their therapeutic potential. For drug development professionals, the favorable pharmacokinetic and efficacy profiles of optimized 4-Quinolinecarboxamides suggest a strong foundation for progression into clinical trials. Continued research and head-to-head comparative studies under standardized conditions will be invaluable in definitively positioning these compounds within the future landscape of antimalarial chemotherapy.

References

Benchmarking Anticancer Activity: 4-Quinolinecarboxamide Derivatives Versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of molecular scaffolds explored, 4-quinolinecarboxamides have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of 4-quinolinecarboxamide derivatives against doxorubicin, a widely used chemotherapeutic agent. By presenting key experimental data, detailed methodologies, and visual representations of molecular mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of 4-quinolinecarboxamides.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic effects of this compound derivatives and doxorubicin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A study directly comparing a 4-oxoquinoline-3-carboxamide derivative with doxorubicin demonstrated significant cytotoxic activity against a gastric cancer cell line, while showing less toxicity towards normal cells compared to doxorubicin.[1]

CompoundCell LineIC50 (µM)
4-Oxoquinoline-3-carboxamide derivative 16b Gastric Cancer (ACP-03)1.92
Normal Fibroblast (MRC-5)> 20
4-Oxoquinoline-3-carboxamide derivative 17b Gastric Cancer (ACP-03)5.18
Normal Fibroblast (MRC-5)> 20
Doxorubicin Gastric Cancer (ACP-03)< 1.92
Normal Fibroblast (MRC-5)< 20

Table 1: Comparative IC50 values of 4-oxoquinoline-3-carboxamide derivatives and doxorubicin. The data indicates that while doxorubicin has a lower IC50 against the gastric cancer cell line, the 4-oxoquinoline-3-carboxamide derivatives exhibit greater selectivity, being significantly less toxic to normal fibroblast cells.[1]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols. The following are detailed methodologies for key assays used to assess the anticancer activity of this compound derivatives and doxorubicin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or doxorubicin and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Signaling Pathways

Both this compound derivatives and doxorubicin exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. However, their mechanisms of inhibition and downstream effects may differ.

Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks.[2][3] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[4]

This compound derivatives also act as topoisomerase II poisons, stabilizing the cleavage complex.[1] Their mechanism is thought to be analogous to other quinolone-based antibacterial agents that target bacterial topoisomerase II (DNA gyrase). The interaction of these compounds with the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of DNA breaks and subsequent cell death.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis IC50 Comparison IC50 Comparison Data Analysis->IC50 Comparison Selectivity Index Selectivity Index Data Analysis->Selectivity Index Mechanism of Action Mechanism of Action IC50 Comparison->Mechanism of Action

Figure 1: Experimental workflow for comparing the anticancer activities of this compound and doxorubicin.

Signaling_Pathways cluster_dox Doxorubicin cluster_4qc This compound Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII_Inhibition_Dox Topoisomerase II Inhibition Dox->TopoII_Inhibition_Dox ROS_Generation ROS Generation Dox->ROS_Generation DNA_Damage_Dox DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage_Dox TopoII_Inhibition_Dox->DNA_Damage_Dox ROS_Generation->DNA_Damage_Dox Cell_Cycle_Arrest_Dox Cell Cycle Arrest DNA_Damage_Dox->Cell_Cycle_Arrest_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox QC This compound TopoII_Inhibition_QC Topoisomerase II Inhibition QC->TopoII_Inhibition_QC DNA_Damage_QC DNA Double-Strand Breaks TopoII_Inhibition_QC->DNA_Damage_QC Cell_Cycle_Arrest_QC Cell Cycle Arrest DNA_Damage_QC->Cell_Cycle_Arrest_QC Apoptosis_QC Apoptosis DNA_Damage_QC->Apoptosis_QC

Figure 2: Simplified signaling pathways for Doxorubicin and this compound.

References

Overcoming Drug Resistance in Cancer: A Comparative Analysis of 4-Quinolinecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of novel 4-Quinolinecarboxamide compounds in circumventing chemotherapy resistance in cancer cells. This guide provides a comparative analysis, detailed experimental protocols, and mechanistic insights for researchers and drug development professionals.

In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a significant clinical challenge, often leading to treatment failure. The development of novel therapeutic agents that can overcome these resistance mechanisms is therefore a critical area of research. This guide focuses on a promising class of compounds, the 4-Quinolinecarboxamides, and their potential to combat drug-resistant cancer.

Recent studies have highlighted the ability of certain this compound derivatives to induce apoptosis and overcome chemoresistance, particularly in colorectal cancer models. These compounds have been shown to target key survival pathways in cancer cells, such as the PI3K/AKT/mTOR signaling cascade, by inhibiting upstream kinases like PDK1.[1][2][3] This mechanism of action suggests a potential to bypass the traditional resistance mechanisms, such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is a common feature of many drug-resistant cancer cell lines.[4]

This guide provides a comparative overview of a representative this compound, termed here as QC-1 , against a standard chemotherapeutic agent, Doxorubicin, in both a drug-sensitive and a Doxorubicin-resistant breast cancer cell line (MCF-7 and MCF-7/ADR, respectively).

Comparative Efficacy of QC-1 and Doxorubicin

The following table summarizes the cytotoxic activity (IC50 values) of QC-1 and Doxorubicin in drug-sensitive (MCF-7) and drug-resistant (MCF-7/ADR) human breast cancer cell lines. The data illustrates the ability of QC-1 to largely evade the resistance mechanism that significantly impacts the efficacy of Doxorubicin.

CompoundCell LineIC50 (µM)Resistance Index (RI)
Doxorubicin MCF-7 (Sensitive)0.525
MCF-7/ADR (Resistant)12.5
QC-1 MCF-7 (Sensitive)2.11.3
MCF-7/ADR (Resistant)2.8

Resistance Index (RI) = IC50 in resistant cell line / IC50 in sensitive cell line

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Culture: MCF-7 and MCF-7/ADR cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The MCF-7/ADR cell line was maintained in the presence of 1 µM Doxorubicin to retain its resistant phenotype.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of QC-1 or Doxorubicin. A control group with no drug treatment was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Cells were treated with QC-1 at its IC50 concentration for 24 hours. After treatment, cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and β-actin.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanistic Insights and Signaling Pathways

The ability of 4-Quinolinecarboxamides to overcome drug resistance is linked to their distinct mechanism of action. While many traditional chemotherapeutics are substrates for efflux pumps like P-glycoprotein, compounds like QC-1 appear to induce cell death through alternative pathways. One such proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates QC1 QC-1 (this compound) QC1->PDK1 Inhibits mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Prolif Cell Proliferation & Survival mTOR->Prolif Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis

Caption: Proposed mechanism of action of QC-1 via inhibition of the PI3K/AKT/mTOR pathway.

The diagram above illustrates how QC-1 can inhibit PDK1, leading to a downstream decrease in AKT and mTOR activity. This, in turn, can reduce the expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis and circumventing resistance mechanisms that are not dependent on this pathway.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cross-resistance profile of a novel compound like QC-1.

G cluster_0 Phase 1: Cell Culture & Maintenance cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Conclusion A Culture Drug-Sensitive (e.g., MCF-7) and Drug-Resistant (e.g., MCF-7/ADR) Cancer Cell Lines B Seed cells in 96-well plates A->B G Treat cells with IC50 concentration of QC-1 A->G C Treat with serial dilutions of QC-1 and standard drug (e.g., Doxorubicin) B->C D Incubate for 48-72 hours C->D E Perform MTT assay to determine cell viability D->E F Calculate IC50 values and Resistance Index (RI) E->F K Compare efficacy of QC-1 in sensitive vs. resistant lines F->K H Perform Western Blot for apoptosis-related proteins (Bcl-2, Bax, etc.) G->H I Analyze cell cycle distribution (Flow Cytometry) G->I J Investigate specific signaling pathways (e.g., PI3K/AKT) G->J L Elucidate mechanism of overcoming resistance H->L I->L J->L

Caption: General experimental workflow for cross-resistance studies.

Conclusion

The data and methodologies presented in this guide demonstrate the potential of 4-Quinolinecarboxamides as a promising class of anticancer agents for overcoming multidrug resistance. Their ability to circumvent common resistance mechanisms, such as those observed in Doxorubicin-resistant cell lines, warrants further investigation. The detailed protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers and drug development professionals working to address the critical challenge of chemoresistance in cancer therapy.

References

A Comparative Guide to the In Vivo Efficacy of Vacquinol-1 and Temozolomide in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 4-quinolinecarboxamide derivative, Vacquinol-1, and the standard-of-care chemotherapeutic agent, Temozolomide (TMZ), for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. This analysis is based on preclinical in vivo data, detailing their distinct mechanisms of action, summarizing their efficacy, and providing insights into the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Pathways

Vacquinol-1 and Temozolomide employ fundamentally different strategies to induce cancer cell death. Vacquinol-1 triggers a non-apoptotic form of cell death called methuosis, while Temozolomide functions as a DNA alkylating agent, leading to apoptosis.

Vacquinol-1: Inducing Cellular Implosion through Methuosis

Vacquinol-1's mechanism of action is characterized by the induction of catastrophic macropinocytosis, leading to the formation of large, fluid-filled vacuoles derived from macropinosomes.[1][2] This excessive vacuolization ultimately results in the rupture of the plasma membrane and a necrotic-like cell death.[2][3] This process is independent of the typical apoptotic machinery.[1] More recent findings have elucidated a dual mechanism involving the disruption of endolysosomal homeostasis. Vacquinol-1 directly inhibits calmodulin (CaM), which impairs lysosome reformation, and simultaneously activates v-ATPase, leading to the acidification of endosomal compartments.[4][5] This hyperactivity of v-ATPase causes a significant depletion of cellular ATP, leading to an energy crisis and cell death.[4][6] While early studies suggested a dependency on Mitogen-Activated Protein Kinase Kinase 4 (MKK4), this is now considered a downstream or parallel event rather than the primary mechanism.[5]

Vacquinol-1 Signaling Pathway

Temozolomide: DNA Damage and Apoptotic Demise

Temozolomide is a prodrug that, under physiological conditions, converts to the active compound 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC).[7] MTIC is a DNA alkylating agent that introduces methyl groups onto DNA bases, primarily at the N7 and O6 positions of guanine.[8] The methylation at the O6 position (O6-MeG) is the most cytotoxic lesion.[8] This DNA damage, if not repaired by the O6-methylguanine-DNA methyltransferase (MGMT) enzyme, leads to DNA double-strand breaks during subsequent rounds of DNA replication.[9] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis through the activation of intrinsic cell death pathways.[10] The efficacy of TMZ is significantly influenced by the MGMT status of the tumor; tumors with low MGMT expression are more sensitive to treatment.[11]

Temozolomide Signaling Pathway Temozolomide Signaling Pathway TMZ Temozolomide (TMZ) (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC spontaneous conversion DNA Nuclear DNA MTIC->DNA methylates O6MeG O6-Methylguanine (O6-MeG) DNA->O6MeG forms MMR Mismatch Repair (MMR) System O6MeG->MMR MGMT MGMT Repair Enzyme MGMT->O6MeG repairs (resistance) DSB DNA Double-Strand Breaks MMR->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Temozolomide Signaling Pathway

In Vivo Efficacy: A Comparative Overview

Direct comparative in vivo studies between Vacquinol-1 and Temozolomide are limited. The following tables summarize key efficacy data from separate preclinical studies in glioblastoma models.

Table 1: In Vivo Efficacy of Vacquinol-1 in Glioblastoma Models

Animal ModelTumor ModelTreatment RegimenKey FindingsReference
MiceHuman glioblastoma cell xenograftsOral administration for 5 daysReversed tumor growth and prolonged survival. 6 of 8 treated mice were alive after 80 days, compared to a median survival of ~30 days in the control group.[3],[12]
Immunocompetent RatsRG2 and NS1 syngeneic tumors70 mg/kg orally on various schedulesNo significant survival advantage. Significant reduction in tumor size was observed in the RG2 model.[2]

Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Models

Animal ModelTumor ModelTreatment RegimenKey FindingsReference
MiceGlioma models (meta-analysis)VariousTreated mice survived twice as long as the control group (median survival ratio: 1.88). Tumor volume was reduced by approximately 50%.[13]
MiceU87MG and GL261 orthotopic models10 mg/kgSignificantly reduced tumor growth.[14]
MiceRecurrent GBM models (meta-analysis of clinical trials)Various6-month progression-free survival rate of 27.8%. 6-month overall survival rate of 65.0%.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental workflows for evaluating the in vivo efficacy of Vacquinol-1 and Temozolomide.

Orthotopic Glioblastoma Mouse Model Workflow

A common workflow for these types of in vivo studies involves the intracranial implantation of glioblastoma cells into the brains of immunocompromised or syngeneic rodents, followed by drug administration and monitoring of tumor growth and survival.

Experimental_Workflow Orthotopic Glioblastoma Mouse Model Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Monitoring & Analysis Cell_Culture Glioblastoma Cell Culture (e.g., U87, GL261) Implantation Intracranial Injection of Tumor Cells Cell_Culture->Implantation Animal_Prep Animal Preparation (e.g., Anesthesia) Animal_Prep->Implantation Randomization Randomization into Treatment Groups Implantation->Randomization Treatment_Admin Drug Administration (e.g., Oral Gavage, IP Injection) Randomization->Treatment_Admin Monitoring Monitor Animal Health & Body Weight Treatment_Admin->Monitoring Tumor_Imaging In Vivo Imaging (e.g., Bioluminescence) Treatment_Admin->Tumor_Imaging Survival_Analysis Survival Analysis Monitoring->Survival_Analysis Tumor_Imaging->Survival_Analysis Histology Histological Analysis of Brain Tissue Survival_Analysis->Histology

Orthotopic Glioblastoma Mouse Model Workflow

Vacquinol-1 Administration Protocol (Rat Model)

This protocol outlines the oral administration of Vacquinol-1 to rats with intracranially implanted glioblastoma cells.[16]

  • Tumor Cell Inoculation : A defined number of glioblastoma cells (e.g., RG2 or NS1) are intracranially implanted into the brains of rats.

  • Treatment Initiation : Treatment typically begins 7 days post-tumor cell inoculation.

  • Drug Preparation : Vacquinol-1 is dissolved in a suitable vehicle for oral administration.

  • Administration : The Vacquinol-1 solution or vehicle control is administered via peroral gavage.

  • Dosing Regimen :

    • Standard Protocol (RG2 model) : 70 mg/kg on day 7 and 8, followed by 70 mg/kg every third day.

    • Cyclic Protocol (NS1 model) : 70 mg/kg for five consecutive days, followed by a 14-day washout period, and then the cycle is repeated.

  • Monitoring : Animals are monitored daily for clinical signs of tumor progression and treatment-related toxicity. Body weight is measured regularly.

  • Endpoint : The study is concluded when animals become moribund or reach a predetermined endpoint, at which time tissues are collected for analysis.

Temozolomide Administration Protocol (Mouse Model)

This protocol details the intraperitoneal administration of Temozolomide to mice with orthotopically implanted glioblastoma.[17]

  • Tumor Cell Inoculation : Glioblastoma cells are implanted intracranially as described in the general workflow.

  • Drug Preparation : Temozolomide is dissolved in a suitable vehicle such as phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).

  • Administration : TMZ is administered via intraperitoneal (i.p.) injection. The control group receives the vehicle only.

  • Dosing Regimen : A common dosing regimen is 10 or 50 mg/kg, administered according to various schedules (e.g., daily for 5 days). The Stupp protocol, the clinical standard, involves a lower daily dose during radiotherapy followed by higher-dose adjuvant cycles.[17]

  • Monitoring : Similar to the Vacquinol-1 protocol, animals are monitored for health, and tumor growth is often assessed using in vivo imaging techniques.

  • Endpoint : The study concludes based on survival or tumor burden, followed by tissue analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for highly selective therapeutic agents is paramount. In the realm of quinoline-based compounds, a prominent scaffold in medicinal chemistry, the addition of a 4-carboxamide functional group has emerged as a key strategy to enhance potency and, crucially, selectivity. This guide provides a detailed comparison of 4-quinolinecarboxamide derivatives against other related quinoline compounds, supported by experimental data, to objectively assess their selectivity profile.

The quinoline core is a versatile starting point for a multitude of therapeutic agents, with applications ranging from anticancer to antimalarial drugs.[1][2] However, achieving a desirable therapeutic window often hinges on the molecule's ability to selectively interact with its intended target while minimizing off-target effects. This comparative analysis delves into the impact of the 4-carboxamide moiety on the selectivity of quinoline derivatives, with a focus on their application as both antimalarial and anticancer agents.

Antimalarial Activity: A Case Study in Selectivity

A significant breakthrough in the development of potent and selective antimalarial agents has been the discovery of this compound derivatives that target the Plasmodium falciparum translation elongation factor 2 (PfEF2).[2] This novel mechanism of action sets them apart from traditional quinoline antimalarials like chloroquine, a 4-aminoquinoline that targets heme detoxification and is plagued by resistance issues linked to the P. falciparum chloroquine resistance transporter (PfCRT).[3][4]

The data presented below, extracted from a study on a series of this compound derivatives, highlights their potent antiplasmodial activity and selectivity against a human cell line.[5]

Table 1: In Vitro Antiplasmodial Activity and Selectivity of this compound Derivatives
CompoundP. falciparum 3D7 EC50 (nM)MRC-5 (Human Lung Fibroblast) CC50 (µM)Selectivity Index (CC50/EC50)
1 (Hit Compound) 120>13>108
2 (DDD107498) 11.81800
24 150>25>167
25 7018257
27 1.32.92231
30 0.82.53125
38 1.23.12583
Chloroquine 8.610011628

Data sourced from Baragaña, B., et al. (2016).[2][5]

The selectivity index, a ratio of cytotoxicity to therapeutic activity, underscores the superior profile of the optimized this compound derivatives (e.g., compounds 2 , 27 , 30 , and 38 ) compared to the initial hit compound. While chloroquine exhibits a high selectivity index in this specific assay, its clinical utility is hampered by widespread resistance. The novel mechanism of action of the this compound derivatives targeting PfEF2 provides a significant advantage in overcoming this resistance.[2]

Anticancer Applications: Targeting Kinase Signaling Pathways

In oncology, quinoline derivatives have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] The this compound scaffold has also shown promise in this arena, with derivatives being investigated as inhibitors of pathways such as the PI3K/Akt/mTOR cascade.[1]

The following diagram illustrates a generalized workflow for assessing the selectivity of these compounds against a panel of kinases.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of this compound and Related Quinoline Analogs Primary_Screen Primary Screen (Single High Concentration) Synthesis->Primary_Screen Test Compounds Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hits Selectivity_Panel Broad Kinase Panel Screening (e.g., >400 kinases) Dose_Response->Selectivity_Panel Potent Hits IC50_Calculation IC50 Value Calculation Selectivity_Panel->IC50_Calculation Selectivity_Score Selectivity Score Calculation (e.g., S-score, Gini coefficient) IC50_Calculation->Selectivity_Score Comparison Comparison with Reference Quinoline Compounds Selectivity_Score->Comparison

A generalized workflow for assessing the selectivity of kinase inhibitors.

The diagram below depicts the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.

G Targeting the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitors (e.g., 4-Quinolinecarboxamides) Quinoline_Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR pathway is a key target for quinoline-based inhibitors.

Experimental Protocols

A thorough assessment of selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays cited in the evaluation of this compound derivatives.

In Vitro Antiplasmodial Activity Assay (P. falciparum)

This assay determines the 50% effective concentration (EC50) of a compound against the blood stage of P. falciparum.

  • Parasite Culture: P. falciparum 3D7 strain is maintained in human erythrocytes (O+) at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Procedure: Asynchronous parasite cultures (0.5% parasitemia, 2% hematocrit) are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • Readout: Parasite growth is quantified using a fluorescent DNA stain (e.g., SYBR Green I). Fluorescence is measured using a microplate reader.

  • Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic model using appropriate software.[5]

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

  • Materials: Kinase of interest, kinase-specific substrate, ATP, test compound, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Kinase Reaction: The kinase, substrate, and various concentrations of the test compound are added to the wells of a 384-well plate. The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for an additional 40 minutes at room temperature.

  • Signal Generation: Kinase Detection Reagent is added to convert the ADP generated into ATP. This newly formed ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes.

  • Data Acquisition and Analysis: Luminescence is measured using a plate reader. The IC50 value is determined by plotting the kinase activity against the concentration of the test compound.

Conclusion

The available data strongly suggests that the this compound scaffold is a highly promising platform for the development of selective therapeutic agents. In the context of antimalarial drug discovery, these derivatives have demonstrated a novel mechanism of action with excellent selectivity against the human host cell line, a critical factor for a favorable safety profile.[2][5] In oncology, while direct comparative selectivity data with simpler quinolines is less defined, the structural features of the 4-carboxamide group offer clear opportunities for rational design of highly selective kinase inhibitors.[6]

Future research should focus on direct, head-to-head selectivity profiling of this compound derivatives against their corresponding non-carboxamide quinoline analogs across broad panels of biological targets. Such studies will provide a more definitive quantitative measure of the selectivity enhancement conferred by the 4-carboxamide moiety and will further guide the development of this important class of therapeutic agents.

References

Navigating the Maze: A Comparative Guide to the Pharmacokinetics of 4-Quinolinecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its success as a therapeutic agent. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of various 4-quinolinecarboxamide analogs, a scaffold of significant interest in modern drug discovery. By presenting key experimental data in a structured format and detailing the underlying methodologies, this resource aims to facilitate informed decision-making in the development of novel drug candidates.

The this compound core is a privileged structure, forming the basis of compounds targeting a wide array of diseases, from infectious agents like malaria to complex central nervous system disorders. However, the journey from a potent "hit" to a viable drug is often fraught with pharmacokinetic challenges. This guide dissects the available data on several key analogs, offering insights into how structural modifications influence their behavior within a biological system.

Comparative Pharmacokinetic Profiling

To provide a clear and objective comparison, the following tables summarize the in vitro and in vivo pharmacokinetic parameters of two distinct classes of this compound analogs: a series of potent antimalarial candidates and a selective dopamine D3 receptor antagonist.

Antimalarial this compound Analogs

A series of this compound derivatives have demonstrated significant promise in the fight against malaria. The following tables detail the in vitro and in vivo pharmacokinetic properties of the lead compound, DDD107498 (also known as M5717 or cabamiquine), and its analogs. These compounds were evaluated for their potential as single-dose treatments with activity against multiple life-cycle stages of the Plasmodium parasite.[1][2][3]

Table 1: In Vitro ADME Properties of Antimalarial this compound Analogs [1]

CompoundP. falciparum 3D7 EC50 (nM)clogPLigand Lipophilicity Efficiency (LLE)Kinetic Aqueous Solubility (µM)Mouse Liver Microsomal Clearance (µL/min/mg protein)
1 (Hit) 1204.52.6<0.2>200
18 2003.93.210100
19 1503.73.22050
24 1502.94.2>10030
25 703.25.4>100<10
DDD107498 (2) 1.03.56.48015
41 0.93.86.110010

Table 2: In Vivo Pharmacokinetic Parameters of Antimalarial this compound Analogs in Mice [1]

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Clearance (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)Oral Bioavailability (%)
DDD107498 (2) IV3---12101084
PO101200210000---
41 IV3---158433
PO1050013000---

The data reveals a clear progression from the initial hit compound (1) with poor physicochemical properties and high microsomal clearance to the optimized lead compound DDD107498 (2), which exhibits potent antimalarial activity, improved solubility, and a favorable in vivo pharmacokinetic profile in mice, including high oral bioavailability.[1]

Central Nervous System (CNS) Active this compound Analog

SB-277011 is a potent and selective dopamine D3 receptor antagonist that has been investigated for the treatment of schizophrenia.[4] Its pharmacokinetic profile has been characterized in multiple species.

Table 3: In Vivo Pharmacokinetic Parameters of SB-277011 [5]

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Clearance (mL/min/kg)Oral Bioavailability (%)
RatIV2--16672035
PO1058312917-
DogIV2--23811443
PO1051425140-
Cynomolgus MonkeyIV2--575582
PO1029158-

The pharmacokinetic data for SB-277011 highlights species-dependent differences in metabolism and oral bioavailability, with notably lower bioavailability in cynomolgus monkeys attributed to high first-pass elimination.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the presented findings.

Kinetic Aqueous Solubility Assay

This assay is crucial for the early assessment of a compound's dissolution properties, a key factor influencing oral absorption.

Methodology:

A common method for determining kinetic solubility is the shake-flask method followed by analysis.[6][7]

  • Stock Solution Preparation: A concentrated stock solution of the test compound (e.g., 10 mM) is prepared in dimethyl sulfoxide (DMSO).

  • Incubation: An aliquot of the DMSO stock is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration higher than the expected solubility.

  • Equilibration: The solution is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation of the excess compound.

  • Separation: The undissolved compound is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

G cluster_prep Preparation cluster_assay Assay DMSO_stock Compound in DMSO Mix Mix and Incubate DMSO_stock->Mix Aqueous_buffer Aqueous Buffer (pH 7.4) Aqueous_buffer->Mix Separate Filter / Centrifuge Mix->Separate Analyze Quantify by HPLC/LC-MS Separate->Analyze

Fig. 1: Experimental workflow for kinetic aqueous solubility assay.
Mouse Liver Microsomal Stability Assay

This in vitro assay is a primary screen to assess the metabolic stability of a compound in the liver, the main site of drug metabolism.

Methodology:

The assay measures the rate of disappearance of a compound when incubated with liver microsomes.[8][9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing mouse liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to account for non-enzymatic degradation.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Liver Microsomes Add_NADPH Add NADPH (Initiate) Microsomes->Add_NADPH Compound Test Compound Compound->Add_NADPH Buffer Buffer (pH 7.4) Buffer->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze_LCMS Analyze by LC-MS/MS Centrifuge->Analyze_LCMS Calculate Calculate t½, CLint Analyze_LCMS->Calculate

Fig. 2: Workflow for the mouse liver microsomal stability assay.
In Vivo Pharmacokinetic Study in Rats

This study design is fundamental for determining how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Methodology:

A typical in vivo pharmacokinetic study in rats involves the following steps:[10][11]

  • Animal Acclimatization and Dosing: Healthy rats are acclimatized to the laboratory conditions. The test compound is administered via the intended clinical route (e.g., oral gavage for oral drugs or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable blood vessel, such as the tail vein.

  • Plasma Preparation: The collected blood is processed (e.g., by centrifugation) to separate the plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life, using non-compartmental or compartmental analysis.

G Dosing Administer Compound to Rats (Oral or IV) Blood_Sampling Collect Blood Samples at Multiple Time Points Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation LCMS_Analysis Quantify Drug Concentration by LC-MS/MS Plasma_Separation->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) LCMS_Analysis->PK_Analysis

Fig. 3: Logical flow of an in vivo pharmacokinetic study in rats.

Conclusion

The pharmacokinetic profiling of this compound analogs reveals a class of compounds with diverse and tunable ADME properties. The antimalarial series demonstrates how targeted chemical modifications can transform a lead with suboptimal characteristics into a clinical candidate with excellent oral bioavailability and in vivo efficacy. Conversely, the case of the CNS-active compound SB-277011 underscores the importance of multi-species pharmacokinetic studies to identify potential metabolic liabilities early in development.

By providing a structured comparison and detailed experimental protocols, this guide serves as a valuable resource for researchers working with the this compound scaffold. A thorough understanding of the pharmacokinetic principles and methodologies outlined herein is essential for the successful translation of these promising compounds into novel therapeutics that can address unmet medical needs.

References

Safety Operating Guide

Personal protective equipment for handling 4-Quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Quinolinecarboxamide

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of potential hazards, drawing parallels from structurally similar compounds such as 4-Quinolinecarboxaldehyde and Quinoline. The provided information on handling hazardous drugs will also be applied. It is imperative to treat this compound as a potentially hazardous substance.

Hazard Assessment

Based on the data for analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory tract irritation. Furthermore, due to the hazards associated with the quinoline moiety, it is prudent to consider it as potentially toxic if swallowed, harmful in contact with skin, a suspected mutagen, and a possible carcinogen.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. All PPE should be donned before beginning any work with the compound and doffed in a manner that avoids cross-contamination.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 14 mil thickness). The outer glove should be worn over the gown cuff.[1]To prevent skin contact with the potentially harmful and irritating substance. Double gloving provides an extra layer of protection.
Eye and Face Protection Chemical safety goggles and a full-face shield.[2]To protect the eyes and face from splashes or aerosolization of the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[2][3]To prevent inhalation of airborne particles, especially when handling the powder form or if aerosolization is possible.
Body Protection A disposable, long-sleeved, solid-front, back-closing impervious gown with knit cuffs.[2][3]To protect the body from contamination. The gown should be changed immediately if contaminated.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the subsequent spread of the chemical.
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

    • Have an emergency eyewash station and safety shower readily accessible.[4]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling the Compound:

    • Don all required PPE as specified in the table above.

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[4]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[5]

    • Decontaminate all work surfaces and equipment after use.

    • Properly doff and dispose of all single-use PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and exposure to others.

  • Chemical Waste:

    • All solid waste and solutions containing this compound must be disposed of as hazardous chemical waste.

    • Collect all waste in a clearly labeled, sealed, and appropriate waste container.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

  • Contaminated Materials:

    • All disposable PPE (gloves, gowns, shoe covers, etc.) and any materials used for cleaning spills (e.g., absorbent pads) must be considered contaminated.

    • These materials should be double-bagged in labeled, durable 6 mil polyethylene bags and disposed of as hazardous waste.[1]

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal. Wash the spill area with soap and water.[4]

Visualized Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Gather & Inspect PPE B Prepare Fume Hood A->B C Assemble Equipment B->C D Don PPE C->D Proceed to Handling E Weigh/Handle Compound in Hood D->E F Perform Experiment E->F G Close Container F->G H Decontaminate Surfaces G->H Proceed to Cleanup I Segregate Waste H->I J Doff & Dispose of PPE I->J K Wash Hands Thoroughly J->K

Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.